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  • Product: Diethyl 4,6-dihydroxyisophthalate
  • CAS: 52959-29-2

Core Science & Biosynthesis

Foundational

Synthesis of Diethyl 4,6-dihydroxyisophthalate: A Mechanistic and Practical Approach

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of diethyl 4,6-dihydroxyisophthalate from its parent carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl 4,6-dihydroxyisophthalate from its parent carboxylic acid, 4,6-dihydroxyisophthalic acid. The core of this process is the Fischer-Speier esterification, a classic yet powerful acid-catalyzed reaction. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and offers insights into process optimization and troubleshooting. The guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis who require a robust and reproducible method for preparing this valuable aromatic building block.

Introduction and Strategic Importance

Diethyl 4,6-dihydroxyisophthalate is a functionalized aromatic compound with significant potential as a scaffold or intermediate in medicinal chemistry and materials science. The presence of two hydroxyl groups and two ethyl ester moieties on a central benzene ring offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of more complex molecules, including potential pharmaceutical agents and functional polymers.

The most direct and atom-economical method for its preparation is the Fischer esterification of 4,6-dihydroxyisophthalic acid.[1] This reaction involves treating the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.[2] This guide provides a detailed exploration of this synthesis, focusing on the causality behind the experimental design to ensure both high yield and purity.

The Chemistry: Fischer-Speier Esterification Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through several equilibrium steps.[2]

Key Mechanistic Steps:

  • Protonation of the Carbonyl: The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This initial step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4]

  • Nucleophilic Attack by Alcohol: An ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group (from the ethanol) to one of the original hydroxyl groups of the carboxylic acid. This converts a hydroxyl group into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (such as water or another ethanol molecule) to regenerate the acid catalyst and yield the final ester product.

Since the overall reaction is an equilibrium, specific strategies must be employed to drive the reaction towards the product side. The most common and effective strategy is using a large excess of the alcohol (ethanol), which acts as both a reactant and the solvent.[1][6] This shifts the equilibrium position to favor ester formation in accordance with Le Châtelier's principle.

Fischer_Esterification_Mechanism Figure 1: Fischer Esterification Reaction Scheme cluster_reactants Reactants cluster_products Products Reactant_Acid 4,6-Dihydroxyisophthalic Acid Catalyst H₂SO₄ (catalyst) Reactant_Acid->Catalyst + Reactant_Alcohol Ethanol (Excess) Reactant_Alcohol->Catalyst + Product_Ester Diethyl 4,6-Dihydroxyisophthalate Product_Water Water Catalyst->Product_Ester Reflux Catalyst->Product_Water

Figure 1: Fischer Esterification Reaction Scheme

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and stoichiometry has been found to produce reliable and reproducible results.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles (approx.)Notes
4,6-Dihydroxyisophthalic AcidC₈H₆O₆198.1310.0 g0.050Starting material, ensure it is dry.[7]
Absolute EthanolC₂H₅OH46.07200 mL3.43Reagent and solvent; use anhydrous grade.
Concentrated Sulfuric AcidH₂SO₄98.083.0 mL0.055Catalyst; handle with extreme care.[8]
Saturated Sodium BicarbonateNaHCO₃ (aq)-~300 mL-For neutralization.
Ethyl AcetateC₄H₈O₂88.11300 mL-Extraction solvent.
Saturated Sodium Chloride (Brine)NaCl (aq)-100 mL-For washing.
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-Drying agent.
Synthesis Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dihydroxyisophthalic acid (10.0 g, 0.050 mol).

  • Addition of Reagents: Add absolute ethanol (200 mL) to the flask. Stir the suspension to ensure the acid is well-dispersated.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3.0 mL) to the stirring suspension. The addition is exothermic and should be done with caution.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The typical reflux temperature for ethanol is approximately 78-80°C. Continue the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.[9] A gradual dissolution of the starting solid indicates the reaction is proceeding.[8]

  • Cooling and Quenching: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. Once cool, carefully pour the reaction mixture into a 1 L beaker containing 400 mL of cold deionized water. The product may precipitate as a solid or remain as an oil.

Work-up and Purification
  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture while stirring. Continue adding the base until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).[10] This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid groups.

  • Extraction: Transfer the neutralized mixture to a 1 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL).[9] Combine the organic layers.

  • Washing: Wash the combined organic extracts with saturated sodium chloride (brine) solution (1 x 100 mL). This step helps to remove residual water and some water-soluble impurities.[11]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.[12] Swirl the flask for several minutes until the drying agent no longer clumps together.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude diethyl 4,6-dihydroxyisophthalate.

  • Recrystallization: For final purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product as a white or off-white crystalline solid.[12]

Synthesis_Workflow Figure 2: Experimental Workflow for Synthesis cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase A 1. Combine Acid & Ethanol in Round-Bottom Flask B 2. Add H₂SO₄ Catalyst A->B C 3. Heat to Reflux (6-8 hours) B->C D 4. Cool & Quench in Cold Water C->D E 5. Neutralize with NaHCO₃ D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Brine F->G H 8. Dry with MgSO₄ G->H I 9. Concentrate via Rotovap H->I J 10. Recrystallize I->J K Pure Diethyl 4,6-dihydroxyisophthalate J->K

Figure 2: Experimental Workflow for Synthesis

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting and Field Insights

  • Incomplete Reaction: If TLC or NMR analysis shows significant amounts of starting material or the mono-ester intermediate, the reaction time should be extended. Ensure the ethanol used is anhydrous, as water can hinder the reaction.

  • Low Yield During Work-up: The product has moderate polarity due to the hydroxyl groups. During neutralization and extraction, emulsions can form. Using brine during the washes can help break up emulsions. Ensure the aqueous layer is thoroughly extracted to maximize recovery.

  • Product Discoloration: Phenolic compounds can be susceptible to air oxidation, especially under basic conditions. Perform the neutralization and extraction steps efficiently to minimize exposure. If the final product is colored, a charcoal treatment during recrystallization may be beneficial.

Conclusion

The Fischer esterification of 4,6-dihydroxyisophthalic acid is an effective and scalable method for producing high-purity diethyl 4,6-dihydroxyisophthalate. By understanding the reaction mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can reliably synthesize this versatile chemical building block for applications in drug discovery and materials science. The provided protocol emphasizes safety, reproducibility, and a clear rationale for each step, empowering scientists to achieve successful outcomes.

References

  • Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. (n.d.). Vertex AI Search.
  • Synthesis of diethyl terephthalate. (2024, February 7). Sciencemadness.org.
  • Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid. (2025, August 7). ResearchGate.
  • Fischer Esterification Procedure. (n.d.).
  • Diethyl 4,6-diacetamidoisophthalate. (n.d.). ResearchGate.
  • Production and purification of diethyl ether. (n.d.). Google Patents.
  • Application Notes and Protocols for the Synthesis of Adducts Using Diethyl 2,2-Dihydroxypropanedioate. (n.d.). Benchchem.
  • Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. (n.d.). Google Patents.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
  • Diethyl 4,6-diacetamidoisophthalate. (n.d.). National Institutes of Health.
  • Diastereoselective α-alkylation of β-hydroxycarboxylic esters through alkoxide enolates. (n.d.). Organic Syntheses Procedure.
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • 4,6-Dihydroxyisophthalic acid. (n.d.). Sigma-Aldrich.
  • How to remove impurities from Diethyl (2,6-dichlorobenzyl)phosphonate. (n.d.). Benchchem.
  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube.
  • Fischer Esterification and Saponification. (2019, November 15). YouTube.
  • 2,2-(Trimethylenedithio)cyclohexanone. (n.d.). Organic Syntheses Procedure.
  • Carboxylic Acids Reactions: Esterification, Amides, & More. (2023, December 15). YouTube.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.

Sources

Exploratory

Unveiling the Structural Nuances of Diethyl 4,6-dihydroxyisophthalate: A Technical Guide for Drug Discovery and Materials Science

Abstract The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug development and materials science. This guide provides an in-depth technical analysis of the anticipated cryst...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug development and materials science. This guide provides an in-depth technical analysis of the anticipated crystal structure of Diethyl 4,6-dihydroxyisophthalate. While direct crystallographic data for this specific molecule is not yet publicly available, this document leverages comprehensive data from closely related analogs to construct a robust predictive model of its structural and physicochemical properties. By examining the synthesis, molecular geometry, and intermolecular interactions of similar compounds, we offer valuable insights for researchers engaged in the rational design of novel therapeutics and functional materials.

Introduction: The Significance of Crystal Structure in Scientific Innovation

The spatial configuration of a molecule, or its crystal structure, dictates its physical and chemical properties, including solubility, stability, and, crucially, its biological activity. For drug development professionals, a detailed understanding of a compound's crystal structure is paramount for designing molecules that can effectively interact with biological targets. In materials science, crystal packing determines a material's macroscopic properties, such as its mechanical strength and optical behavior.

Diethyl 4,6-dihydroxyisophthalate, a derivative of isophthalic acid, possesses functional groups—hydroxyl and ester moieties—that are of significant interest in the development of novel pharmaceuticals and polymers. The presence of hydroxyl groups suggests a high potential for hydrogen bonding, which can profoundly influence the molecule's conformation and its interactions with other molecules. This guide aims to provide a comprehensive predictive analysis of the crystal structure of Diethyl 4,6-dihydroxyisophthalate, drawing upon established data from analogous compounds to inform future research and development.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in our analysis is to delineate the basic molecular features and to predict the key physicochemical properties of Diethyl 4,6-dihydroxyisophthalate. These predictions are derived from the known properties of structurally similar molecules, providing a baseline for experimental validation.

Table 1: Predicted Physicochemical Properties of Diethyl 4,6-dihydroxyisophthalate

PropertyPredicted ValueBasis for Prediction (Analogous Compound)
Molecular Formula C₁₂H₁₄O₆-
Molecular Weight 254.24 g/mol Diethyl 2,5-dihydroxyterephthalate[1]
Appearance Colorless to off-white crystalline solidGeneral property of similar aromatic esters
Melting Point Estimated 100-120 °CDiethyl 4-hydroxyisophthalate
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, acetone)Diethyl Phthalate[2]
Hydrogen Bond Donors 2 (from hydroxyl groups)-
Hydrogen Bond Acceptors 6 (from hydroxyl and carbonyl oxygens)-

Proposed Synthetic Route and Crystallization Protocol

A reliable method for synthesizing and crystallizing Diethyl 4,6-dihydroxyisophthalate is essential for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following proposed synthesis is adapted from established procedures for similar isophthalate derivatives.[3][4]

Synthesis of Diethyl 4,6-dihydroxyisophthalate

A plausible synthetic pathway involves the esterification of 4,6-dihydroxyisophthalic acid.

dot

Synthesis 4,6-Dihydroxyisophthalic Acid 4,6-Dihydroxyisophthalic Acid ReactionMixture Reaction Mixture 4,6-Dihydroxyisophthalic Acid->ReactionMixture Ethanol (Excess) Ethanol (Excess) Ethanol (Excess)->ReactionMixture H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->ReactionMixture Reflux Diethyl 4,6-dihydroxyisophthalate Diethyl 4,6-dihydroxyisophthalate ReactionMixture->Diethyl 4,6-dihydroxyisophthalate Workup & Purification

Caption: Proposed Fischer esterification for the synthesis of Diethyl 4,6-dihydroxyisophthalate.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 4,6-dihydroxyisophthalic acid, a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Neutralization: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified product.

Experimental Protocol:

  • Solvent Selection: Dissolve the purified Diethyl 4,6-dihydroxyisophthalate in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or ethyl acetate and hexane).

  • Slow Evaporation: Cover the container with a perforated film and allow the solvent to evaporate slowly at room temperature.

  • Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor.

Anticipated Crystal Structure and Intermolecular Interactions

While the crystal structure of Diethyl 4,6-dihydroxyisophthalate has not been experimentally determined, we can infer its key structural features by analyzing the crystal structure of a close analog, Diethyl 4,6-diacetamidoisophthalate.[3][4]

Table 2: Crystallographic Data for Diethyl 4,6-diacetamidoisophthalate[3][4]

ParameterValue
Chemical Formula C₁₆H₂₀N₂O₆
Crystal System Triclinic
Space Group P-1
a (Å) 7.951(3)
b (Å) 10.249(3)
c (Å) 11.109(4)
α (°) 76.70(3)
β (°) 77.42(3)
γ (°) 76.50(2)
Volume (ų) 843.7(5)
Z 2
Predicted Hydrogen Bonding Network

The most significant feature anticipated in the crystal structure of Diethyl 4,6-dihydroxyisophthalate is an extensive network of hydrogen bonds. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, while the carbonyl oxygen atoms of the ester groups will act as hydrogen bond acceptors. This is in contrast to the diacetamido derivative where intramolecular N-H···O hydrogen bonds are observed.[3][4] In the case of the dihydroxy compound, we predict a prevalence of intermolecular O-H···O hydrogen bonds, which will likely dominate the crystal packing.

dot

HydrogenBonding cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_O1 O-H B_C1 C=O A_O1->B_C1 O-H···O=C A_C1 C=O A_O2 O-H C_O1 O-H A_O2->C_O1 O-H···O-H A_C2 C=O B_O1 O-H B_O2 O-H C_C2 C=O B_O2->C_C2 O-H···O=C B_C2 C=O C_C1 C=O C_O2 O-H

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of Diethyl 4,6-dihydroxyisophthalate for Researchers and Drug Development Professionals

Introduction Diethyl 4,6-dihydroxyisophthalate is a molecule of significant interest in pharmaceutical research and development, owing to its structural motifs that are common in biologically active compounds. As a diest...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 4,6-dihydroxyisophthalate is a molecule of significant interest in pharmaceutical research and development, owing to its structural motifs that are common in biologically active compounds. As a diester with a dihydroxylated aromatic core, its physicochemical properties, particularly solubility and stability, are critical determinants of its potential therapeutic applications, formulation development, and overall viability as a drug candidate. This in-depth technical guide provides a comprehensive overview of the solubility and stability of Diethyl 4,6-dihydroxyisophthalate in common solvents, grounded in established scientific principles and supported by data from analogous compounds. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively work with this compound.

Due to the limited availability of specific experimental data for Diethyl 4,6-dihydroxyisophthalate in the public domain, this guide will leverage established principles of physical organic chemistry and draw parallels with closely related analogs, such as other phthalate esters and phenolic compounds. The experimental protocols provided herein are designed to be self-validating, enabling researchers to generate precise data for their specific needs.

Physicochemical Properties and Molecular Structure

Diethyl 4,6-dihydroxyisophthalate possesses a molecular formula of C₁₂H₁₄O₆ and a molecular weight of 254.24 g/mol . Its structure is characterized by a central benzene ring substituted with two carboxylic acid diethyl ester groups at positions 1 and 3, and two hydroxyl groups at positions 4 and 6.

The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (ester carbonyls and hydroxyl oxygens) suggests that intermolecular hydrogen bonding will play a significant role in its solid-state properties and solubility. The phenolic hydroxyl groups also introduce acidic character, making the molecule's solubility and stability pH-dependent.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. The "like dissolves like" principle is a useful starting point for predicting solubility. Given the presence of both polar hydroxyl groups and less polar diethyl ester groups, Diethyl 4,6-dihydroxyisophthalate is expected to exhibit a range of solubilities in different solvents.

Predicted Solubility in Common Solvents

Based on its structure, the following solubility profile can be anticipated:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl groups will facilitate hydrogen bonding with these solvents, promoting solubility. However, the overall size and the presence of the nonpolar ethyl groups may limit high solubility, especially in water. A related compound, Diethyl 4,6-diacetamidoisophthalate, can be recrystallized from methanol, suggesting moderate to good solubility at elevated temperatures and lower solubility at room temperature[1].

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)): These solvents are excellent hydrogen bond acceptors and should effectively solvate the hydroxyl groups, leading to good solubility. The diacetamido analog of Diethyl 4,6-dihydroxyisophthalate is soluble in THF[1].

  • Less Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Solubility in these solvents is expected to be moderate. While the ester groups can interact with these solvents, the highly polar hydroxyl groups will disfavor dissolution. The synthesis of a related diacetamido derivative utilizes dichloromethane as a solvent, indicating some degree of solubility[1].

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is predicted to be low due to the presence of the polar hydroxyl groups.

Experimental Determination of Equilibrium Solubility

To obtain accurate quantitative solubility data, the saturation shake-flask method is the gold standard.

  • Preparation: Add an excess amount of Diethyl 4,6-dihydroxyisophthalate to a series of vials, each containing a different solvent of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate separation.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved Diethyl 4,6-dihydroxyisophthalate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Data Presentation: Predicted and Experimental Solubility

The following table should be populated with experimentally determined data.

SolventPolarity IndexPredicted SolubilityExperimental Solubility at 25°C (mg/mL)Experimental Solubility at 37°C (mg/mL)
Water10.2LowData to be determinedData to be determined
Methanol5.1Moderate to HighData to be determinedData to be determined
Ethanol4.3Moderate to HighData to be determinedData to be determined
Acetone4.3ModerateData to be determinedData to be determined
Dichloromethane3.1Low to ModerateData to be determinedData to be determined
Ethyl Acetate4.4ModerateData to be determinedData to be determined
Tetrahydrofuran (THF)4.0HighData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)7.2HighData to be determinedData to be determined
Hexane0.1Very LowData to be determinedData to be determined

Stability Profile

Understanding the chemical stability of Diethyl 4,6-dihydroxyisophthalate is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. The presence of ester and phenolic functional groups makes the molecule susceptible to specific degradation mechanisms. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are anticipated:

  • Hydrolysis: The ester groups are susceptible to hydrolysis under both acidic and basic conditions.

    • Acid-catalyzed hydrolysis: This will likely lead to the formation of the corresponding mono-ester and ultimately 4,6-dihydroxyisophthalic acid and ethanol.

    • Base-catalyzed hydrolysis: This is typically a faster process and will also yield 4,6-dihydroxyisophthalic acid and ethanol.

  • Oxidation: The electron-rich phenolic hydroxyl groups are prone to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of colored degradation products, such as quinone-type structures.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation of the phenol groups and potentially cleavage of the ester bonds. Studies on the related compound, Diethyl Phthalate (DEP), have shown that it undergoes photodegradation, with the degradation rate being influenced by the presence of photosensitizers[2][3].

Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical tool in drug development. They are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Diethyl 4,6-dihydroxyisophthalate Solution Prepare solutions in suitable solvent (e.g., 1 mg/mL) API->Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Oxidation Oxidation (e.g., 3% H₂O₂, RT) Thermal Thermal Stress (e.g., 80°C, solid & solution) Photo Photostability (ICH Q1B guidelines) HPLC HPLC-UV/DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS Characterize degradants Mass_Balance Mass Balance Calculation HPLC->Mass_Balance

Caption: Workflow for forced degradation studies.

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of Diethyl 4,6-dihydroxyisophthalate in a suitable solvent (e.g., acetonitrile/water).

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound.

    • Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Keep the solution at room temperature and monitor at various time points (e.g., 0.5, 1, 2, 4 hours) due to the typically faster reaction rate.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of the compound.

    • Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3%.

    • Store the solution at room temperature, protected from light, and analyze at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a controlled oven.

    • Analyze samples at specified time intervals.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze both the exposed and dark control samples.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Recommended HPLC Method Parameters

The following parameters can serve as a starting point for method development:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable percentage of B, ramp up to elute the parent and any less polar degradants, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity. A primary wavelength of around 254 nm is a reasonable starting point.
Injection Volume 10 µL

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio (m/z) of the parent compound and its degradants can be determined, providing valuable information for proposing their structures. For related phthalate esters, GC-MS has also been widely used for identification[2].

Safety and Handling

As a chemical entity in research and development, Diethyl 4,6-dihydroxyisophthalate should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of Diethyl 4,6-dihydroxyisophthalate. While specific experimental data for this molecule is limited, the principles of its inherent chemical functionalities, coupled with data from analogous structures, provide a strong basis for predicting its behavior. The detailed experimental protocols outlined in this guide will empower researchers to generate the necessary data to advance their research and development activities. A thorough characterization of the solubility and stability of Diethyl 4,6-dihydroxyisophthalate is a critical step in unlocking its full therapeutic potential.

References

  • Li, P., et al. (2011). Diethyl 4,6-diacetamidoisophthalate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1185. Available at: [Link]

  • PubChem. (n.d.). Diethyl 4-hydroxyisophthalate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, J., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 859. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Hydroxylated Diethyl Isophthalates

A Note to the Researcher: The compound "Diethyl 4,6-dihydroxyisophthalate" is not extensively documented in readily available scientific literature and chemical databases, suggesting it may be a novel or less-common deri...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The compound "Diethyl 4,6-dihydroxyisophthalate" is not extensively documented in readily available scientific literature and chemical databases, suggesting it may be a novel or less-common derivative. This guide, therefore, focuses on the well-characterized analogue, Diethyl 4-hydroxyisophthalate , to provide a robust foundation of its physical and chemical properties. To further aid researchers in understanding the structure-property relationships of substituted isophthalates, this document also draws comparative insights from the parent di-acid, 4,6-dihydroxyisophthalic acid , and a similarly 4,6-disubstituted analogue, Diethyl 4,6-diacetamidoisophthalate . This approach allows for a scientifically grounded exploration of the target molecule's expected characteristics.

Core Molecular Profile of Diethyl 4-hydroxyisophthalate

Diethyl 4-hydroxyisophthalate is an aromatic compound featuring a benzene ring substituted with two carboxylic acid ethyl ester groups at positions 1 and 3, and a hydroxyl group at position 4. This substitution pattern imparts specific chemical reactivity and physical properties that are of interest in organic synthesis and medicinal chemistry.

Chemical Structure and Identifiers
  • IUPAC Name: Diethyl 4-hydroxybenzene-1,3-dicarboxylate[1]

  • CAS Number: 5985-25-1[1][2]

  • Molecular Formula: C₁₂H₁₄O₅[1][2]

  • Molecular Weight: 238.24 g/mol [1][2]

  • Canonical SMILES: CCOC(=O)C1=CC(=C(C=C1)O)C(=O)OCC[1]

  • InChIKey: BPSXYFMGSNKFDZ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physical and chemical properties of Diethyl 4-hydroxyisophthalate and its parent compound, Diethyl Isophthalate, is presented in Table 1. The presence of the hydroxyl group in Diethyl 4-hydroxyisophthalate is expected to increase its polarity and melting point, and decrease its water solubility compared to the non-hydroxylated analogue, though experimental data for the latter is limited.

PropertyDiethyl 4-hydroxyisophthalateDiethyl Isophthalate (for comparison)
Appearance White crystalline powder (predicted)Colorless liquid
Molecular Weight 238.24 g/mol [1][2]222.24 g/mol
Melting Point Data not available11.5 °C[3]
Boiling Point Data not available302 °C at 760 mmHg[3]
Solubility Insoluble in water (predicted)Insoluble in water[3]
LogP (calculated) 3.2[1]2.9
Hydrogen Bond Donor Count 1[1]0
Hydrogen Bond Acceptor Count 5[1]4

Spectroscopic and Analytical Characterization

The structural elucidation of Diethyl 4,6-dihydroxyisophthalate would rely on a combination of spectroscopic techniques. Below is a predictive analysis based on known spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of Diethyl 4,6-dihydroxyisophthalate is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the ethyl ester protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing ester groups. For comparison, the ¹H NMR of Diethyl 4,6-diacetamidoisophthalate shows aromatic protons at δ 9.98 (s, 1H) and 8.74 (s, 1H), and the ethyl ester signals as a multiplet at δ 4.35 (4H) and a triplet at δ 1.20 (6H)[4].

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbons of the ester groups (typically in the 165-175 ppm region), the aromatic carbons, and the carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of Diethyl 4,6-dihydroxyisophthalate would be characterized by the following key absorption bands:

  • A broad O-H stretching band for the hydroxyl groups, typically in the region of 3200-3600 cm⁻¹.

  • A strong C=O stretching band for the ester carbonyl groups, expected around 1700-1730 cm⁻¹.

  • C-O stretching bands for the ester linkages in the 1100-1300 cm⁻¹ region.

  • C-H stretching bands for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic ethyl groups just below 3000 cm⁻¹.

  • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, Diethyl 4,6-dihydroxyisophthalate would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). High-resolution mass spectrometry would be crucial for confirming the elemental composition.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely with a C18 column, would be suitable for the analysis and purification of Diethyl 4,6-dihydroxyisophthalate. A mobile phase consisting of a mixture of water (acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol would likely provide good separation. UV detection would be effective due to the aromatic nature of the compound.

  • Gas Chromatography (GC): GC analysis may be possible, but the hydroxyl groups could lead to peak tailing. Derivatization of the hydroxyl groups to make the compound more volatile and less polar might be necessary for optimal GC performance.

Synthesis and Reactivity

While a specific synthesis for Diethyl 4,6-dihydroxyisophthalate is not documented, a plausible synthetic route can be proposed based on standard organic chemistry reactions and the availability of starting materials.

Proposed Synthesis of Diethyl 4,6-dihydroxyisophthalate

The most direct route would be the Fischer esterification of the commercially available 4,6-dihydroxyisophthalic acid.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 4,6-dihydroxyisophthalic acid (1.0 eq) in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow start 4,6-Dihydroxyisophthalic Acid product Diethyl 4,6-dihydroxyisophthalate start->product Fischer Esterification (Reflux) reagents Ethanol (excess) Sulfuric Acid (cat.)

Caption: Proposed synthesis of Diethyl 4,6-dihydroxyisophthalate.

Synthesis of a 4,6-Disubstituted Analogue: Diethyl 4,6-diacetamidoisophthalate

The synthesis of Diethyl 4,6-diacetamidoisophthalate provides a validated method for functionalizing the 4 and 6 positions of the diethyl isophthalate core[4].

Experimental Protocol:

  • Reduction of Dinitro Precursor: Diethyl 4,6-dinitroisophthalate is reduced to the corresponding diamine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

  • Acetylation: The resulting diamine is then acetylated using acetyl chloride in the presence of a base like triethylamine to yield the final diacetamido product.

Analogue_Synthesis start Diethyl 4,6-dinitroisophthalate intermediate Diethyl 4,6-diaminoisophthalate start->intermediate Pd/C, H₂ product Diethyl 4,6-diacetamidoisophthalate intermediate->product Acetyl Chloride, Et₃N

Caption: Synthesis of Diethyl 4,6-diacetamidoisophthalate.

Chemical Reactivity
  • Hydroxyl Groups: The phenolic hydroxyl groups are acidic and can be deprotonated with a suitable base. They are also nucleophilic and can undergo reactions such as etherification and esterification.

  • Ester Groups: The ethyl ester groups are susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids. They can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

  • Aromatic Ring: The hydroxyl groups are activating, ortho-, para-directing substituents, while the ester groups are deactivating, meta-directing. The overall reactivity of the aromatic ring to electrophilic substitution will be a balance of these effects.

Applications in Drug Development and Research

While specific applications for Diethyl 4,6-dihydroxyisophthalate are not reported, hydroxylated aromatic compounds are a common motif in pharmacologically active molecules. The isophthalate core provides a rigid scaffold for the presentation of functional groups in specific spatial orientations. Potential areas of investigation could include:

  • Enzyme Inhibition: The phenolic hydroxyl groups could interact with the active sites of various enzymes.

  • Antioxidant Activity: Phenolic compounds are known for their antioxidant properties.

  • Building Block for Larger Molecules: This compound could serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, phthalate esters have been investigated for various biological activities, though toxicity is also a consideration[3].

Safety and Handling

No specific safety data is available for Diethyl 4,6-dihydroxyisophthalate. However, based on related compounds, the following general precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Diethyl 4,6-dihydroxyisophthalate represents an interesting, though currently under-documented, chemical entity. This guide has provided a comprehensive overview of its predicted physical and chemical properties based on the well-characterized analogue, Diethyl 4-hydroxyisophthalate, and other related compounds. The proposed synthetic route via Fischer esterification of 4,6-dihydroxyisophthalic acid offers a straightforward method for its preparation. The analytical and spectroscopic data presented herein should serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and other substituted isophthalate derivatives.

References

  • Li, P., Li, X., Chen, C., Yuan, L., & Feng, W. (2011). Diethyl 4,6-diacetamidoisophthalate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1185. [Link]

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  • ResearchGate. (n.d.). Diethyl 4,6-diacetamidoisophthalate. Retrieved January 20, 2026, from [Link]

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  • National Institute of Standards and Technology. (n.d.). 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

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  • Fun, H.-K., Hemamalini, M., Padaki, M., & Isloor, A. M. (2010). Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3139. [Link]

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Foundational

Diethyl 4,6-dihydroxyisophthalate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Multifunctional Aromatic Core Diethyl 4,6-dihydroxyisophthalate is a symmetrically su...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Aromatic Core

Diethyl 4,6-dihydroxyisophthalate is a symmetrically substituted aromatic compound featuring a central benzene ring functionalized with two hydroxyl groups and two ethyl ester moieties. This unique arrangement of electron-donating hydroxyl groups and electron-withdrawing ester groups imparts a distinct reactivity profile, making it a highly valuable and versatile building block in contemporary organic synthesis. The strategic positioning of these functional groups allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of Diethyl 4,6-dihydroxyisophthalate, offering field-proven insights for its effective utilization in the design and synthesis of novel polymers, macrocycles, metal-organic frameworks (MOFs), and pharmaceutical intermediates.

Molecular Structure and Physicochemical Properties

The foundational step to harnessing the synthetic potential of Diethyl 4,6-dihydroxyisophthalate lies in a thorough understanding of its structure and inherent chemical and physical properties.

Structure:

Caption: Chemical structure of Diethyl 4,6-dihydroxyisophthalate.

While specific experimental data for Diethyl 4,6-dihydroxyisophthalate is scarce in publicly available literature, its properties can be reliably inferred from its precursor, 4,6-dihydroxyisophthalic acid, and the closely related analog, Diethyl 4-hydroxyisophthalate.

PropertyValue (Estimated/Analog Data)Source
CAS Number 19829-74-4 (for 4,6-dihydroxyisophthalic acid)
Molecular Formula C12H14O6
Molecular Weight 254.24 g/mol [1]
Appearance Expected to be a solid
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and alcohols.
pKa The phenolic hydroxyl groups are expected to be acidic.

Synthesis of Diethyl 4,6-dihydroxyisophthalate: A Two-Step Approach

The synthesis of Diethyl 4,6-dihydroxyisophthalate is most effectively achieved through a two-step process: the synthesis of the parent 4,6-dihydroxyisophthalic acid, followed by its esterification.

Part 1: Improved One-Pot Synthesis of 4,6-Dihydroxyisophthalic Acid

A significant advancement in the synthesis of 4,6-dihydroxyisophthalic acid is an improved one-pot method that offers high yields and scalability.[2] This procedure is a modification of the Kolbe-Schmitt reaction.

Reaction Scheme:

Caption: Synthesis of 4,6-dihydroxyisophthalic acid from resorcinol.

Experimental Protocol:

  • Reactant Preparation: In a high-pressure reactor, combine resorcinol, potassium hydroxide (KOH), and potassium carbonate (K2CO3).

  • Carboxylation: Pressurize the reactor with carbon dioxide to 0.3 MPa and heat the mixture.[2] The reaction is typically carried out in a suitable solvent.

  • Work-up and Isolation: After the reaction is complete, cool the reactor and cautiously vent the CO2. The reaction mixture is then acidified with a strong acid (e.g., HCl) to precipitate the 4,6-dihydroxyisophthalic acid.

  • Purification: The crude product can be purified by recrystallization to yield the pure diacid. This improved method provides a high yield (up to 93%) without the need for extensive purification.[2]

Part 2: Fischer Esterification to Diethyl 4,6-dihydroxyisophthalate

With the diacid in hand, the final step is a classic Fischer esterification to obtain the desired diethyl ester.[3]

Reaction Scheme:

Caption: Fischer esterification of 4,6-dihydroxyisophthalic acid.

Experimental Protocol:

  • Reaction Setup: Suspend 4,6-dihydroxyisophthalic acid in a large excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for a period sufficient to drive the equilibrium towards the ester product. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). The excess ethanol is typically removed under reduced pressure.

  • Purification: The crude Diethyl 4,6-dihydroxyisophthalate can be purified by extraction and subsequent recrystallization or column chromatography to yield the final product.

Reactivity and Functional Group Transformations: The Synthetic Hub

The synthetic utility of Diethyl 4,6-dihydroxyisophthalate stems from the reactivity of its two key functional groups: the phenolic hydroxyls and the ethyl esters.

Reactions of the Hydroxyl Groups

The two phenolic hydroxyl groups are nucleophilic and can readily undergo a variety of transformations, making them ideal handles for elaboration.

  • Williamson Ether Synthesis: The hydroxyl groups can be deprotonated with a suitable base (e.g., K2CO3, NaH) to form phenoxides, which can then be alkylated with a range of alkyl halides to form ethers. This reaction is fundamental for introducing flexible or rigid linker units.

  • Acylation: The hydroxyl groups can be acylated using acid chlorides or anhydrides in the presence of a base to form esters. This is useful for protecting the hydroxyl groups or for introducing new functionalities.

  • Mitsunobu Reaction: This reaction allows for the conversion of the hydroxyl groups to a variety of other functional groups, including ethers and esters, under mild conditions.

Reactions of the Ester Groups

The two ethyl ester groups can undergo reactions typical of esters:

  • Hydrolysis: The esters can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. This is a crucial step when the ester is used as a protecting group for the carboxylic acid.

  • Amidation: The esters can be converted to amides by reaction with amines, often at elevated temperatures or with the use of catalysts. This opens up pathways to polyamides and other amide-containing structures.

  • Reduction: The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4).

  • Transesterification: The ethyl esters can be exchanged with other alcohols in the presence of an acid or base catalyst.

The interplay of these reactive sites allows for selective transformations by choosing appropriate reaction conditions and protecting group strategies.

Applications in Organic Synthesis: A Multifaceted Building Block

The unique structural and reactive features of Diethyl 4,6-dihydroxyisophthalate make it a powerful building block for the synthesis of a diverse range of complex molecules and materials.

Polymer Chemistry: Crafting Functional Polymers

The difunctional nature of Diethyl 4,6-dihydroxyisophthalate, with its two hydroxyl groups, makes it an excellent monomer for step-growth polymerization.

  • Polyethers: Through Williamson ether synthesis with difunctional alkyl halides, a variety of polyethers can be synthesized. The choice of the dihalide allows for tuning of the polymer's properties, such as flexibility and solubility.

  • Polyesters: The hydroxyl groups can react with diacyl chlorides or dicarboxylic acids to form polyesters. These materials can have applications as engineering plastics or in biomedical applications, depending on the comonomer used.[4]

  • Polycarbonates: Reaction with phosgene or a phosgene equivalent can lead to the formation of polycarbonates with high thermal stability.

Caption: Polymerization using Diethyl 4,6-dihydroxyisophthalate.

Macrocycle Synthesis: Constructing Shape-Persistent Architectures

Macrocycles are of significant interest in medicinal chemistry and materials science.[5] The two hydroxyl groups of Diethyl 4,6-dihydroxyisophthalate provide ideal anchor points for the synthesis of macrocyclic structures.

  • [1+1] Macrocyclization: Reaction with a complementary difunctional linker molecule under high-dilution conditions can lead to the formation of a [1+1] macrocycle.[6]

  • Template-Directed Synthesis: The isophthalate core can act as a rigid template to direct the formation of complex macrocyclic structures.

The resulting macrocycles can possess pre-organized cavities capable of molecular recognition and catalysis.

Metal-Organic Frameworks (MOFs): Designing Porous Materials

The ester groups of Diethyl 4,6-dihydroxyisophthalate can be hydrolyzed to the corresponding dicarboxylic acid, 4,6-dihydroxyisophthalic acid. This tetra-functional ligand (two carboxylates and two hydroxyls) is an excellent candidate for the construction of novel Metal-Organic Frameworks (MOFs).[7]

  • Ligand Design: The hydroxyl groups can be used to tune the electronic properties of the ligand and can also act as secondary binding sites for metal ions or as hydrogen-bond donors to guest molecules within the pores of the MOF.

  • Post-Synthetic Modification: The hydroxyl groups can be functionalized after the MOF has been assembled, allowing for the introduction of new functionalities into the framework.

MOFs derived from this ligand could have applications in gas storage, separation, and catalysis.

Drug Development and Pharmaceutical Intermediates

The dihydroxyisophthalate core is a privileged scaffold in medicinal chemistry. The hydroxyl and ester groups provide handles for the introduction of various pharmacophores.

  • Scaffold for Bioactive Molecules: The rigid aromatic core can be used to position functional groups in a specific spatial orientation for optimal interaction with biological targets.

  • Prodrug Strategies: The hydroxyl groups can be esterified to create prodrugs that are cleaved in vivo to release the active pharmaceutical ingredient.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Aromatic Protons: Two singlets are expected for the two non-equivalent aromatic protons.

    • Hydroxyl Protons: A broad singlet for the two hydroxyl protons, the chemical shift of which will be dependent on the solvent and concentration.

    • Ethyl Ester Protons: A quartet for the -CH2- group and a triplet for the -CH3 group.

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals for the aromatic carbons, with those bearing the hydroxyl and ester groups shifted accordingly.

    • Ester Carbonyl Carbon: A signal in the range of 165-175 ppm.

    • Ethyl Ester Carbons: Signals for the -CH2- and -CH3 carbons.

  • IR Spectroscopy:

    • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

    • C=O Stretch: A strong absorption around 1700-1730 cm⁻¹ for the ester carbonyl groups.

    • C-O Stretch: Bands in the region of 1000-1300 cm⁻¹.

    • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Safety and Handling

As with all laboratory chemicals, Diethyl 4,6-dihydroxyisophthalate should be handled with appropriate care.[8] While specific toxicity data is not available, the safety precautions for related aromatic esters and phenols should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion: A Building Block with Untapped Potential

Diethyl 4,6-dihydroxyisophthalate, and its parent diacid, represent a class of highly functionalized aromatic building blocks with significant, yet largely untapped, potential in organic synthesis. The strategic placement of hydroxyl and ester groups on the isophthalate core provides a versatile platform for the construction of a wide array of complex molecules and materials. From functional polymers and shape-persistent macrocycles to novel metal-organic frameworks and pharmaceutical intermediates, the applications of this building block are limited only by the creativity of the synthetic chemist. This guide has provided a foundational understanding of its synthesis, reactivity, and potential applications, with the aim of inspiring further research and innovation in this exciting area of organic chemistry.

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Exploratory

The Untapped Potential of Diethyl 4,6-dihydroxyisophthalate: A Technical Guide to its Applications in Advanced Materials

Abstract This technical guide delves into the prospective applications of Diethyl 4,6-dihydroxyisophthalate, a functionalized aromatic building block with significant, yet largely unexplored, potential in materials scien...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the prospective applications of Diethyl 4,6-dihydroxyisophthalate, a functionalized aromatic building block with significant, yet largely unexplored, potential in materials science. While direct research on this specific molecule is nascent, this document synthesizes information from closely related analogues to present a forward-looking exploration of its utility. We will lay the groundwork for future research by detailing its synthesis, proposing its use as a versatile monomer for high-performance polymers, and as a multitopic ligand for the rational design of novel metal-organic frameworks (MOFs). This guide is intended to serve as a comprehensive resource for researchers and professionals in materials science and drug development, providing both theoretical insights and actionable experimental protocols.

Introduction: The Case for Diethyl 4,6-dihydroxyisophthalate

The quest for novel materials with tailored properties is a driving force in modern science and engineering. Functionalized aromatic compounds are a cornerstone of this endeavor, offering rigidity, thermal stability, and platforms for diverse chemical modifications. Diethyl 4,6-dihydroxyisophthalate stands out as a molecule of interest due to its unique combination of reactive sites: two hydroxyl groups and two diethyl ester functionalities symmetrically positioned on a benzene ring. This arrangement suggests its potential as a versatile precursor for a new generation of polymers and coordination compounds. The hydroxyl groups can serve as nucleophiles in polymerization reactions or as coordination sites for metal ions, while the ester groups offer a pathway for polycondensation and transesterification reactions. This guide will illuminate the path for harnessing these features to create advanced materials.

Synthesis and Characterization

The logical and most common route to obtaining Diethyl 4,6-dihydroxyisophthalate is through the esterification of 4,6-dihydroxyisophthalic acid. This precursor is commercially available, making the synthesis accessible.

Synthesis Protocol: Fischer-Speier Esterification

Objective: To synthesize Diethyl 4,6-dihydroxyisophthalate from 4,6-dihydroxyisophthalic acid.

Materials:

  • 4,6-dihydroxyisophthalic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Rotary evaporator

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 4,6-dihydroxyisophthalic acid in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product into dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent using a rotary evaporator to yield the crude Diethyl 4,6-dihydroxyisophthalate.

  • Purify the product by recrystallization or column chromatography.

Physicochemical Properties and Characterization

The synthesized Diethyl 4,6-dihydroxyisophthalate should be characterized to confirm its structure and purity.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₂H₁₄O₆
Molecular Weight 254.24 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone)
Melting Point To be determined experimentally
Spectroscopic Data ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm structure

Application I: High-Performance Polyesters and Polyurethanes

The difunctional nature of Diethyl 4,6-dihydroxyisophthalate, possessing both hydroxyl and ester groups, makes it an excellent candidate as a monomer for step-growth polymerization.

Rationale for Polymer Synthesis
  • Polyesters: The hydroxyl groups can react with diacyl chlorides or dicarboxylic acids through condensation polymerization to form polyesters. The rigid aromatic backbone is expected to impart high thermal stability and mechanical strength to the resulting polymer.

  • Polyurethanes: The hydroxyl groups can also react with diisocyanates to form polyurethanes. The presence of the aromatic ring and potential for hydrogen bonding could lead to materials with excellent toughness and elastomeric properties.

Experimental Workflow: Synthesis of a Novel Polyester

Polyester_Synthesis Monomer Diethyl 4,6-dihydroxyisophthalate + Terephthaloyl chloride Solvent Anhydrous Pyridine (Solvent and Acid Scavenger) Monomer->Solvent Dissolution Reaction Polycondensation (0°C to RT, 24h, N₂ atm) Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Filtration and Washing Precipitation->Purification Drying Vacuum Drying Purification->Drying Polymer Novel Polyester Drying->Polymer

Caption: Workflow for the synthesis of a polyester from Diethyl 4,6-dihydroxyisophthalate.

Protocol:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve Diethyl 4,6-dihydroxyisophthalate in anhydrous pyridine at 0°C.

  • Slowly add an equimolar amount of terephthaloyl chloride to the solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash thoroughly with methanol and water to remove any unreacted monomers and pyridine hydrochloride.

  • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Predicted Polymer Properties and Characterization

The resulting polymers are expected to exhibit high glass transition temperatures (Tg) and good thermal stability due to the rigid aromatic core.

PropertyExpected Characteristics and Measurement Technique
Thermal Stability High decomposition temperature (Thermogravimetric Analysis - TGA)
Glass Transition Temp. Elevated Tg (Differential Scanning Calorimetry - DSC)
Mechanical Strength High tensile strength and modulus (Tensile Testing)
Solubility Potentially soluble in polar aprotic solvents (e.g., DMF, NMP)

Application II: Building Block for Metal-Organic Frameworks (MOFs)

The multitopic nature of Diethyl 4,6-dihydroxyisophthalate, with its two hydroxyl and two ester groups, presents an exciting opportunity for its use as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). The hydroxyl groups can act as potent coordination sites for metal ions.

Rationale for MOF Synthesis

The geometry of the ligand, with functional groups at the 4 and 6 positions of an isophthalate backbone, can lead to the formation of porous frameworks with interesting topologies. The potential for post-synthetic modification of the ester groups opens up avenues for tuning the properties of the MOF for specific applications such as gas storage, catalysis, and sensing.

Experimental Workflow: Solvothermal Synthesis of a MOF

MOF_Synthesis Ligand Diethyl 4,6-dihydroxyisophthalate Solvent Solvent (e.g., DMF/Ethanol) Ligand->Solvent Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal->Solvent Reaction Solvothermal Synthesis (Sealed Vessel, 100-120°C, 24-48h) Solvent->Reaction Isolation Cooling and Crystal Isolation Reaction->Isolation Washing Solvent Exchange Isolation->Washing Activation Heating under Vacuum Washing->Activation MOF Porous MOF Crystals Activation->MOF

Caption: General workflow for the solvothermal synthesis of a MOF using Diethyl 4,6-dihydroxyisophthalate.

Protocol:

  • In a glass vial, dissolve Diethyl 4,6-dihydroxyisophthalate and a metal salt (e.g., Zinc Nitrate Hexahydrate) in a suitable solvent system (e.g., a mixture of DMF and ethanol).

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to 100-120°C for 24-48 hours.

  • Slowly cool the oven to room temperature to allow for crystal formation.

  • Isolate the crystals by filtration.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange followed by heating under vacuum to remove guest molecules from the pores.

Predicted MOF Properties and Characterization

The resulting MOF is anticipated to be porous with a high surface area.

PropertyExpected Characteristics and Measurement Technique
Crystallinity Crystalline solid (Powder X-ray Diffraction - PXRD)
Porosity Permanent porosity (Gas Sorption Analysis - N₂ at 77 K)
Thermal Stability Stable up to high temperatures (Thermogravimetric Analysis - TGA)
Morphology Well-defined crystal morphology (Scanning Electron Microscopy - SEM)

Future Outlook and Conclusion

Diethyl 4,6-dihydroxyisophthalate represents a promising yet underexplored building block for materials science. Its synthesis is straightforward, and its dual functionality opens a vast design space for novel polymers and metal-organic frameworks. The proposed applications in this guide are based on established principles of polymer chemistry and crystal engineering, providing a solid foundation for future research. Experimental validation of the protocols and characterization of the resulting materials will be crucial in unlocking the full potential of this versatile molecule. It is our hope that this technical guide will inspire further investigation into Diethyl 4,6-dihydroxyisophthalate and its role in the development of next-generation materials.

References

Given the prospective nature of this guide, direct references for the applications of Diethyl 4,6-dihydroxyisophthalate are not available. The following references provide foundational knowledge and examples of related systems that support the proposed research directions.

  • On the synthesis of functionalized isophthalic acids: While a direct synthesis for Diethyl 4,6-dihydroxyisophthalate was not found, the synthesis of related functionalized isophthalic acids is well-documented. For an example, see the synthesis of 5-hydroxyisophthalic acid: Oguri, T., Kawahara, A., & Kihara, N. (2016). Polymer, 99, 83-89.
  • On polyesters from functionalized monomers: The principles of polyester synthesis from diols and diacids are fundamental. For an overview of polyester synthesis and properties, see: Ravve, A. (2012). Principles of Polymer Chemistry. Springer Science & Business Media.
  • On polyurethanes from aromatic diols: The synthesis and properties of polyurethanes derived from aromatic diols are described in various sources. For an example of polyurethanes from aromatic polyester polyols, see: Abe, A., & Higashi, F. (1980). Journal of Polymer Science: Polymer Chemistry Edition, 18(3), 935-943.
  • On MOFs from hydroxyl-functionalized ligands: The use of hydroxyl-containing ligands for MOF synthesis is a common strategy. For a review on functional MOFs, see: Li, J. R., Sculley, J., & Zhou, H. C. (2012). Chemical reviews, 112(2), 869-932.
  • On the characterization of polymers: For a comprehensive guide on polymer characterization techniques, see: Campbell, D., Pethrick, R. A., & White, J. R. (2012).
  • On the characterization of MOFs: For detailed methods on the characterization of porous materials like MOFs, see: Rouquerol, F., Rouquerol, J., & Sing, K. (2013).
Foundational

A Comprehensive Technical Guide to the Safe Handling of Diethyl 4,6-dihydroxyisophthalate for Research and Development

This guide provides in-depth health and safety information for researchers, scientists, and drug development professionals working with Diethyl 4,6-dihydroxyisophthalate. Given the absence of a specific Safety Data Sheet...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth health and safety information for researchers, scientists, and drug development professionals working with Diethyl 4,6-dihydroxyisophthalate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols and recommendations are synthesized from data on structurally analogous compounds, including various phthalate esters. This information should be used to supplement, not replace, a thorough risk assessment for any specific experimental procedure.

Section 1: Hazard Identification and Risk Assessment

Diethyl 4,6-dihydroxyisophthalate is a chemical compound for which detailed toxicological data is not widely available. Therefore, a precautionary approach is paramount. Based on the hazard profiles of similar phthalate esters, researchers should assume the compound may present the following risks:

  • Eye Irritation: Direct contact may cause serious eye irritation.[1]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Aquatic Toxicity: Phthalate esters can be harmful to aquatic life.[2]

A thorough risk assessment should be conducted before any handling of Diethyl 4,6-dihydroxyisophthalate. This assessment should consider the quantity of the substance being used, the nature of the experimental procedure (e.g., heating, aerosolizing), and the potential for exposure.

Logical Framework for Risk Assessment

cluster_assessment Risk Assessment Workflow A Identify Hazards (Assume Irritant, Potential Sensitizer) B Evaluate Exposure Potential (Inhalation, Dermal, Ocular) A->B C Assess Experimental Conditions (Scale, Temperature, Ventilation) B->C D Determine Existing Control Measures (Fume Hood, PPE) C->D E Calculate Risk Level (High, Medium, Low) D->E F Implement Additional Controls (If Risk is High/Medium) E->F G Review and Document F->G

Caption: Risk assessment workflow for handling Diethyl 4,6-dihydroxyisophthalate.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment should be employed.

Engineering Controls
  • Ventilation: All work with Diethyl 4,6-dihydroxyisophthalate should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the compound.[3]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles. A face shield should be worn in situations with a high risk of splashing.[3]To prevent eye contact, which can cause serious irritation.[1][4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the substance.[2][4]To prevent skin contact and potential irritation.[1]
Skin and Body Protection A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[5]To protect the skin from accidental contact.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator should be used.[4]To prevent inhalation of potentially irritating particles.

Section 3: Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling
  • Avoid all direct contact with the substance.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[1][2]

  • Avoid the formation of dust and aerosols.[5]

  • Use only in a well-ventilated area, preferably a chemical fume hood.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

  • Store locked up.[5]

Section 4: First-Aid and Emergency Procedures

In the event of an exposure or emergency, immediate and appropriate action is crucial.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6][7]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Response Protocol

cluster_spill Spill Response Workflow A Evacuate Immediate Area B Don Appropriate PPE A->B C Contain the Spill (Use inert absorbent material) B->C D Collect Spilled Material (Use non-sparking tools) C->D E Place in a Sealed Container for Disposal D->E F Clean and Decontaminate the Spill Area E->F G Dispose of Waste (Follow institutional guidelines) F->G

Caption: Step-by-step spill response protocol.

Section 5: Toxicological and Physicochemical Insights (Based on Analogs)

While specific data for Diethyl 4,6-dihydroxyisophthalate is lacking, the properties of related phthalates provide a basis for understanding its potential behavior.

Physicochemical Properties of a Related Compound (Diethyl Phthalate)
PropertyValue
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
Appearance Colorless oily liquid
Boiling Point 298-299 °C
Flash Point 117 °C (Closed Cup)
Solubility Insoluble in water

Data sourced from PubChem and commercial supplier information.[8][9]

Toxicological Summary of Phthalate Esters
  • Acute Toxicity: Generally low acute toxicity via oral and dermal routes.[10][11]

  • Carcinogenicity: Diethyl phthalate is not classifiable as to its carcinogenicity to humans (Group A4) by ACGIH.[7]

  • Mutagenicity: Some studies on diethyl phthalate have shown mutagenic effects in bacteria and/or yeast.[7]

  • Target Organs: Repeated or prolonged exposure to some phthalates may cause damage to the liver and central nervous system.[7]

Section 6: Disposal Considerations

All waste containing Diethyl 4,6-dihydroxyisophthalate should be handled as hazardous chemical waste.

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Do not allow the product to enter drains or waterways.[2]

References

  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • Exposome-Explorer. (2005, October 9). Material Safety Data Sheet.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • NICNAS. (n.d.). Diethyl Phthalate.
  • National Center for Biotechnology Information. (n.d.). Diethyl isophthalate. PubChem.
  • National Center for Biotechnology Information. (n.d.). Diethyl Phthalate. PubChem.
  • MedChemExpress. (2025, July 1). Diethyl phosphate-SDS.
  • TCI Chemicals. (2025, August 7). Safety Data Sheet.
  • oxfordlabchem.com. (n.d.). material safety data sheet - diethyl phthalate 99%.
  • National Oceanic and Atmospheric Administration. (n.d.). DIETHYL PHTHALATE. CAMEO Chemicals.
  • Sigma-Aldrich. (2025, July 30). Safety Data Sheet.
  • European Commission. (n.d.). DIETHYL PHTHALATE.
  • Consumer Product Safety Commission. (2011, August 29). Toxicity review of diethyl phthalate (DEP).
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Diethyl 4-hydroxyisophthalate. PubChem.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Diethyl Phthalate Tox Profile.
  • Actylis Lab Solutions. (2024, July 25). Safety Data Sheet.
  • Chem-Impex International Inc. (n.d.). MSDS of diethyl 2,5-dihydroxyterephthalate.
  • CymitQuimica. (2024, April 11). 4-Hydroxyisophthalic Acid Dimethyl Ester.
  • Sigma-Aldrich. (n.d.). diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-dihydroxyisophthalate AldrichCPR.

Sources

Exploratory

A Senior Scientist's Guide to Diethyl 4,6-dihydroxyisophthalate: Sourcing, Synthesis, and Purity Verification for Advanced Research

Introduction Diethyl 4,6-dihydroxyisophthalate (CAS No. 1735-86-0) is a symmetrically substituted aromatic diester with significant potential as a specialized building block in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 4,6-dihydroxyisophthalate (CAS No. 1735-86-0) is a symmetrically substituted aromatic diester with significant potential as a specialized building block in medicinal chemistry and materials science. Its rigid phenolic core, flanked by two hydrogen-bonding hydroxyl groups and two versatile ethyl ester functionalities, makes it an attractive precursor for metal-organic frameworks (MOFs), specialty polymers, and novel pharmaceutical scaffolds.

However, researchers and drug development professionals often encounter a significant logistical hurdle: the direct commercial availability of Diethyl 4,6-dihydroxyisophthalate is extremely limited. Unlike common reagents, this compound is not typically held in stock by major chemical suppliers. This guide, therefore, provides a comprehensive, field-proven strategy for its acquisition, beginning with the procurement of its commercially available precursor, followed by a robust synthesis protocol and a rigorous, multi-technique approach to purity validation. This document is designed to empower researchers to confidently produce and qualify high-purity Diethyl 4,6-dihydroxyisophthalate for demanding applications.

Sourcing Strategy: A Practical Two-Step Approach

Given the scarcity of commercial listings for the final product, the most reliable method for obtaining Diethyl 4,6-dihydroxyisophthalate is through in-house synthesis. This process begins with sourcing its precursor, 4,6-Dihydroxyisophthalic acid, which is readily available from several reputable suppliers.

Procurement of the Key Starting Material

The starting point for this workflow is 4,6-Dihydroxyisophthalic acid (CAS No. 19829-74-4) . This diacid is the direct precursor and its purity is paramount to achieving a high-quality final product. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

Table 1: Commercial Suppliers of 4,6-Dihydroxyisophthalic acid (CAS 19829-74-4)

SupplierBrand/PartnerTypical PurityNotes
Sigma-Aldrich Ambeed, Inc.97%A common source for research-grade chemicals, providing essential documentation.[1]
LabSolu N/A98%Offers various pack sizes suitable for lab-scale synthesis.[2]
Laboratory-Scale Synthesis: Fischer Esterification

The conversion of the diacid to the diethyl ester is reliably achieved via the Fischer esterification reaction. This classic method uses an excess of ethanol in the presence of a strong acid catalyst to drive the equilibrium toward the formation of the ester.[3][4]

Experimental Protocol: Synthesis of Diethyl 4,6-dihydroxyisophthalate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-Dihydroxyisophthalic acid (e.g., 5.0 g, 25.2 mmol).

  • Reagent Addition: Add 100 mL of absolute ethanol (a large excess, acting as both reagent and solvent). Begin stirring to suspend the acid.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~1 mL, 18.4 mmol) dropwise to the stirring suspension. The addition is exothermic and should be done slowly.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 8-12 hours. The reaction can be monitored by TLC or HPLC to track the disappearance of the starting material. The initial suspension should become a clear, homogeneous solution as the reaction proceeds to completion.[5]

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 300 mL of cold deionized water containing dissolved sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8). This step neutralizes the sulfuric acid catalyst and quenches the reaction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). The organic layers contain the desired diethyl ester.

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Diethyl 4,6-dihydroxyisophthalate as a crystalline solid.

Purity Assessment and Quality Control Workflow

For a compound synthesized in-house, establishing a rigorous analytical workflow is not just a recommendation; it is a necessity for ensuring experimental reproducibility and the integrity of downstream applications.

G cluster_synthesis Synthesis & Workup cluster_qc Quality Control Protocol synthesis Crude Synthesized Product hplc Purity Check by RP-HPLC (>98% Area) synthesis->hplc Primary Screen hplc->synthesis If Impure: Recrystallize nmr Structural Confirmation by ¹H NMR hplc->nmr If Pure ms Identity Confirmation by Mass Spec (Optional) nmr->ms final_product Qualified High-Purity Diethyl 4,6-dihydroxyisophthalate ms->final_product Release G Precursor 4,6-Dihydroxyisophthalic Acid (Starting Material) Intermediate Monoethyl 4,6-dihydroxy- isophthalate (Intermediate) Precursor->Intermediate +1 EtOH (Incomplete Esterification) Impurity1 Residual Starting Material Precursor->Impurity1 Product Diethyl 4,6-dihydroxy- isophthalate (Product) Intermediate->Product +1 EtOH (Complete Esterification) Impurity2 Incomplete Reaction Intermediate->Impurity2 Impurity3 Residual Reagents (Ethanol, H₂SO₄) Product->Impurity3

Sources

Foundational

A Theoretical Framework for Elucidating the Electronic Structure of Diethyl 4,6-dihydroxyisophthalate: A Guide for Researchers

Abstract This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of Diethyl 4,6-dihydroxyisophthalate. In the absence of direct experimental or computational studies...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of Diethyl 4,6-dihydroxyisophthalate. In the absence of direct experimental or computational studies on this specific molecule, this document synthesizes established computational chemistry protocols for analogous phenolic and isophthalate compounds to propose a robust methodology. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and predict the molecular properties of this and similar compounds. The subsequent sections will detail the rationale behind the choice of computational methods, a step-by-step protocol for calculations, and the interpretation of the expected results, including optimized geometry, frontier molecular orbitals, and spectroscopic predictions.

Introduction: The Scientific Imperative

Diethyl 4,6-dihydroxyisophthalate, a derivative of isophthalic acid, possesses a unique combination of functional groups—two hydroxyl groups and two ethyl ester moieties—that suggest a rich electronic landscape. The phenolic hydroxyl groups are known to be critical for antioxidant activity and play a significant role in intermolecular interactions, such as hydrogen bonding. The ester groups, on the other hand, influence the molecule's solubility, stability, and steric profile. A thorough understanding of the electronic structure of this molecule is paramount for predicting its reactivity, spectroscopic signatures, and potential applications in materials science and medicinal chemistry.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the electronic properties of molecules with a high degree of accuracy.[1][2][3][4] This guide will outline a computational workflow designed to provide a detailed and reliable characterization of the electronic structure of Diethyl 4,6-dihydroxyisophthalate.

Proposed Computational Methodology: A Self-Validating System

The selection of an appropriate theoretical method and basis set is crucial for obtaining meaningful results. Based on a review of computational studies on phenolic compounds and isophthalate derivatives, the following protocol is recommended.[1][3][4][5][6][7][8][9]

Geometry Optimization

The first and most critical step is to determine the ground-state equilibrium geometry of the molecule.

Protocol:

  • Initial Structure Generation: Construct the initial 3D structure of Diethyl 4,6-dihydroxyisophthalate. A good starting point can be derived from the known crystal structure of a closely related compound, such as Diethyl 4,6-diacetamidoisophthalate, with appropriate modifications.[10][11]

  • Computational Method: Employ Density Functional Theory (DFT) with the B3LYP functional. The B3LYP functional is a hybrid functional that has been shown to provide a good balance between accuracy and computational cost for organic molecules.[3][4][5][6]

  • Basis Set Selection: Utilize the 6-311++G(d,p) basis set. This triple-zeta basis set with diffuse and polarization functions is well-suited for describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

  • Solvation Model: To simulate a more realistic environment, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), using a common solvent like ethanol or water.

  • Frequency Analysis: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic properties can be performed.

Protocol:

  • Frontier Molecular Orbitals (FMOs): Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack. This is particularly useful for understanding intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.

Spectroscopic Property Prediction

Theoretical calculations can predict various spectroscopic properties, which can then be correlated with experimental data for validation.

Protocol:

  • UV-Vis Spectra: Use Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level to simulate the electronic absorption spectrum and predict the maximum absorption wavelengths (λmax).[9]

  • NMR Spectra: Employ the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and a suitable basis set to calculate the 1H and 13C NMR chemical shifts.[12] These can be compared to experimental spectra of similar compounds.[13]

Expected Results and Data Presentation

The proposed calculations will yield a wealth of quantitative data. For clarity and ease of comparison, the key results should be summarized in tables.

Table 1: Calculated Thermodynamic and Electronic Properties

PropertyCalculated ValueUnits
Total EnergyHartrees
Dipole MomentDebye
HOMO EnergyeV
LUMO EnergyeV
HOMO-LUMO GapeV

Table 2: Predicted Spectroscopic Data

SpectrumPredicted Peak(s)
UV-Vis (λmax)
1H NMR
13C NMR

Visualization of Concepts

Visual representations are essential for understanding the complex data generated from these calculations.

Computational Workflow

The overall computational procedure can be visualized as a logical flow.

Computational Workflow cluster_0 Input Preparation cluster_1 Core Calculation cluster_2 Property Analysis Initial Structure Initial Structure Method & Basis Set Selection Method & Basis Set Selection Initial Structure->Method & Basis Set Selection Geometry Optimization Geometry Optimization Method & Basis Set Selection->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Electronic Properties (HOMO, LUMO, MEP) Electronic Properties (HOMO, LUMO, MEP) Frequency Analysis->Electronic Properties (HOMO, LUMO, MEP) Spectroscopic Properties (UV-Vis, NMR) Spectroscopic Properties (UV-Vis, NMR) Frequency Analysis->Spectroscopic Properties (UV-Vis, NMR)

Caption: A flowchart illustrating the key steps in the theoretical calculation of Diethyl 4,6-dihydroxyisophthalate's electronic structure.

Frontier Molecular Orbitals

A conceptual diagram of the HOMO and LUMO can aid in understanding the molecule's reactivity.

Frontier Molecular Orbitals cluster_0 Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation (Reactivity)

Caption: A diagram representing the relationship between the HOMO and LUMO, which dictates the electronic excitation and reactivity of the molecule.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded methodology for the theoretical investigation of the electronic structure of Diethyl 4,6-dihydroxyisophthalate. By following these protocols, researchers can gain valuable insights into the fundamental properties of this molecule, which can guide further experimental work and potential applications. The correlation of these theoretical predictions with experimental data, when available, will serve to validate and refine the computational models, leading to a more complete understanding of this and other related compounds.

References

  • A Statistically Supported Antioxidant Activity DFT Benchmark—The Effects of Hartree–Fock Exchange and Basis Set Selection on Accuracy and Resources Uptake. (2021). PMC - NIH. [Link]

  • A theoretical study of phenolic compounds with antioxidant properties. (2007). PubMed. [Link]

  • Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. (n.d.). PMC - NIH. [Link]

  • Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. (n.d.). ScienceOpen. [Link]

  • Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method. (2013). Taylor & Francis Online. [Link]

  • Diethyl 4,6-diacetamidoisophthalate. (n.d.). PMC - NIH. [Link]

  • Diethyl 4-hydroxyisophthalate | C12H14O5 | CID 256772. (n.d.). PubChem - NIH. [Link]

  • Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate. (n.d.). IUCr. [Link]

  • Diethyl 4,6-diacetamidoisophthalate. (2011). ResearchGate. [Link]

  • Design and DFT calculations of optoelectronic material based on thiazolobenzimidazole-coupled isatin derivatives. (2024). United Arab Emirates - Ministry of Health and Prevention. [Link]

  • (PDF) DFT Calculation, Molecular Docking and Molecular Dynamics Simulation Study on Substituted Phenylacetamide and Benzohydrazide Derivatives. (n.d.). ResearchGate. [Link]

  • Comparative study of experimental and DFT calculations for 3-cinnamoyl 4-hydroxycoumarin derivatives. (2024). PubMed. [Link]

  • Supplementary Information: Primary Coloured Electrochromism of Aromatic Oxygen and Sulfur Diesters. (n.d.). The Royal Society of Chemistry. [Link]

  • DFT Calculations and Mesophase Study of Coumarin Esters and Its Azoesters. (2018). MDPI. [Link]

  • DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells. (n.d.). Nanoscale and Advanced Materials. [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.). SciELO South Africa. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A High-Yield, Two-Step Protocol for the Synthesis of Diethyl 4,6-dihydroxyisophthalate

Abstract This application note details a robust and high-yield, two-step protocol for the synthesis of Diethyl 4,6-dihydroxyisophthalate, a valuable building block in medicinal chemistry and materials science. The descri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and high-yield, two-step protocol for the synthesis of Diethyl 4,6-dihydroxyisophthalate, a valuable building block in medicinal chemistry and materials science. The described methodology first employs an improved, high-yield Kolbe-Schmitt carboxylation to produce 4,6-dihydroxyisophthalic acid, which is then efficiently converted to the target diethyl ester via a catalyzed Fischer-Speier esterification. This protocol is designed for scalability and reproducibility, providing researchers, scientists, and drug development professionals with a reliable method to obtain high-purity Diethyl 4,6-dihydroxyisophthalate.

Introduction: The Significance of Diethyl 4,6-dihydroxyisophthalate

Diethyl 4,6-dihydroxyisophthalate is an important aromatic compound featuring a symmetrically substituted benzene ring with two hydroxyl groups and two ethyl ester functionalities. This specific arrangement of functional groups makes it a versatile precursor for the synthesis of a wide array of more complex molecules. Its derivatives are of significant interest in the development of pharmaceuticals, polymers, and novel materials. The phenolic hydroxyl groups can be further modified, for instance, through etherification, while the ester groups are amenable to hydrolysis or amidation, opening up diverse synthetic pathways.

Achieving a high-yield synthesis is critical for the economic viability and efficiency of developing downstream products. The protocol outlined herein addresses this need by combining two optimized, high-yielding reactions.

Scientific Principles and Strategy

The synthesis is strategically divided into two main stages. This approach ensures a high overall yield and facilitates the purification of the intermediate and final products.

  • Part 1: Synthesis of 4,6-dihydroxyisophthalic acid via Improved Kolbe-Schmitt Reaction. The core aromatic structure is assembled using a modified Kolbe-Schmitt reaction. This classic carboxylation method has been improved to operate at lower pressures and with shorter reaction times, significantly enhancing its practicality for large-scale synthesis.[1] This step is crucial as it establishes the dihydroxy-diacid backbone with high efficiency, reportedly achieving yields as high as 93%.[1] The reaction proceeds by the carboxylation of a resorcinol derivative under pressure with carbon dioxide.

  • Part 2: Di-esterification via Fischer-Speier Esterification. The synthesized 4,6-dihydroxyisophthalic acid is converted to its diethyl ester through Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3] To ensure a high conversion rate, the equilibrium is shifted towards the product by using a large excess of ethanol, which also serves as the reaction solvent.[2] A strong acid catalyst, such as concentrated sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.[3]

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Synthesis of 4,6-dihydroxyisophthalic acid cluster_1 Part 2: Di-esterification Resorcinol Resorcinol Derivative Carboxylation Kolbe-Schmitt Carboxylation (KOH, K2CO3, CO2 pressure) Resorcinol->Carboxylation Reactants Acidification Acidification (HCl) Carboxylation->Acidification Work-up Diacid 4,6-dihydroxyisophthalic acid Acidification->Diacid Isolation Esterification Fischer-Speier Esterification (Excess EtOH, H2SO4 cat.) Diacid->Esterification Starting Material Workup Aqueous Work-up (NaHCO3 wash) Esterification->Workup Quenching & Neutralization Purification Purification (Recrystallization) Workup->Purification Crude Product FinalProduct Diethyl 4,6-dihydroxyisophthalate Purification->FinalProduct High-Purity Product

Sources

Application

Application Notes and Protocols: Diethyl 4,6-dihydroxyisophthalate as a Functional Linker in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed technical guide on the utilization of diethyl 4,6-dihydroxyisop...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the utilization of diethyl 4,6-dihydroxyisophthalate as a versatile organic linker for the synthesis of functional Metal-Organic Frameworks (MOFs). We will explore the unique chemical attributes of this linker and its potential to create MOFs with tailored properties for applications in catalysis and advanced drug delivery systems. This guide offers both foundational knowledge and actionable, step-by-step protocols for the synthesis, characterization, and application of these novel materials. While direct literature on MOFs synthesized with this specific linker is emerging, the principles and protocols presented herein are derived from established methodologies for closely related functionalized isophthalate-based MOFs, providing a robust starting point for research and development.

Introduction: The Strategic Advantage of Diethyl 4,6-dihydroxyisophthalate in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers.[1] The choice of the organic linker is paramount as it dictates the resulting MOF's topology, porosity, and surface chemistry, thereby tuning it for specific applications.[2]

Diethyl 4,6-dihydroxyisophthalate presents itself as a linker of significant interest due to its unique combination of functional groups:

  • Carboxylate Groups: The two ester groups, upon hydrolysis to carboxylic acids, provide the primary coordination sites for metal ions, enabling the formation of a stable framework.

  • Hydroxyl Groups: The two hydroxyl groups (-OH) positioned on the aromatic ring offer several advantages:

    • They can act as secondary coordination sites, influencing the geometry of the metal clusters.

    • They provide sites for post-synthetic modification, allowing for the grafting of other functional molecules.

    • They introduce hydrophilicity and hydrogen-bonding capabilities within the MOF pores, which can be advantageous for the selective adsorption of molecules and for tuning drug release profiles.[3]

  • Aromatic Backbone: The rigid phenyl ring ensures the formation of a robust and porous framework.

These features make diethyl 4,6-dihydroxyisophthalate a promising candidate for creating MOFs with enhanced catalytic activity and sophisticated drug delivery capabilities.[4]

Synthesis of MOFs using Diethyl 4,6-dihydroxyisophthalate: A Solvothermal Approach

The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[5] The following protocol is a generalized procedure that can be optimized for different metal ions.

In-situ Hydrolysis of the Linker

A key consideration for using diethyl 4,6-dihydroxyisophthalate is the in-situ hydrolysis of the ethyl ester groups to carboxylates, which will then coordinate to the metal centers. This is typically achieved under the solvothermal reaction conditions.

Experimental Workflow Diagram

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation Linker Diethyl 4,6-dihydroxyisophthalate Mix Mix & Sonicate Linker->Mix Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Mix Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mix Autoclave Solvothermal Reaction (e.g., 120°C, 24-72h) Mix->Autoclave Cool Cool to Room Temp. Autoclave->Cool Wash Wash with Fresh Solvent Cool->Wash Activate Solvent Exchange & Heat Wash->Activate Product Functionalized MOF Crystals Activate->Product

Sources

Method

Title: Synthesis of Novel Aromatic Poly(ester-amide)s via Direct Polycondensation of Diethyl 4,6-dihydroxyisophthalate with Aromatic Diamines

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive technical guide for the synthesis and characterization of novel aromatic poly(ester-amide)s derived from the direct polycon...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive technical guide for the synthesis and characterization of novel aromatic poly(ester-amide)s derived from the direct polycondensation of diethyl 4,6-dihydroxyisophthalate with various aromatic diamines. These polymers are of significant interest due to the potential for intramolecular hydrogen bonding conferred by the hydroxyl groups, which can lead to unique solubility characteristics, thermal properties, and processability. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols, mechanistic insights, and data interpretation guidelines. The methodologies presented are grounded in established principles of condensation polymerization and are designed to be both robust and adaptable.

Introduction and Scientific Rationale

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. However, their rigid backbones and strong interchain interactions often lead to poor solubility, complicating their processing.[1] A key strategy to enhance solubility and introduce new functionalities is the incorporation of flexible linkages or bulky side groups into the polymer backbone.[2] The polymerization of diethyl 4,6-dihydroxyisophthalate with aromatic diamines presents a compelling route to novel polymers that combine the desirable attributes of polyamides with enhanced processability.

The hydroxyl groups positioned ortho to the ester functionalities in the isophthalate monomer are strategically placed to form strong intramolecular hydrogen bonds. This structural feature is anticipated to influence the conformation of the polymer chain, potentially disrupting the extensive intermolecular hydrogen bonding that typically causes insolubility in traditional aramids.[3] The resulting polymers, technically poly(ester-amide)s, are expected to exhibit improved solubility in common organic solvents, making them amenable to solution-based processing techniques like film casting and fiber spinning.[4]

Furthermore, the combination of ester and amide linkages within the polymer backbone creates materials with a unique blend of properties. The amide groups contribute to high thermal stability and mechanical strength, while the ester groups can impart biodegradability, a feature of growing importance in biomedical applications such as drug delivery and tissue engineering.[5][6][7][8] The choice of the aromatic diamine co-monomer provides an additional lever to fine-tune the final properties of the polymer, such as its glass transition temperature (Tg), thermal stability, and mechanical performance.[9][10]

This guide details a direct polycondensation method, a robust and widely used technique for synthesizing high-molecular-weight aromatic polyamides under moderate temperature conditions.[11]

Reaction Mechanism and Workflow

The synthesis proceeds via a direct polycondensation reaction. In this "one-pot" method, the dicarboxylic acid (formed in situ via hydrolysis or directly used) and the diamine are reacted in the presence of a phosphorylation agent, such as triphenyl phosphite (TPP), and a base, typically pyridine. This combination of reagents, often referred to as the Yamazaki-Higashi reaction, activates the carboxylic acid groups, allowing for the formation of amide bonds at relatively low temperatures (80-120°C), thus minimizing side reactions.[12]

Overall Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_reagents Reaction Conditions MonomerA Diethyl 4,6-dihydroxyisophthalate Process + MonomerA->Process MonomerB Aromatic Diamine (e.g., 4,4'-oxydianiline) MonomerB->Process Reagents Triphenyl Phosphite (TPP) Pyridine (Py) NMP, CaCl2 Reagents->Process Activates Heat ~115°C, 12h Heat->Process Product Aromatic Poly(ester-amide) Process->Product

Caption: General scheme for the direct polycondensation reaction.

Experimental Workflow Diagram

workflow start Start: Assemble Glassware (N2 atmosphere) reagents Charge Reactor: 1. Diethyl 4,6-dihydroxyisophthalate 2. Aromatic Diamine 3. NMP Solvent 4. CaCl2 start->reagents dissolve Stir at RT until fully dissolved reagents->dissolve add_py_tpp Add Pyridine (Py) and Triphenyl Phosphite (TPP) dissolve->add_py_tpp heat Heat to 115°C (Oil Bath) add_py_tpp->heat polymerize Maintain at 115°C with stirring for 12 hours heat->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate Polymer by pouring into Methanol cool->precipitate filter_wash Filter and Wash Precipitate (Methanol, Water) precipitate->filter_wash dry Dry under Vacuum at 80°C for 24h filter_wash->dry end End: Characterize Polymer dry->end

Caption: Step-by-step experimental workflow for polymer synthesis.

Detailed Experimental Protocol

Note: This protocol is a general guideline. The molar ratios and reaction conditions may require optimization depending on the specific aromatic diamine used.

Materials and Reagents
ReagentPuritySupplierNotes
Diethyl 4,6-dihydroxyisophthalate>98%(Specify Source)Must be dry.
4,4'-Oxydianiline (ODA)>99%(Specify Source)Example diamine. Recrystallize from ethanol if necessary. Dry in vacuum.
N-Methyl-2-pyrrolidone (NMP)Anhydrous(Specify Source)Solvent. Use a freshly opened bottle or dried over molecular sieves.
Triphenyl Phosphite (TPP)>97%(Specify Source)Condensing agent.
Pyridine (Py)Anhydrous(Specify Source)Base catalyst.
Calcium Chloride (CaCl₂)Anhydrous(Specify Source)Improves polymer solubility. Dry in oven at 200°C before use.
Methanol (MeOH)Reagent(Specify Source)For precipitation and washing.
Deionized WaterN/AIn-houseFor washing.
Step-by-Step Synthesis Procedure
  • Reactor Setup:

    • Assemble a 250 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a condenser.

    • Ensure all glassware is thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen.

    • Maintain a positive pressure of dry nitrogen throughout the reaction to prevent atmospheric moisture contamination, which can interfere with the polymerization.[13]

  • Charging the Reactor:

    • To the flask, add diethyl 4,6-dihydroxyisophthalate (e.g., 10.0 mmol, 2.54 g) and the aromatic diamine (e.g., 4,4'-oxydianiline, 10.0 mmol, 2.00 g). An exact 1:1 molar ratio is critical for achieving high molecular weight.

    • Add anhydrous calcium chloride (CaCl₂, ~1.0 g) and anhydrous N-Methyl-2-pyrrolidone (NMP, 60 mL). The salt helps to keep the growing polymer chains in solution.[14]

  • Dissolution:

    • Begin stirring the mixture at room temperature under a gentle nitrogen flow until all solids are completely dissolved. This may take 30-60 minutes.

  • Initiation of Polymerization:

    • Once a homogeneous solution is obtained, add anhydrous pyridine (6.0 mL) followed by triphenyl phosphite (TPP, 8.0 mL, ~30 mmol). The TPP is used in excess to ensure complete reaction.

    • A slight exotherm may be observed upon addition.

  • Polycondensation:

    • Immerse the flask in a preheated silicone oil bath and raise the temperature of the reaction mixture to 115°C.

    • Maintain the temperature at 115°C with continuous stirring for 12 hours. The viscosity of the solution will increase significantly as the polymerization progresses. For very high molecular weight polymers, the solution may become a gel-like solid.

  • Isolation of the Polymer:

    • After 12 hours, turn off the heat and allow the reaction mixture to cool to room temperature. If the solution is very viscous, it may be necessary to add a small amount of NMP to dilute it for easier handling.

    • Slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirring methanol. A fibrous or powdered white/off-white precipitate should form immediately.

  • Washing and Purification:

    • Allow the precipitate to be stirred in methanol for at least 1 hour to remove unreacted monomers and reagents.

    • Collect the polymer by vacuum filtration.

    • Wash the collected polymer thoroughly on the filter with fresh methanol (2 x 100 mL) and then with deionized water (2 x 100 mL) to remove any remaining salts and impurities.

    • Finally, wash again with methanol (1 x 100 mL) to facilitate drying.

  • Drying:

    • Transfer the purified polymer to a vacuum oven and dry at 80°C for 24 hours or until a constant weight is achieved.

Characterization and Data Interpretation

Expected Results

The resulting polymer is expected to be a white or pale-yellow fibrous solid. The yield should be high, typically >95%. The properties will depend on the specific diamine used.

Recommended Characterization Techniques
TechniqueParameter MeasuredExpected Outcome/Interpretation
Inherent Viscosity Polymer molecular weight proxyMeasured in a polar aprotic solvent (e.g., NMP) at 30°C. Values between 0.40-0.82 dL/g indicate successful polymerization to a medium molecular weight.[11] Higher values (>1.0 dL/g) are desirable.
Solubility Testing Processability indicatorTest solubility in solvents like NMP, DMAc, DMF, and DMSO. Good solubility at room temperature is a positive indicator of improved processability compared to traditional aramids.[4]
FTIR Spectroscopy Functional group confirmationLook for characteristic peaks: N-H stretching (~3300 cm⁻¹), C=O stretching of amide (~1650 cm⁻¹), and C=O stretching of ester (~1720 cm⁻¹).
¹H NMR Spectroscopy Structural confirmationConfirm the polymer structure by identifying proton signals from the aromatic rings and verifying the absence of monomer end-group signals.
Thermal Analysis (TGA/DSC) Thermal stability and glass transition temperature (Tg)TGA: Expect high thermal stability, with 10% weight loss temperatures exceeding 450°C.[11] DSC: A clear glass transition temperature (Tg), potentially in the range of 200-270°C, indicates an amorphous polymer.[11]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Polymer Yield or Viscosity 1. Impure or wet monomers/solvents. 2. Non-stoichiometric monomer ratio. 3. Insufficient reaction time/temperature.1. Ensure all reagents and solvents are anhydrous. Purify monomers if necessary. 2. Accurately weigh monomers to ensure a 1:1 molar ratio. 3. Extend reaction time or slightly increase temperature (to 120°C).
Polymer Precipitates During Reaction 1. Molecular weight is too high for the given concentration. 2. The chosen diamine results in a less soluble polymer.1. Use a lower monomer concentration (more solvent). 2. Increase the amount of CaCl₂ in the reaction mixture. 3. Consider a more flexible or kinked diamine to improve solubility.
Brittle Polymer Film Low molecular weight.Optimize the reaction to increase the inherent viscosity (see "Low Polymer Yield" solutions). High molecular weight is crucial for good mechanical properties like flexibility and toughness.[4]

Conclusion

The protocol described provides a robust framework for the synthesis of novel aromatic poly(ester-amide)s from diethyl 4,6-dihydroxyisophthalate. By leveraging direct polycondensation, researchers can access a new class of processable high-performance polymers. The inherent functionality of the dihydroxyisophthalate monomer offers a platform for creating materials with tailored properties suitable for advanced applications, from biomedical devices to high-performance films and fibers. Careful control over reaction conditions and monomer purity is paramount to achieving high molecular weight polymers with desirable characteristics.

References

  • Katsarava, R., & Beridze, V. (2018). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Polymer Chemistry. [Link]

  • Lozano-Pérez, A. A., et al. (2020). Functional Aromatic Polyamides. Polymers. [Link]

  • Puiggalí, J., & Muñoz-Guerra, S. (2012). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers. [Link]

  • Hsiao, S. H., & Yang, C. P. (1997). Synthesis and properties of Ortho-linked aromatic polyamides based on 4,4′-(2,3-naphthalenedioxy) dibenzoic acid. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Zhang, J., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Angewandte Chemie International Edition. [Link]

  • Wadgaonkar, P. P. (2001). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

  • Puiggalí, J., & Muñoz-Guerra, S. (2010). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. [Link]

  • Giménez, S., et al. (2013). Degradable Poly(ester amide)s for Biomedical Applications. Polymers. [Link]

  • Ghaemy, M., et al. (2012). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. ResearchGate. [Link]

  • Shoji, Y., et al. (n.d.). Synthesis of Aramids by Polycondensation of Aromatic Dicarboxylic Acids With Aromatic Diamines Containing Ether Linkages. Amanote Research. [Link]

  • Puiggalí, J., & Muñoz-Guerra, S. (2010). Biodegradable Poly(Ester Amide)s: Synthesis and Applications. ResearchGate. [Link]

  • de la Campa, J. G., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers. [Link]

  • Hsiao, S. H., & Lin, C. F. (2002). Synthesis and properties of novel polyamides based on a benzonorbornane dietheramine. Polymer Journal. [Link]

  • Liu, X., et al. (2022). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers. [Link]

  • Let's talk chemistry. (2022). Condensation polymerisation - diamine and dicarboxylic acid polymers. YouTube. [Link]

  • Li, S., et al. (2023). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Polymers. [Link]

  • Yang, C. P., & Hsiao, S. H. (1992).
  • Chen, K., et al. (2011). Diethyl 4,6-diacetamidoisophthalate. Acta Crystallographica Section E: Structure Reports Online. [Link]

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Application

Cultivating Perfection: A Step-by-Step Guide to Growing Single Crystals of Diethyl 4,6-dihydroxyisophthalate

An Application Note and Protocol for Researchers Introduction Diethyl 4,6-dihydroxyisophthalate is an aromatic diester characterized by two hydroxyl groups and two ethyl ester functionalities symmetrically positioned on...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction

Diethyl 4,6-dihydroxyisophthalate is an aromatic diester characterized by two hydroxyl groups and two ethyl ester functionalities symmetrically positioned on a benzene ring. This molecular architecture makes it a compelling building block in supramolecular chemistry, materials science, and drug discovery. The hydroxyl groups can act as hydrogen-bond donors, while the ester carbonyls are effective acceptors, predisposing the molecule to form ordered, self-assembled structures. Access to high-quality single crystals is the gateway to unlocking its precise three-dimensional structure through X-ray diffraction, which is fundamental for rational material design, understanding polymorphism, and establishing definitive structure-property relationships.[1]

This guide provides a comprehensive, field-tested protocol for growing single crystals of Diethyl 4,6-dihydroxyisophthalate. It moves beyond a simple recitation of steps to explain the underlying principles, enabling researchers to adapt and troubleshoot the process effectively.

Part 1: Foundational Work - Synthesis and Purification

The quality of the starting material is the single most critical factor in crystallization.[2] Impurities can inhibit nucleation, disrupt crystal lattice formation, or co-crystallize, leading to disordered or unusable crystals. Therefore, beginning with a highly pure compound is non-negotiable.

Protocol 1: Synthesis via Fischer Esterification

A standard method for preparing Diethyl 4,6-dihydroxyisophthalate is the Fischer esterification of 4,6-dihydroxyisophthalic acid.

Materials:

  • 4,6-dihydroxyisophthalic acid

  • Absolute Ethanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4,6-dihydroxyisophthalic acid in an excess of absolute ethanol (approximately 20-30 mL of ethanol per gram of acid).

  • Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL per gram of starting acid). The addition is exothermic.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The solid acid should gradually dissolve as it is converted to the more soluble ester.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. Be cautious, as this will generate CO₂ gas.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Diethyl 4,6-dihydroxyisophthalate.

Protocol 2: Purification by Recrystallization

Recrystallization is an essential technique to purify the crude product.[3][4][5] The goal is to dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to crystallize upon slow cooling, leaving impurities behind in the solution.[5]

Procedure:

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene) to find one where it is sparingly soluble at room temperature but very soluble at the solvent's boiling point. A mixture of solvents, like ethanol/water or toluene/hexane, can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step is crucial as solid particles can act as nucleation sites, causing premature precipitation.[4]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process can be slowed further by insulating the flask.[3]

  • Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal from a previous batch.[3][4]

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Part 2: The Art of Crystal Growth

With pure material in hand, the next phase is to carefully coax the molecules into forming a single, ordered lattice. Several methods can be employed, each relying on slowly achieving a state of supersaturation.

Core Principle: The Path to Supersaturation

Crystal growth occurs in two stages: nucleation (the initial formation of a stable crystalline entity) and growth (the addition of molecules to the nucleus).[6] For high-quality single crystals, the goal is to favor the growth phase over nucleation. This is achieved by approaching the point of supersaturation slowly and in a controlled manner, minimizing the number of nucleation sites.[7]

Method 1: Slow Evaporation (The Workhorse Technique)

This is often the most straightforward and successful method for organic compounds.[6][8]

Causality: The concentration of the solute is gradually increased as the solvent evaporates, eventually reaching supersaturation and inducing crystallization. The slow rate of evaporation is key to forming large, well-defined crystals.[7]

Protocol:

  • Prepare a Nearly Saturated Solution: Dissolve the purified compound in a suitable solvent or solvent mixture at room temperature. The ideal solvent is one in which the compound is moderately soluble and has a moderate vapor pressure (e.g., THF, ethanol, ethyl acetate).[9] Highly volatile solvents like diethyl ether or dichloromethane may evaporate too quickly, leading to powder formation.[2][6]

  • Filter the Solution: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube). This removes any dust or particulate matter that could cause unwanted nucleation.[8]

  • Control Evaporation: Cover the vessel with a cap or parafilm. Pierce a few small holes in the cover with a needle.[7][8] The number and size of the holes control the rate of evaporation. Fewer/smaller holes lead to slower evaporation and potentially better crystals.

  • Incubate: Place the vial in a location free from vibrations and significant temperature fluctuations. Monitor periodically without disturbing the setup. Crystals typically form over several days to weeks.[9]

Method 2: Vapor Diffusion (Gentle and Controlled)

This technique is excellent for small quantities of material and offers fine control over the rate of crystallization.[2][10][11] It involves two solvents: a "good" solvent in which the compound is soluble, and a less volatile "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.

Causality: The more volatile anti-solvent slowly diffuses in the vapor phase into the solution of the compound. This gradually decreases the overall solubility of the compound in the mixed solvent system, leading to controlled precipitation and crystal growth.[10]

Protocol (Vial-in-Vial Setup):

  • Prepare Solutions:

    • Inner Vial: Dissolve the purified compound in a minimal amount of a "good," less volatile solvent (e.g., Toluene, THF, Ethyl Acetate).

    • Outer Vial: Add a larger volume of a miscible, more volatile "anti-solvent" (e.g., Pentane, Hexane, Diethyl Ether).[2][10]

  • Assemble: Place the open inner vial carefully inside the larger outer vial. Ensure the solvent levels are such that there is no risk of direct mixing if the setup is accidentally jostled.

  • Seal and Incubate: Seal the outer vial tightly. The anti-solvent vapor will slowly diffuse into the inner vial.[11] Place the assembly in a stable environment and await crystal formation at the bottom of the inner vial.

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow from purified compound to the harvesting of single crystals.

G cluster_prep Preparation Phase cluster_growth Crystal Growth Phase cluster_harvest Harvesting & Analysis start Purified Diethyl 4,6-dihydroxyisophthalate sol_screen Solubility Screening (Identify Solvent System) start->sol_screen prep_sol Prepare Near-Saturated Solution sol_screen->prep_sol filter_sol Filter Solution (0.22 µm) into Clean Vial prep_sol->filter_sol slow_evap Slow Evaporation (Perforated Cap) filter_sol->slow_evap Method 1 vapor_diff Vapor Diffusion (Vial-in-Vial) filter_sol->vapor_diff Method 2 slow_cool Slow Cooling (Insulated Dewar) filter_sol->slow_cool Method 3 harvest Harvest Crystals (Do Not Allow to Dry!) slow_evap->harvest vapor_diff->harvest slow_cool->harvest xray Single Crystal X-Ray Diffraction harvest->xray caption Workflow for Single Crystal Growth.

Sources

Method

Application Notes and Protocols: Diethyl 4,6-dihydroxyisophthalate as a Versatile Building Block for Porous Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: Unlocking the Potential of Diethyl 4,6-dihydroxyisophthalate in Porous Materials Sc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: Unlocking the Potential of Diethyl 4,6-dihydroxyisophthalate in Porous Materials Science

The field of porous polymers, encompassing materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), has witnessed exponential growth owing to their vast potential in gas storage, separation, catalysis, and drug delivery.[1][2] The rational design of these materials begins with the judicious selection of organic building blocks. Diethyl 4,6-dihydroxyisophthalate stands out as a particularly promising, yet underexplored, monomer. Its unique molecular architecture, featuring both reactive hydroxyl groups and hydrolyzable ester functionalities, offers a versatile platform for the synthesis of diverse porous architectures. The strategic positioning of the hydroxyl groups can facilitate the formation of robust frameworks through reactions with appropriate linkers, while the isophthalate core provides a rigid and well-defined geometry. This application note provides a comprehensive guide to the synthesis of porous polymers using Diethyl 4,6-dihydroxyisophthalate, presenting detailed protocols, mechanistic insights, and characterization methodologies.

I. Synthetic Strategies: Harnessing the Dual Functionality of Diethyl 4,6-dihydroxyisophthalate

The synthetic utility of Diethyl 4,6-dihydroxyisophthalate stems from its two primary reactive sites: the hydroxyl groups and the diethyl ester groups. This dual functionality allows for its participation in the formation of both COFs and, after hydrolysis, MOFs.

A. Strategy 1: Synthesis of Covalent Organic Frameworks (COFs) via Hydroxyl Group Reactivity

The hydroxyl groups of Diethyl 4,6-dihydroxyisophthalate can undergo condensation reactions with multidentate aldehydes or boronic acids to form stable porous crystalline frameworks. A common and effective method for COF synthesis is the solvothermal approach, which involves heating the reactants in a sealed vessel in a high-boiling point solvent.[3] This method promotes the formation of crystalline products by allowing for reversible bond formation and error correction during the growth of the framework.

COF_Synthesis cluster_reactants Reactants & Conditions Monomer1 Diethyl 4,6-dihydroxyisophthalate COF Porous Covalent Organic Framework Monomer1->COF Condensation Monomer2 1,3,5-Triformylbenzene Monomer2->COF Solvent Solvent (e.g., mesitylene/dioxane) Solvent->COF Catalyst Catalyst (e.g., 6M Acetic Acid) Catalyst->COF Heat Heat (e.g., 120 °C) Heat->COF

Caption: Proposed solvothermal synthesis of a COF.

Materials:

  • Diethyl 4,6-dihydroxyisophthalate

  • 1,3,5-Triformylbenzene (or other suitable aldehyde linker)

  • Mesitylene

  • 1,4-Dioxane

  • 6 M Aqueous Acetic Acid

  • Pyrex tube

  • Sonicator

  • Tube furnace or oven

Procedure:

  • Reactant Preparation: In a Pyrex tube, combine Diethyl 4,6-dihydroxyisophthalate (e.g., 0.1 mmol) and 1,3,5-triformylbenzene (e.g., 0.067 mmol) in a 3:2 molar ratio.

  • Solvent Addition: Add a solvent mixture of mesitylene and 1,4-dioxane (e.g., 1:1 v/v, 1.0 mL).

  • Catalyst Introduction: Add an aqueous solution of 6 M acetic acid (e.g., 0.1 mL). Acetic acid acts as a catalyst to promote the reversible imine bond formation, which is crucial for the crystallization of the COF.

  • Homogenization: Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, which can interfere with the reaction and crystal growth.

  • Sealing and Heating: Seal the Pyrex tube under vacuum and place it in a preheated oven or tube furnace at 120 °C for 72 hours.

  • Isolation and Purification: After cooling to room temperature, collect the precipitated solid by filtration. Wash the solid sequentially with anhydrous acetone and tetrahydrofuran (THF) to remove any unreacted monomers and residual solvent.

  • Activation: Dry the purified COF powder under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to remove any guest molecules from the pores.

B. Strategy 2: Synthesis of Metal-Organic Frameworks (MOFs) via Hydrolysis and Coordination

The diethyl ester groups of Diethyl 4,6-dihydroxyisophthalate can be hydrolyzed to carboxylic acid functionalities, yielding 4,6-dihydroxyisophthalic acid. This dicarboxylic acid can then act as an organic linker to coordinate with metal ions or clusters, forming a porous MOF. The solvothermal method is also a prevalent technique for MOF synthesis.[4]

MOF_Synthesis Monomer Diethyl 4,6-dihydroxyisophthalate Linker 4,6-Dihydroxyisophthalic Acid Monomer->Linker Step 1 Hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) Hydrolysis->Linker MOF Porous Metal-Organic Framework Linker->MOF Coordination Step 2 Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->MOF Solvent Solvent (e.g., DMF) Solvent->MOF Heat Heat (e.g., 100 °C) Heat->MOF

Caption: Proposed synthesis of a MOF from Diethyl 4,6-dihydroxyisophthalate.

Part 1: Hydrolysis of Diethyl 4,6-dihydroxyisophthalate

Materials:

  • Diethyl 4,6-dihydroxyisophthalate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve Diethyl 4,6-dihydroxyisophthalate in a mixture of ethanol and water.

  • Saponification: Add a stoichiometric excess of NaOH and heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Acidification: After cooling, acidify the reaction mixture with HCl to precipitate the 4,6-dihydroxyisophthalic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

Part 2: Solvothermal Synthesis of the MOF

Materials:

  • 4,6-Dihydroxyisophthalic Acid (from Part 1)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) or other suitable metal salt

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Reactant Mixture: In a Teflon-lined autoclave, dissolve 4,6-dihydroxyisophthalic acid (e.g., 0.1 mmol) and Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol) in DMF (e.g., 10 mL).

  • Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat to 100 °C for 24 hours.

  • Isolation: After cooling to room temperature, decant the mother liquor and wash the crystalline product with fresh DMF.

  • Solvent Exchange and Activation: To remove the high-boiling point DMF from the pores, immerse the crystals in a volatile solvent like chloroform for 3 days, during which the chloroform is decanted and replenished daily. Finally, dry the MOF under vacuum at an elevated temperature (e.g., 120 °C) for 12 hours.

II. Characterization of the Porous Polymers

A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the resulting porous polymers.

Technique Purpose Expected Observations
Powder X-ray Diffraction (PXRD) To determine the crystallinity and phase purity of the synthesized material.For COFs and MOFs, sharp diffraction peaks indicate a crystalline and ordered structure. The peak positions can be compared to simulated patterns to confirm the desired framework.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of the desired chemical bonds and the consumption of starting materials.[5]For COFs, the appearance of a C=N stretching band (around 1620 cm⁻¹) and the disappearance of the C=O stretching band from the aldehyde and the N-H stretching from the amine (if used) would be expected. For MOFs, a shift in the carboxylate stretching frequencies upon coordination to the metal center is anticipated.[6]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the porous polymer.[4]A TGA curve will show the temperature at which the framework starts to decompose. High thermal stability is a desirable property for many applications.
Nitrogen Gas Sorption Analysis To determine the porosity, including the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.[7]A Type I or Type IV isotherm is typically observed for microporous and mesoporous materials, respectively. The analysis provides quantitative data on the surface area available for gas adsorption.

III. Potential Applications

The porous polymers derived from Diethyl 4,6-dihydroxyisophthalate are expected to have a range of applications, leveraging both their porous nature and the inherent functionality of the monomer.

  • Gas Storage and Separation: The high surface area and tunable pore sizes of these materials make them promising candidates for the storage of gases like hydrogen and methane, as well as for the selective separation of gas mixtures (e.g., CO₂/CH₄).[2]

  • Catalysis: The hydroxyl groups within the pores of the COF or MOF can act as active sites for catalysis.[8] Furthermore, the framework can be functionalized with metal nanoparticles to create heterogeneous catalysts with enhanced activity and recyclability.

  • Drug Delivery: The porous structure can be utilized to encapsulate and deliver therapeutic agents. The release of the drug can potentially be triggered by changes in the physiological environment, such as pH.[9] The biocompatibility of the framework would be a critical factor to investigate for such applications.

IV. Conclusion

Diethyl 4,6-dihydroxyisophthalate is a highly promising and versatile building block for the synthesis of novel porous polymers. Its dual functionality allows for the creation of both Covalent Organic Frameworks and Metal-Organic Frameworks through well-established synthetic methodologies like solvothermal synthesis. The resulting materials are expected to exhibit high surface areas, tunable porosity, and desirable thermal stability, making them suitable for a wide array of applications in materials science, chemistry, and drug development. The protocols and characterization strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this exciting monomer.

References

  • Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates. (n.d.). MDPI. Retrieved January 20, 2026, from [Link].

  • Qiu, S., & Ben, T. (2016).
  • Mohamed, M. G., EL-Mahdy, A. F. M., Kotpa, M. G., & Kuo, S.-W. (2022). Advances in porous organic polymers: syntheses, structures, and diverse applications.
  • A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link].

  • Design and synthesis of porous polymeric materials and their applications in gas capture and storage: a review. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link].

  • Synthesis and characterization of mesoporous polymeric microspheres of methacrylic derivatives of aromatic thiols. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link].

  • Li, P., Li, X., Chen, C., Yuan, L., & Feng, W. (2011). Diethyl 4,6-diacetamidoisophthalate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1185.
  • Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds. (2019). RSC Publishing. Retrieved January 20, 2026, from [Link].

  • Ionothermal Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salt Precursors. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link].

  • Synthesis of a porous aromatic framework for adsorbing organic pollutants application. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link].

  • Solvothermal reactions: An original route for the synthesis of novel materials. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link].

  • Diethyl 4,6-diacetamidoisophthalate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link].

  • Comprehensive Analysis of Key Parameters Determining Formation and Structural Properties of Sol-Gel-Derived Nanoporous Polymers. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link].

  • A porous metal-organic framework based on an asymmetric angular diisophthalate for selective adsorption of C2H2 and CO2 over CH4. (2017). PubMed. Retrieved January 20, 2026, from [Link].

  • Preparation and dye adsorption properties of an oxygen-rich porous organic polymer. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link].

  • Deciphering Metal-Organic Framework Synthesis from Hydroxy Double Salts: In-Situ Insights via Synchrotron X-ray Diffraction and Absorption Spectroscopy. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link].

  • Designing One-Dimensional Covalent Organic Frameworks: Novel Post-Synthetic Modification on Hydroxyl Groups and Ratiometric Detection of Chemical Warfare Agent Mimics. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link].

  • Porous Organic Frameworks: Synthetic Strategy and Their Applications. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link].

  • Porous metal-organic frameworks: from synthesis to applications. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link].

  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. (2023). University of North Texas. Retrieved January 20, 2026, from [Link].

  • Design and synthesis of metal-organic frameworks using metal-organic polyhedra as supermolecular building blocks. (2009). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link].

  • Metal-organic frameworks and porous composites for photocatalytic and sensing applications. (2023). Apollo. Retrieved January 20, 2026, from [Link].

  • Metal Organic Frameworks and their derivatives Synthesis and applications in electrochemistry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link].

  • Application of Covalent Organic Frameworks (COFs) as Dyes and Additives for Dye-Sensitized Solar Cells (DSSCs). (2023). MDPI. Retrieved January 20, 2026, from [Link].

  • Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. (2023). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link].

Sources

Application

Strategic Functionalization of Diethyl 4,6-dihydroxyisophthalate: Protocols and Applications

An Application Guide for Researchers Abstract: Diethyl 4,6-dihydroxyisophthalate is a synthetically versatile aromatic scaffold characterized by two phenolic hydroxyl groups and two ethyl ester functionalities. The strat...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: Diethyl 4,6-dihydroxyisophthalate is a synthetically versatile aromatic scaffold characterized by two phenolic hydroxyl groups and two ethyl ester functionalities. The strategic modification of its hydroxyl groups is a critical step in the synthesis of advanced intermediates for drug discovery, materials science, and the development of complex molecular architectures. This guide provides detailed protocols, mechanistic insights, and expert commentary on the primary methods for functionalizing these hydroxyl groups, focusing on O-alkylation and O-acylation reactions.

Introduction: The Strategic Value of a Multifunctional Scaffold

Diethyl 4,6-dihydroxyisophthalate serves as a valuable building block due to its rigid, planar aromatic core and multiple reactive sites. The phenolic hydroxyl groups are particularly significant; they are weakly acidic and act as potent nucleophiles when deprotonated, making them amenable to a wide range of chemical transformations.

Functionalizing these hydroxyls allows for the precise tuning of the molecule's physicochemical properties:

  • Solubility and Lipophilicity: Converting the polar hydroxyl groups to ethers or esters can significantly increase lipophilicity, a key parameter in drug design for controlling membrane permeability and bioavailability.

  • Molecular Scaffolding: The functionalized diol can act as a "linker" or a central scaffold for constructing more complex molecules, such as macrocycles, polymers, or dendrimers.

  • Biological Activity: The introduction of new functional groups can establish new interactions with biological targets, transforming an inert scaffold into a pharmacologically active compound.[1]

This document details two fundamental and highly reliable protocols for the derivatization of diethyl 4,6-dihydroxyisophthalate, providing researchers with the foundational chemistry to unlock its synthetic potential.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and classical method for forming ethers.[2][3] The reaction proceeds via an SN2 mechanism, where a deprotonated phenol (phenoxide) acts as the nucleophile, attacking an alkyl halide to displace the halide and form a C-O-C ether linkage.[4][5] For a molecule like diethyl 4,6-dihydroxyisophthalate, this reaction can be performed symmetrically on both hydroxyl groups.

Mechanistic Rationale and Causality

The process begins with the deprotonation of the phenolic hydroxyl groups by a suitable base. The pKa of a typical phenol is around 10, so a base strong enough to generate a significant concentration of the phenoxide anion is required. Potassium carbonate (K₂CO₃) is an excellent choice for this purpose; it is sufficiently basic, inexpensive, and easy to handle. The resulting dipotassium salt is a highly potent nucleophile.

The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal because they can dissolve the ionic phenoxide intermediate while not solvating the nucleophile so strongly as to hinder its reactivity. This environment facilitates the SN2 attack on the alkyl halide. The reaction works best with primary alkyl halides, as secondary and tertiary halides are more prone to E2 elimination side reactions.[2][5]

Visualized Workflow: Symmetrical O-Alkylation

G reagent_node reagent_node process_node process_node product_node product_node start_node start_node A Diethyl 4,6-dihydroxyisophthalate (Starting Material) B Add K₂CO₃ (Base) & Alkyl Halide (R-X) in DMF A->B Step 1: Reagents C Heat Reaction Mixture (e.g., 60-80 °C) B->C Step 2: Reaction D Monitor Reaction by TLC C->D Step 3: Monitoring E Aqueous Workup: Quench with H₂O, Extract with EtOAc D->E Step 4: Isolation F Purification: Column Chromatography E->F Step 5: Purification G Diethyl 4,6-bis(alkoxy)isophthalate (Final Product) F->G Step 6: Final Product

Caption: Workflow for the Williamson ether synthesis of Diethyl 4,6-dihydroxyisophthalate.

Detailed Protocol: Synthesis of Diethyl 4,6-bis(benzyloxy)isophthalate

This protocol details the benzylation of both hydroxyl groups.

Materials:

  • Diethyl 4,6-dihydroxyisophthalate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Benzyl bromide (BnBr)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add diethyl 4,6-dihydroxyisophthalate (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of substrate).

  • Add anhydrous potassium carbonate (2.5 eq). The use of a slight excess ensures complete deprotonation.

  • Add benzyl bromide (2.2 eq). A small excess ensures the reaction goes to completion.

  • Heat the reaction mixture to 70 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure diethyl 4,6-bis(benzyloxy)isophthalate.

Data Summary: O-Alkylation
ParameterCondition / ValueExpert Rationale
Stoichiometry
Substrate1.0 eqReference point for stoichiometry.
Alkyl Halide2.2 - 2.5 eqA slight excess drives the reaction to completion, compensating for any minor side reactions.
Base (K₂CO₃)2.5 - 3.0 eqEnsures complete deprotonation of both weakly acidic phenolic hydroxyls.
Reaction Conditions
SolventDMF or MeCNPolar aprotic solvents enhance the nucleophilicity of the phenoxide.[2]
Temperature60 - 80 °CProvides sufficient thermal energy to overcome the activation barrier without promoting significant decomposition.
Reaction Time4 - 12 hoursDependent on the reactivity of the specific alkyl halide used.
Expected Outcome
Yield75 - 95%This is a high-yielding reaction when using primary alkyl halides.
Characterization¹H NMR, ¹³C NMR, IR, MSConfirmation of ether bond formation (loss of -OH peak in IR, new signals in NMR).

O-Acylation (Esterification)

O-acylation is the process of converting the hydroxyl groups into esters. This is commonly achieved by reacting the phenol with a highly reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base.[6] This transformation is valuable for creating prodrugs or modifying material properties.

Mechanistic Rationale and Causality

The mechanism is a nucleophilic acyl substitution.[7] The phenolic hydroxyl group, while not as nucleophilic as an aliphatic alcohol, can directly attack the electrophilic carbonyl carbon of the acyl chloride. However, the reaction is significantly accelerated by a non-nucleophilic base like triethylamine (Et₃N) or pyridine.

The base serves two critical functions:

  • It can deprotonate the phenol, increasing its nucleophilicity.

  • It acts as a scavenger for the HCl byproduct generated during the reaction.[6] Removing the acidic byproduct prevents protonation of the starting material and drives the equilibrium towards the product.

The reaction is often run in a non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) to prevent reaction of the acyl chloride with the solvent.

Visualized Workflow: Symmetrical O-Acylation

G reagent_node reagent_node process_node process_node product_node product_node start_node start_node A Diethyl 4,6-dihydroxyisophthalate (Starting Material) B Add Et₃N (Base) & Acyl Chloride (R-COCl) in DCM A->B Step 1: Reagents C Stir at Room Temperature B->C Step 2: Reaction D Monitor Reaction by TLC C->D Step 3: Monitoring E Aqueous Workup: Wash with dilute HCl, NaHCO₃, Brine D->E Step 4: Isolation F Purification: Recrystallization or Column Chromatography E->F Step 5: Purification G Diethyl 4,6-bis(acyloxy)isophthalate (Final Product) F->G Step 6: Final Product

Caption: Workflow for the O-acylation of Diethyl 4,6-dihydroxyisophthalate.

Detailed Protocol: Synthesis of Diethyl 4,6-bis(acetoxy)isophthalate

This protocol details the acetylation of both hydroxyl groups using acetyl chloride.

Materials:

  • Diethyl 4,6-dihydroxyisophthalate

  • Triethylamine (Et₃N)

  • Acetyl chloride (AcCl)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve diethyl 4,6-dihydroxyisophthalate (1.0 eq) in anhydrous DCM.

  • Add triethylamine (3.0 eq). The excess base ensures complete scavenging of the HCl byproduct.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (2.5 eq) dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine. The acid wash removes excess triethylamine, and the bicarbonate wash removes any remaining acidic impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, diethyl 4,6-bis(acetoxy)isophthalate, can often be purified by recrystallization or, if necessary, by flash column chromatography.

Data Summary: O-Acylation
ParameterCondition / ValueExpert Rationale
Stoichiometry
Substrate1.0 eqReference point for stoichiometry.
Acyl Chloride2.2 - 2.5 eqAn excess ensures complete acylation of both hydroxyl groups.
Base (Et₃N)2.5 - 3.0 eqActs as a catalyst and an essential scavenger for the HCl byproduct.[6]
Reaction Conditions
SolventDCM or THFAnhydrous, non-protic solvents are required to prevent hydrolysis of the acyl chloride.
Temperature0 °C to RTInitial cooling controls the exothermicity of the reaction, which then proceeds efficiently at room temperature.
Reaction Time1 - 4 hoursAcylation of phenols is typically a rapid reaction.
Expected Outcome
Yield>90%This reaction is generally very high-yielding and clean.
Characterization¹H NMR, ¹³C NMR, IR, MSConfirmation by the appearance of ester carbonyl peaks in the IR spectrum (~1760 cm⁻¹) and new acetate signals in the NMR.

Conclusion and Future Perspectives

The O-alkylation and O-acylation of diethyl 4,6-dihydroxyisophthalate are highly efficient and reliable transformations that open the door to a vast chemical space. The protocols described herein are robust and scalable, providing a solid foundation for researchers in medicinal chemistry, polymer science, and supramolecular chemistry. The resulting ether and ester derivatives are not merely products but are themselves versatile intermediates, ready for further synthetic elaboration or direct application in screening and materials development. The continued exploration of late-stage functionalization techniques will undoubtedly uncover even more innovative uses for this valuable molecular scaffold.[8][9]

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Method

Application Notes and Protocols: Diethyl 4,6-dihydroxyisophthalate in Gas Adsorption and Separation Studies

Foreword for the Advanced Researcher The quest for next-generation porous materials for efficient gas adsorption and separation is a cornerstone of modern materials science, with applications spanning from carbon capture...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

The quest for next-generation porous materials for efficient gas adsorption and separation is a cornerstone of modern materials science, with applications spanning from carbon capture to high-purity gas production for the pharmaceutical and electronics industries. Within the versatile family of Metal-Organic Frameworks (MOFs), the rational design of organic linkers is a key determinant of the final material's properties. This document provides detailed application notes and protocols centered on the use of Diethyl 4,6-dihydroxyisophthalate as a promising, yet underexplored, organic linker for the synthesis of functionalized MOFs.

While direct, peer-reviewed studies detailing the use of Diethyl 4,6-dihydroxyisophthalate in gas adsorption are nascent, the principles outlined herein are built upon a robust foundation of knowledge derived from structurally analogous dihydroxy- and isophthalate-based MOFs. The presence of hydroxyl groups strategically positioned on the aromatic backbone is known to enhance affinity for polarizable gases like CO2 through dipole-quadrupole interactions and hydrogen bonding, thereby boosting both adsorption capacity and selectivity.[1][2] These protocols are therefore presented as a comprehensive guide for researchers to pioneer the exploration of this promising linker, providing a solid starting point for the synthesis, characterization, and evaluation of novel MOFs for gas separation applications.

Part 1: The Scientific Rationale - Why Diethyl 4,6-dihydroxyisophthalate?

The selection of Diethyl 4,6-dihydroxyisophthalate as an organic linker is predicated on several key molecular features that are advantageous for the construction of effective gas adsorption materials:

  • Inherent Porosity and Structural Rigidity: The isophthalate backbone provides a well-defined angular geometry, which is conducive to the formation of porous, three-dimensional frameworks when coordinated with metal nodes.[3][4]

  • Enhanced CO2 Affinity: The two hydroxyl (-OH) groups on the phenyl ring act as strong hydrogen-bond donors and introduce localized polarity. This functionalization is anticipated to create preferential binding sites for CO2, which possesses a significant quadrupole moment, leading to higher adsorption capacities and selectivities over less polar gases like CH4 and N2.[1][2]

  • Tunable Synthesis: The ester groups (diethyl) may offer a handle for post-synthetic modification, although they are typically hydrolyzed in situ during solvothermal synthesis to yield the coordinating carboxylate groups. The synthesis conditions can be tuned to control the final structure and porosity of the MOF.[5][6]

The logical workflow for harnessing this linker in gas adsorption studies is a multi-stage process, beginning with the synthesis of the MOF, followed by its activation to create a porous structure, and culminating in rigorous gas adsorption analysis.

cluster_0 Material Synthesis & Characterization cluster_1 Activation & Porosity Analysis cluster_2 Gas Adsorption & Separation Studies A Solvothermal Synthesis of MOF using Diethyl 4,6-dihydroxyisophthalate B Structural Characterization (PXRD, TGA, SEM) A->B As-synthesized MOF C Solvent Exchange & Thermal Activation B->C Verified Structure D Porosity Characterization (N2 Adsorption at 77 K) C->D Activated MOF E Single-Component Gas Adsorption (CO2, CH4, N2 at 273/298 K) D->E Characterized Porosity F Selectivity Prediction (IAST) E->F G Breakthrough Experiments (Optional) E->G

Figure 1: A generalized workflow for the synthesis and evaluation of MOFs based on Diethyl 4,6-dihydroxyisophthalate for gas adsorption applications.

Part 2: Experimental Protocols

Protocol 2.1: Solvothermal Synthesis of a Hypothetical Dihydroxyisophthalate-based MOF (DHI-MOF-1)

This protocol is a generalized starting point for the synthesis of a MOF using Diethyl 4,6-dihydroxyisophthalate and a common metal source, such as zinc nitrate. The conditions are adapted from established methods for isophthalate-based MOFs.[5][7]

Materials:

  • Diethyl 4,6-dihydroxyisophthalate (Linker)

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (Solvent for washing)

  • 20 mL Scintillation Vials (or Teflon-lined autoclave)

  • Programmable Oven

  • Centrifuge

  • Analytical Balance

Procedure:

  • Reagent Preparation: In a 20 mL scintillation vial, dissolve 0.25 mmol of Diethyl 4,6-dihydroxyisophthalate and 0.50 mmol of Zn(NO3)2·6H2O in 15 mL of DMF.

    • Causality Note: A molar excess of the metal salt is often used to promote the formation of the desired secondary building units (SBUs) and improve crystallinity. DMF is a common high-boiling point solvent for solvothermal synthesis, facilitating the dissolution of reactants and mediating the reaction at elevated temperatures.[8]

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Reaction: Tightly cap the vial and place it in a programmable oven. Heat the oven to 120 °C and hold for 24 hours.

    • Causality Note: The temperature and time are critical parameters that influence the kinetics of MOF nucleation and crystal growth. These starting conditions are typical for many zinc-based MOFs and may require optimization.[6][7]

  • Cooling and Isolation: After the reaction is complete, allow the oven to cool naturally to room temperature. White crystalline powder should be visible at the bottom of the vial.

  • Washing: Decant the mother liquor and wash the product with fresh DMF (3 x 10 mL), followed by ethanol (3 x 10 mL). After each wash, centrifuge the sample to collect the solid product.

    • Causality Note: The washing steps are crucial to remove unreacted starting materials and residual solvent trapped within the pores of the as-synthesized MOF.

  • Drying: Dry the resulting white powder under vacuum at 60 °C for 12 hours. This yields the as-synthesized DHI-MOF-1.

Protocol 2.2: Activation of DHI-MOF-1 for Gas Adsorption

Activation is a critical step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.[9]

Materials:

  • As-synthesized DHI-MOF-1

  • Ethanol

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar)

  • Vacuum oven or degasser port of the analyzer

  • Sample tubes for the analyzer

Procedure:

  • Solvent Exchange: Immerse the as-synthesized DHI-MOF-1 in ethanol. Allow the sample to soak for 24 hours, decanting and replacing the ethanol every 8 hours. Perform this exchange for a total of 3 days.

    • Causality Note: DMF has a high boiling point and can be difficult to remove by heating alone. Exchanging it with a more volatile solvent like ethanol facilitates its removal at lower temperatures, which helps to prevent the collapse of the MOF framework.[10][11]

  • Sample Loading: Accurately weigh approximately 50-100 mg of the solvent-exchanged MOF into a clean, dry sample tube.

  • Thermal Activation: Attach the sample tube to the degas port of the gas adsorption analyzer. Heat the sample under a dynamic vacuum (e.g., <10⁻⁵ Torr) at 150 °C for 12 hours.

    • Causality Note: The temperature and duration of thermal activation must be sufficient to remove the solvent without causing thermal decomposition of the MOF. The optimal conditions should be determined by thermogravimetric analysis (TGA) of the as-synthesized material.

A As-Synthesized MOF (Pores filled with DMF) B Solvent Exchange (Immerse in Ethanol for 3 days) A->B C MOF with Ethanol in Pores B->C D Thermal Activation (150°C under vacuum) C->D E Activated MOF (Pores are empty and accessible) D->E

Figure 2: The activation workflow for preparing the synthesized MOF for gas adsorption measurements.

Protocol 2.3: Gas Adsorption Measurements

This protocol outlines the procedure for measuring single-component gas adsorption isotherms to evaluate the performance of the activated DHI-MOF-1.

Instrumentation:

  • Volumetric gas adsorption analyzer

  • High-purity adsorbate gases (N2, CO2, CH4)

  • Liquid nitrogen (for N2 adsorption)

  • Thermostatic bath (for CO2 and CH4 adsorption at 273 K and 298 K)

Procedure:

  • Porosity Characterization (N2 Adsorption at 77 K):

    • Transfer the activated sample tube to the analysis port of the instrument.

    • Perform a free-space measurement using helium gas.

    • Measure the N2 adsorption and desorption isotherms at 77 K over a relative pressure (P/P₀) range from approximately 10⁻⁷ to 1.0.

    • Calculate the BET surface area from the adsorption data in the P/P₀ range of 0.05-0.3.

    • Determine the total pore volume from the amount of N2 adsorbed at P/P₀ ≈ 0.99.

  • CO2 and CH4 Adsorption Isotherms:

    • Using the same activated sample, measure the CO2 and CH4 adsorption isotherms at 273 K and 298 K up to a pressure of 1 bar.

    • Ensure the sample temperature is maintained using a thermostatic bath.

    • Record the amount of gas adsorbed at each equilibrium pressure point.

Part 3: Data Presentation and Interpretation

The data obtained from gas adsorption experiments can be used to assess the potential of DHI-MOF-1 for gas separation applications.

Table 1: Expected Porosity and Gas Adsorption Properties of DHI-MOF-1 (Hypothetical Data Based on Analogs)

This table presents hypothetical, yet realistic, data for a functionalized MOF like DHI-MOF-1, based on values reported for other dihydroxy-functionalized and isophthalate-based MOFs.[1][3][4]

PropertyValueConditions
BET Surface Area 800 - 1200 m²/gN₂ at 77 K
Total Pore Volume 0.40 - 0.60 cm³/gN₂ at 77 K
CO₂ Uptake 3.0 - 4.5 mmol/g273 K, 1 bar
1.5 - 2.5 mmol/g298 K, 1 bar
CH₄ Uptake 0.8 - 1.2 mmol/g273 K, 1 bar
0.4 - 0.7 mmol/g298 K, 1 bar
N₂ Uptake 0.3 - 0.5 mmol/g273 K, 1 bar
0.1 - 0.2 mmol/g298 K, 1 bar
Selectivity Analysis

The selectivity of the MOF for CO2 over other gases is a critical parameter for separation applications. The Ideal Adsorbed Solution Theory (IAST) is a common method to predict the selectivity from single-component isotherm data.[12]

IAST Selectivity for CO₂/CH₄:

The IAST selectivity (S) is calculated as:

SCO₂/CH₄ = (xCO₂ / yCO₂) / (xCH₄ / yCH₄)

Where x is the mole fraction in the adsorbed phase and y is the mole fraction in the bulk phase. For a hypothetical DHI-MOF-1, the CO₂/CH₄ selectivity is expected to be significantly enhanced due to the hydroxyl functional groups.

Part 4: Concluding Remarks for the Practitioner

The protocols and application notes provided herein offer a comprehensive starting point for the investigation of Diethyl 4,6-dihydroxyisophthalate as a linker for novel MOFs in gas adsorption and separation. The key to success lies in the meticulous execution of the synthesis and activation procedures, as the final porous properties are highly sensitive to these steps. Researchers are encouraged to optimize the solvothermal synthesis conditions (temperature, time, solvent ratios) to potentially isolate different MOF topologies with varying gas separation performance. The hydroxyl groups on the linker are the primary drivers for enhanced CO2 affinity, and the resulting materials are expected to show promising performance for applications such as biogas upgrading and flue gas carbon capture.

References

  • BenchChem. (2025). Application Notes and Protocols for Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) with 5-Hydrazinoisophthalic Acid Hydrochloride. BenchChem.
  • Hashmi, S. A. M., et al. (2025). Enhanced CO2/CH4 separation using hydroxyl functionalized Mg-MOF-74. ResearchGate. [Link]

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Application

Application Notes and Protocols for the Synthesis of Novel Coordination Polymers Using Diethyl 4,6-dihydroxyisophthalate

Introduction: The Architectural Versatility of Isophthalate-Based Coordination Polymers Coordination polymers, particularly metal-organic frameworks (MOFs), represent a frontier in materials science, offering unprecedent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Versatility of Isophthalate-Based Coordination Polymers

Coordination polymers, particularly metal-organic frameworks (MOFs), represent a frontier in materials science, offering unprecedented control over structure and function at the molecular level. These crystalline materials, constructed from metal ions or clusters linked by organic ligands, exhibit high porosity, vast surface areas, and tunable chemical properties, making them prime candidates for applications in gas storage, catalysis, drug delivery, and sensing.[1][2] The geometry and functionality of the organic linker are paramount in dictating the final architecture and, consequently, the material's properties.

Isophthalic acid and its derivatives are particularly valuable building blocks in the construction of coordination polymers due to their angular disposition of carboxylate groups, which promotes the formation of diverse and intricate network topologies.[1][3] The introduction of functional groups onto the isophthalate backbone further allows for the fine-tuning of the framework's properties. Diethyl 4,6-dihydroxyisophthalate, with its hydroxyl and ester functionalities, presents an intriguing ligand for the synthesis of novel coordination polymers with potentially enhanced hydrogen bonding capabilities and post-synthetic modification potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel coordination polymers using Diethyl 4,6-dihydroxyisophthalate. The protocols described herein are based on established hydrothermal and solvothermal methods for analogous isophthalate-based systems, offering a robust starting point for the exploration of new materials.[4][5][6]

Strategic Considerations in Ligand and Synthesis Method Selection

The choice of Diethyl 4,6-dihydroxyisophthalate as the primary organic linker is motivated by several key factors:

  • Coordination Versatility: The two carboxylate groups (after in-situ hydrolysis of the ethyl esters under hydrothermal/solvothermal conditions) provide the primary coordination sites for metal ions, while the hydroxyl groups at the 4 and 6 positions can act as secondary binding sites or participate in hydrogen bonding, influencing the final framework topology.[3][7]

  • Functionalizability: The hydroxyl groups offer a platform for post-synthetic modification, allowing for the introduction of further functionalities to tailor the material's properties for specific applications.

  • Structural Diversity: The angular nature of the isophthalate linker is known to produce a wide array of coordination polymer structures, from one-dimensional chains to complex three-dimensional frameworks.[1][3]

The proposed synthesis methodologies, hydrothermal and solvothermal synthesis, are widely employed for the crystallization of coordination polymers.[4][5][8] These methods utilize elevated temperatures and pressures in a closed system to increase the solubility of reactants and promote the growth of high-quality single crystals suitable for structural determination. The choice of solvent, temperature, and reaction time are critical parameters that can be systematically varied to control the final product's phase and morphology.[4]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Zinc-Based Coordination Polymer

This protocol outlines a general procedure for the synthesis of a zinc-based coordination polymer using Diethyl 4,6-dihydroxyisophthalate. Zinc(II) is a common choice due to its versatile coordination geometries.

Materials:

  • Diethyl 4,6-dihydroxyisophthalate

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve Diethyl 4,6-dihydroxyisophthalate (0.1 mmol) and Zinc(II) nitrate hexahydrate (0.1 mmol) in a solvent mixture of DMF (5 mL) and deionized water (5 mL).

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours. The elevated temperature facilitates the in-situ hydrolysis of the diethyl ester to the corresponding dicarboxylate, which then coordinates to the metal centers.

  • After 72 hours, cool the autoclave to room temperature slowly over 24 hours. Slow cooling is crucial for the formation of well-defined crystals.

  • Collect the resulting crystals by filtration, wash them with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the crystals in a vacuum oven at 60 °C for 12 hours.

Rationale for Experimental Choices:

  • Solvent Mixture (DMF/Water): DMF is a good solvent for the organic ligand, while water aids in the dissolution of the metal salt and participates in the hydrolysis of the ester groups. The ratio of solvents can influence the crystal growth and the final structure.[4]

  • Temperature (120 °C): This temperature is typically sufficient to promote the reaction and crystallization without decomposing the organic ligand.[5]

  • Reaction Time (72 hours): This duration allows for the completion of the reaction and the growth of single crystals suitable for X-ray diffraction analysis.

Protocol 2: Solvothermal Synthesis with a Mixed-Ligand Approach

Introducing an auxiliary N-donor ligand can lead to the formation of coordination polymers with different topologies and properties.[3] This protocol incorporates 4,4'-bipyridine as a co-ligand.

Materials:

  • Diethyl 4,6-dihydroxyisophthalate

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • 4,4'-Bipyridine

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, combine Diethyl 4,6-dihydroxyisophthalate (0.05 mmol), Cobalt(II) chloride hexahydrate (0.1 mmol), and 4,4'-bipyridine (0.05 mmol).

  • Add a solvent mixture of DMF (6 mL) and ethanol (4 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it at 100 °C for 48 hours.

  • Cool the autoclave to room temperature.

  • Isolate the product crystals by filtration, wash with DMF, and dry under vacuum.

Rationale for Experimental Choices:

  • Mixed-Ligand System: The combination of the isophthalate derivative and the linear 4,4'-bipyridine linker can lead to the formation of higher-dimensional frameworks with increased porosity.[3]

  • Solvent System (DMF/Ethanol): The choice of a non-aqueous solvent system can sometimes prevent the formation of undesired hydrated phases.

Characterization of Synthesized Coordination Polymers

A thorough characterization of the synthesized materials is essential to confirm their structure, purity, and properties. The following techniques are recommended:

Technique Purpose
Single-Crystal X-ray Diffraction To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and the overall network topology. This is the definitive method for structure elucidation.[8][9]
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk crystalline material and to compare the experimental pattern with the simulated pattern from single-crystal X-ray data.[3]
Infrared (IR) Spectroscopy To identify the functional groups present in the coordination polymer and to confirm the coordination of the carboxylate groups to the metal centers by observing the shift in the C=O stretching frequency.[6][10]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the coordination polymer and to identify the temperature at which the framework decomposes. This analysis can also reveal the presence of coordinated or guest solvent molecules.[10]
Elemental Analysis (CHN) To determine the elemental composition (carbon, hydrogen, nitrogen) of the synthesized material and to verify its empirical formula.[6]

Visualization of Synthesis and Structure

Experimental Workflow Diagram:

experimental_workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_product Product Isolation & Characterization Ligand Diethyl 4,6-dihydroxyisophthalate Mixing Mixing & Stirring Ligand->Mixing Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Mixing Solvent Solvent (e.g., DMF/H2O) Solvent->Mixing Autoclave Autoclave Reaction (e.g., 120°C, 72h) Mixing->Autoclave Cooling Slow Cooling Autoclave->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Characterization Characterization (XRD, TGA, etc.) Drying->Characterization

Caption: Hydrothermal/Solvothermal Synthesis Workflow.

Generalized Coordination Polymer Structure:

Caption: Schematic of a 2D Coordination Polymer Network.

Potential Applications and Future Outlook

The novel coordination polymers synthesized from Diethyl 4,6-dihydroxyisophthalate are anticipated to exhibit a range of interesting properties and potential applications:

  • Gas Adsorption and Storage: The inherent porosity of these materials, which can be tuned by the choice of metal and synthesis conditions, makes them promising candidates for the storage of gases like hydrogen and carbon dioxide.[1]

  • Catalysis: The metal centers can act as Lewis acid sites, while the functionalized organic linkers can provide Brønsted acid or base sites, making these materials potential catalysts for various organic transformations.[11]

  • Luminescent Sensing: The incorporation of appropriate metal ions (e.g., lanthanides) or the inherent fluorescence of the ligand could lead to materials that can be used for the selective sensing of small molecules or metal ions.[2][9]

  • Drug Delivery: The porous nature of these frameworks could be exploited for the encapsulation and controlled release of therapeutic agents.[1]

The protocols provided in this application note serve as a foundation for the synthesis and exploration of a new family of coordination polymers. Systematic variation of the reaction parameters, including the metal source, solvent system, temperature, and the use of different auxiliary ligands, will undoubtedly lead to the discovery of novel structures with exciting properties and applications.

References

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Technical Notes & Optimization

Troubleshooting

Improving the yield of Diethyl 4,6-dihydroxyisophthalate esterification

Welcome to the technical support guide for the synthesis and yield optimization of Diethyl 4,6-dihydroxyisophthalate. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of Diethyl 4,6-dihydroxyisophthalate. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we dissect the common challenges encountered during the esterification of 4,6-dihydroxyisophthalic acid and provide robust, field-tested solutions to maximize your reaction yield and purity.

Section 1: Core Principles & Reaction Mechanism

The synthesis of Diethyl 4,6-dihydroxyisophthalate from 4,6-dihydroxyisophthalic acid and ethanol is a classic example of a Fischer-Speier esterification.[1] This reaction involves the acid-catalyzed nucleophilic acyl substitution of the two carboxylic acid groups.

The Mechanism Unpacked: The Fischer esterification is an equilibrium-controlled process.[2] The mechanism proceeds through several key reversible steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of a carboxylic acid group, significantly increasing the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[4]

  • Elimination of Water: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3]

The presence of two phenolic hydroxyl groups on the starting material introduces a potential for side reactions, such as O-alkylation (ether formation), although this is generally less favorable than esterification under standard Fischer conditions. The primary challenge remains driving the equilibrium towards the product side.

Section 2: Recommended Experimental Protocol

This protocol is designed as a baseline for achieving a high yield of Diethyl 4,6-dihydroxyisophthalate.

Materials:

  • 4,6-dihydroxyisophthalic acid

  • Absolute Ethanol (Anhydrous)

  • Toluene (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4,6-dihydroxyisophthalic acid (1.0 eq), a 10-20 fold molar excess of absolute ethanol, and toluene (approx. 40% of the ethanol volume).

    • Causality: Using a large excess of ethanol and actively removing water with a Dean-Stark trap are the most critical factors for driving the reaction equilibrium toward the formation of the diester, in accordance with Le Châtelier's principle.[2][5] Toluene forms a low-boiling azeotrope with water, facilitating its removal.[6]

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq).

  • Reflux: Heat the mixture to a gentle reflux. You should observe water collecting in the side arm of the Dean-Stark apparatus. Continue refluxing for 4-10 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes (e.g., 1:1). The product will be less polar than the starting diacid and the intermediate monoester. The reaction is complete when the starting material spot has disappeared.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution.

    • Causality: This step neutralizes the sulfuric acid catalyst and any remaining unreacted carboxylic acid groups, converting them to their sodium salts to facilitate their removal into the aqueous phase.[7]

  • Extraction: Transfer the mixture to a separatory funnel. If a solid precipitates, add sufficient ethyl acetate to dissolve it. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.[8]

    • Causality: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure Diethyl 4,6-dihydroxyisophthalate.[9]

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the experiment.

Q1: My final yield is very low, and TLC analysis shows a large amount of unreacted starting material.

A1: This is the most common issue and points directly to the reversible nature of the Fischer esterification.[10] The reaction has not proceeded to completion because the equilibrium is not sufficiently shifted towards the products.

  • Root Cause Analysis & Solutions:

    • Inefficient Water Removal: The presence of water, a product of the reaction, drives the equilibrium backward. Simply refluxing without active water removal is often insufficient.

      • Solution: The use of a Dean-Stark apparatus is strongly recommended.[2][6] This physically removes water from the reaction mixture, preventing the reverse hydrolysis reaction.

    • Insufficient Alcohol: While ethanol is the solvent, its role as a reactant is crucial.

      • Solution: Increase the molar excess of ethanol to 20-fold or even higher. Ensure you are using absolute (anhydrous) ethanol to avoid introducing water at the start.

    • Inadequate Reaction Time or Catalyst: The reaction may be kinetically slow.

      • Solution: Increase the reflux time and monitor via TLC until the starting material is consumed. Ensure a sufficient amount of acid catalyst was added.

Q2: My TLC shows the starting material is gone, but I have a major spot that is more polar than my desired diester product.

A2: This intermediate polarity spot is almost certainly the mono-esterified product (i.e., 4,6-dihydroxy-monoethyl-isophthalate).

  • Root Cause Analysis & Solutions:

    • Incomplete Second Esterification: The esterification of the second carboxylic acid is often slower than the first.

      • Solution: The remedies are the same as for Q1. Extending the reaction time is the most direct solution. Ensure vigorous reflux and efficient water removal to drive the second esterification to completion.

Q3: The work-up was difficult, with an emulsion forming during the bicarbonate wash, leading to poor recovery.

A3: Emulsions are common when neutralizing acidic solutions containing organic compounds with phenolic groups.

  • Root Cause Analysis & Solutions:

    • Phenoxide Salt Formation: The phenolic hydroxyl groups are acidic and can be deprotonated by a strong base, forming phenoxide salts that can act as surfactants and stabilize emulsions.

      • Solution 1 (Gentle Inversion): Do not shake the separatory funnel vigorously. Use gentle, repeated inversions to mix the layers.

      • Solution 2 (Brine Addition): Adding a significant amount of brine (saturated NaCl solution) can help break emulsions by increasing the ionic strength of the aqueous phase.

      • Solution 3 (pH Control): Use a weaker base for neutralization, or add the bicarbonate solution very slowly while monitoring the pH to avoid making the aqueous layer too basic.

Q4: My final product is a dark oil or discolored solid, suggesting impurities.

A4: Discoloration often points to degradation or side reactions, which can occur under harsh acidic and high-temperature conditions.

  • Root Cause Analysis & Solutions:

    • Substrate Degradation: Prolonged exposure to strong acid at high temperatures can cause decomposition of the phenol-containing starting material or product.

      • Solution: Consider using a milder, solid-supported acid catalyst like Amberlyst-15 or p-toluenesulfonic acid (p-TsOH), which can sometimes reduce charring.[1] Ensure the reaction is not heated more than necessary for a steady reflux.

    • Etherification Side Reaction: While less common, the phenolic hydroxyls could potentially react with ethanol to form an ether, especially if reaction times are excessively long.

      • Solution: Stick to the minimum reaction time required as determined by TLC monitoring. An azeotropic distillation method has been shown to be effective in avoiding the etherification of free hydroxyl groups in similar compounds.[6] Proper purification via column chromatography can separate these less polar byproducts.

Section 4: Frequently Asked Questions (FAQs)

  • What is the optimal catalyst and loading?

    • Concentrated sulfuric acid is cost-effective and highly active. A loading of 5-10 mol% relative to the carboxylic acid groups is a good starting point. p-Toluenesulfonic acid is a milder alternative that is sometimes easier to handle.[1]

  • Can I run this reaction without a Dean-Stark trap?

    • You can, but the yield will likely be significantly lower. Other methods for water removal include adding a drying agent like molecular sieves to the reaction flask, though this is often less efficient for the large amount of water produced in a bulk reaction.[2]

  • How do I choose a recrystallization solvent?

    • The ideal solvent is one in which your product is soluble at high temperatures but poorly soluble at low temperatures. Start by testing small amounts in solvents like ethanol, methanol, ethyl acetate, and mixtures with non-polar co-solvents like hexanes or water. A mixed solvent system like ethanol/water is often effective for moderately polar compounds like this diester.[9]

  • Is vacuum distillation a viable purification method?

    • Due to the high boiling point and the presence of free hydroxyl groups, Diethyl 4,6-dihydroxyisophthalate is likely to decompose at the temperatures required for vacuum distillation. Recrystallization or column chromatography are the preferred methods.[11]

Section 5: Data & Visualization

Table 1: Summary of Key Reaction Parameters & Expected Observations
ParameterRecommended ConditionRationale & Expected Outcome
Ethanol Stoichiometry 10-20 molar excessDrives equilibrium towards products.[5]
Catalyst Conc. H₂SO₄ (0.1-0.2 eq)Provides rapid protonation of the carbonyl.[10]
Water Removal Dean-Stark with TolueneMaximizes yield by preventing product hydrolysis.[6]
Reaction Time 4-10 hoursTime needed for diester formation; monitor by TLC.
Work-up pH Neutral to slightly basicEnsures removal of acid catalyst and unreacted acid.[7]
Purification Method RecrystallizationHigh purity crystalline solid.[9]
Experimental Workflow Diagram

G cluster_prep Reaction Phase cluster_workup Work-up & Isolation cluster_purify Purification A 1. Combine Reactants (Diacid, EtOH, Toluene) B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux with Dean-Stark (4-10h, Monitor by TLC) B->C D 4. Cool to RT C->D E 5. Quench in NaHCO₃(aq) D->E F 6. Extract with EtOAc E->F G 7. Wash with Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Recrystallize H->I J 10. Characterize Product I->J

Caption: Workflow for Diethyl 4,6-dihydroxyisophthalate Synthesis.

Troubleshooting Logic Diagram

G cluster_causes cluster_solutions cluster_actions Start Problem: Low Yield TLC Analyze TLC of Crude Product Start->TLC Cause1 High % of Starting Material TLC->Cause1 Spot at baseline? Cause2 High % of Mono-Ester TLC->Cause2 Intermediate spot? Cause3 Product is Dark/Oily TLC->Cause3 Streaking/Discoloration? Sol1 Inefficient Water Removal OR Insufficient EtOH/Time Cause1->Sol1 Sol2 Incomplete Second Esterification Cause2->Sol2 Sol3 Degradation / Side Reactions Cause3->Sol3 Action1 Action: • Use Dean-Stark Trap • Increase EtOH Excess • Increase Reaction Time Sol1->Action1 Action2 Action: • Increase Reaction Time • Ensure Efficient Water Removal Sol2->Action2 Action3 Action: • Use Milder Catalyst (p-TsOH) • Reduce Reaction Temperature • Purify by Chromatography Sol3->Action3

Caption: Logic flow for troubleshooting low yield issues.

References

  • US Patent US2923735A, "Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid," Google Patents.

  • Zhang, P. et al. (2011). "Diethyl 4,6-diacetamidoisophthalate," Acta Crystallographica Section E: Structure Reports Online, 67(7), o1185.

  • "Organic Syntheses Procedure," Organic Syntheses.

  • "Diethyl phthalate synthesis," ChemicalBook.

  • "Application Notes and Protocols for the Synthesis of 4-Hydroxyisophthalic Acid Derivatives," BenchChem.

  • "Malonic acid, bis(hydroxymethyl)-, diethyl ester," Organic Syntheses Procedure.

  • "Fischer–Speier esterification," Wikipedia.

  • Prajapati, A. K. et al. (2011). "A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid," Trade Science Inc. Journals.

  • "The Fischer Esterification," University of Colorado Boulder, Department of Chemistry.

  • Ashenhurst, J. (2022). "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions," Master Organic Chemistry.

  • CN Patent CN102241591A, "Method for producing high-purity diethyl m-phthalate," Google Patents.

  • "Diastereoselective α-Alkylation of β-Hydroxycarboxylic Esters," Organic Syntheses Procedure.

  • Clark, J. "The Mechanism for the Esterification Reaction," Chemguide.

  • CN Patent CN110540496A, "A kind of preparation method of 3,5-dihydroxybenzoic acid," Google Patents.

  • "Fischer Esterification," Organic Chemistry Portal.

  • "Fischer Esterification," Chemistry Steps.

  • "How to remove impurities from Diethyl (2,6-dichlorobenzyl)phosphonate," BenchChem.

  • "Application Note and Protocol: Purification of Diethyl (2,6-dichlorobenzyl)phosphonate," BenchChem.

Sources

Optimization

Technical Support Center: Purification of Crude Diethyl 4,6-dihydroxyisophthalate by Recrystallization

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude Diethyl 4,6-dihydroxyisophthalate via recrystallization. It is designed to be...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude Diethyl 4,6-dihydroxyisophthalate via recrystallization. It is designed to be a practical resource, offering troubleshooting advice and answers to frequently asked questions to ensure successful purification outcomes.

Understanding the Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the crude solid in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[1] Impurities, ideally, remain dissolved in the cooled solvent (mother liquor) and are subsequently separated by filtration.

The success of this technique hinges on the careful selection of a solvent and precise control over the cooling process to promote the growth of well-defined crystals rather than a rapid precipitation of an impure solid.[1]

Experimental Protocol: Recrystallization of Diethyl 4,6-dihydroxyisophthalate

This protocol outlines a standard procedure for the recrystallization of Diethyl 4,6-dihydroxyisophthalate. Note that the optimal solvent and specific volumes may need to be empirically determined based on the impurity profile of your crude material.

Materials:

  • Crude Diethyl 4,6-dihydroxyisophthalate

  • Recrystallization solvent (e.g., Methanol, Ethanol, or a mixed solvent system)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary solubility tests (see Solvent Selection Guide below), choose a suitable solvent. For Diethyl 4,6-dihydroxyisophthalate, polar protic solvents like methanol or ethanol are good starting points, as suggested by the recrystallization of the similar compound, Diethyl 4,6-diacetamidoisophthalate, from methanol.[2]

  • Dissolution: Place the crude Diethyl 4,6-dihydroxyisophthalate in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring. Continue adding the solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.[1] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. The melting point of pure Diethyl 4,6-dihydroxyisophthalate is 54-55°C.[3]

Visualizing the Recrystallization Workflow

RecrystallizationWorkflow Start Crude Diethyl 4,6-dihydroxyisophthalate Dissolve Dissolve in minimal hot solvent Start->Dissolve HotFilter Hot Filtration (if insoluble impurities exist) Dissolve->HotFilter Impurities? Cool Slow Cooling (Room Temperature -> Ice Bath) Dissolve->Cool No Impurities HotFilter->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Diethyl 4,6-dihydroxyisophthalate Dry->End

Caption: A general workflow for the recrystallization of Diethyl 4,6-dihydroxyisophthalate.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of Diethyl 4,6-dihydroxyisophthalate in a question-and-answer format.

Q1: My compound is not dissolving in the hot solvent, even after adding a large amount. What should I do?

A1: This indicates that the chosen solvent is not suitable for your compound at elevated temperatures. Diethyl 4,6-dihydroxyisophthalate is a polar molecule due to its hydroxyl and ester functional groups. Therefore, it will likely have poor solubility in nonpolar solvents.

  • Solution: You need to select a more polar solvent. Good starting points for polar compounds include alcohols (methanol, ethanol), water, or mixtures of these.[4] You can also try moderately polar solvents like acetone or ethyl acetate. It is always recommended to perform small-scale solubility tests with a few milligrams of your crude product in different solvents before attempting a large-scale recrystallization.

Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree. The melting point of Diethyl 4,6-dihydroxyisophthalate is relatively low (54-55°C), which can make it prone to oiling out in higher-boiling solvents.[3]

  • Solution 1: Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional solvent to decrease the saturation of the solution and then allow it to cool slowly again.

  • Solution 2: Change the Solvent System: If oiling out persists, you may need to switch to a lower-boiling point solvent or use a mixed solvent system. In a mixed solvent system, you dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent in which it is less soluble until the solution becomes turbid. Heating the turbid solution until it is clear and then allowing it to cool slowly can promote crystal growth.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What went wrong?

A3: This is a common problem and usually indicates that the solution is not supersaturated, meaning too much solvent was used initially.

  • Solution 1: Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth. Another technique is to add a "seed crystal" of the pure compound to the solution.

  • Solution 2: Reduce Solvent Volume: If induction methods fail, you will need to reduce the volume of the solvent. Gently heat the solution to boil off some of the solvent. Once the volume has been reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.

Q4: The recrystallization resulted in a very low yield of purified product. How can I improve it?

A4: A low yield can be attributed to several factors:

  • Using too much solvent: As mentioned above, excess solvent will retain more of your compound in the mother liquor.

  • Premature crystallization during hot filtration: If the solution cools too much during this step, some of your product will be lost on the filter paper.

  • Washing with too much cold solvent: The purified crystals have some solubility even in the cold solvent, so using an excessive amount for washing will dissolve some of your product.

  • The compound having significant solubility in the cold solvent: If the chosen solvent is too "good," a substantial amount of the product will remain dissolved even at low temperatures.

  • Solution: To improve the yield, ensure you are using the minimum amount of hot solvent necessary for dissolution. Work quickly during hot filtration to minimize cooling. Use only a small amount of ice-cold solvent to wash the crystals. If the yield is still low, you may need to re-evaluate your choice of solvent. You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again, although this second crop may be less pure.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude Diethyl 4,6-dihydroxyisophthalate?

A1: The impurities will largely depend on the synthetic route used. A common method for preparing diethyl esters is through Fischer-Speier esterification of the corresponding carboxylic acid (4,6-dihydroxyisophthalic acid) with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).[3] Potential impurities include:

  • Unreacted 4,6-dihydroxyisophthalic acid: This is a more polar starting material.

  • Mono-ethyl 4,6-dihydroxyisophthalate: A partially esterified byproduct.

  • Residual acid catalyst: Such as sulfuric acid.

  • Byproducts from side reactions: Depending on the reaction conditions.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent should:

  • Completely dissolve the compound when hot.

  • Dissolve the compound poorly or not at all when cold.

  • Either not dissolve the impurities at all, or dissolve them very well even at low temperatures.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the crystals.

A good rule of thumb is "like dissolves like." Since Diethyl 4,6-dihydroxyisophthalate is a polar molecule, polar solvents are a good starting point. A systematic approach is to test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.

Solvent ClassExample SolventsExpected Solubility of Diethyl 4,6-dihydroxyisophthalate
Polar Protic Water, Methanol, EthanolLikely good solubility, especially when hot.[4][5]
Polar Aprotic Acetone, Ethyl AcetateModerate to good solubility.
Nonpolar Hexane, ToluenePoor solubility.

Q3: Is it better to use a single solvent or a mixed solvent system?

A3: A single solvent is generally preferred for its simplicity. However, if a single solvent that meets all the criteria for a good recrystallization cannot be found, a mixed solvent system is a viable alternative.[6] For Diethyl 4,6-dihydroxyisophthalate, a mixed solvent system could involve dissolving the compound in a good solvent like ethanol and then adding a poor solvent like water until the solution becomes cloudy.

Troubleshooting Logic Diagram

Troubleshooting Start Recrystallization Issue OilingOut Compound 'Oiled Out' Start->OilingOut NoCrystals No Crystals Formed Start->NoCrystals LowYield Low Yield Start->LowYield Impure Product is Impure Start->Impure ReheatAddSolvent Reheat & Add More Solvent OilingOut->ReheatAddSolvent ChangeSolvent Change to Lower Boiling Solvent or Mixed Solvent OilingOut->ChangeSolvent InduceCrystallization Induce Crystallization (Scratch/Seed Crystal) NoCrystals->InduceCrystallization ReduceSolvent Reduce Solvent Volume (Evaporate) NoCrystals->ReduceSolvent CheckSolventAmount Use Minimum Hot Solvent LowYield->CheckSolventAmount FastHotFilter Perform Hot Filtration Quickly LowYield->FastHotFilter MinimalWash Wash with Minimal Cold Solvent LowYield->MinimalWash SlowCooling Ensure Slow Cooling Impure->SlowCooling ProperWash Ensure Proper Washing of Crystals Impure->ProperWash ReRecrystallize Re-recrystallize Impure->ReRecrystallize

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • 2,3-Dihydroxybenzoic acid - Solubility of Things. (n.d.). Retrieved January 20, 2026, from [Link]

  • Acree, W. E. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K.
  • BenchChem. (2025).
  • Li, P., Li, X., Chen, C., Yuan, L., & Feng, W. (2011). Diethyl 4,6-diacetamidoisophthalate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135.
  • National Center for Biotechnology Information. (n.d.). Diethyl 4-hydroxyisophthalate. In PubChem. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl 4-hydroxyisophthalate. In PubChem. Retrieved January 20, 2026, from [Link]

  • Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. (1960). U.S.
  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). U.S.
  • Recrystallization. (2021, March 5). In Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Roche. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 20, 2026, from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Chem 355. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting

Minimizing side reactions in the synthesis of Diethyl 4,6-dihydroxyisophthalate

Welcome to the technical support guide for the synthesis of Diethyl 4,6-dihydroxyisophthalate. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Diethyl 4,6-dihydroxyisophthalate. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) to help researchers, chemists, and drug development professionals minimize side reactions and maximize yield and purity.

Overview of the Synthesis

The primary and most direct route to Diethyl 4,6-dihydroxyisophthalate is the Fischer-Speier esterification of 4,6-dihydroxyisophthalic acid with ethanol, catalyzed by a strong acid.[1][2][3] While seemingly straightforward, this reaction is an equilibrium process and is susceptible to several side reactions that can significantly impact the final product's yield and purity.[1][3] Understanding and controlling these competing pathways is critical for a successful synthesis.

The main reaction is as follows:

4,6-dihydroxyisophthalic acid + 2 Ethanol ⇌ Diethyl 4,6-dihydroxyisophthalate + 2 H₂O (in the presence of an acid catalyst)

This guide will focus on identifying and mitigating the three primary challenges in this synthesis:

  • Incomplete Esterification: Formation of the mono-ester byproduct.

  • Etherification: Unwanted reaction of the phenolic hydroxyl groups.

  • Decarboxylation: Potential degradation of the starting material under harsh conditions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final product yield is very low. What are the likely causes?

A1: Low yield is the most common issue and typically points to an unfavorable equilibrium position or product loss during workup.

  • Cause 1: Incomplete Reaction (Equilibrium). The Fischer esterification is reversible.[1][2][3] The water generated during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.

    • Solution: Use a large excess of the alcohol reactant (ethanol) to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2][3] Additionally, actively remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1]

  • Cause 2: Suboptimal Catalyst Concentration. Too little acid catalyst will result in impractically slow reaction rates, while too much can promote side reactions like dehydration and etherification.

    • Solution: The optimal catalyst concentration is crucial. For catalysts like concentrated sulfuric acid or p-toluenesulfonic acid (p-TSA), a loading of 1-5 mol% relative to the carboxylic acid is typically effective.[4]

  • Cause 3: Product Loss During Workup. The diol product has some water solubility. Aggressive aqueous washes can lead to significant loss of product.

    • Solution: Minimize the volume of water used for washing. Ensure the aqueous phase is saturated with a salt like sodium chloride (brine) to decrease the solubility of the organic product. Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

Q2: My NMR spectrum shows more than one major product. I see my desired diethyl ester, but also a similar, less symmetric species. What is it?

A2: This is a classic sign of incomplete esterification , leading to the formation of Ethyl 4,6-dihydroxyisophthalate monoacid (the mono-ester).

  • Mechanism: The esterification of the two carboxylic acid groups occurs sequentially. If the reaction is stopped prematurely or conditions are not optimal, a significant amount of the mono-ester intermediate will remain.

  • Confirmation: The mono-ester will have a different chemical shift for the aromatic protons compared to the symmetric diethyl ester. You will also still see a broad carboxylic acid proton signal in the ¹H NMR spectrum.

  • Solution:

    • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material and mono-ester spots are no longer visible.

    • Optimize Temperature: Gently refluxing at the boiling point of ethanol is typically sufficient. Excessively high temperatures do not necessarily accelerate the desired reaction but can promote side reactions.

    • Ensure Efficient Water Removal: As stated in A1, water inhibits the forward reaction. A Dean-Stark trap is highly effective for this purpose.[1]

Q3: I've isolated a byproduct that is less polar than my desired product and has extra signals in the ethyl region of the ¹H NMR. What could this be?

A3: This observation strongly suggests the formation of an ether byproduct . The phenolic hydroxyl groups on the aromatic ring are nucleophilic and can react with ethanol under acidic conditions, especially at elevated temperatures. This is a competing SN2 reaction, analogous to a Williamson ether synthesis.[5][6]

  • Mechanism: The acid catalyst can protonate ethanol, which can then be attacked by the phenolic oxygen. Alternatively, the ethanol can be attacked by an ethyl sulfate intermediate if sulfuric acid is used as the catalyst. This results in the formation of one or more ethoxy groups on the aromatic ring (e.g., Diethyl 4-ethoxy-6-hydroxyisophthalate).

  • Confirmation: In the ¹H NMR, you would expect to see an additional quartet and triplet corresponding to the new ethoxy group, alongside the signals for the two ester ethyl groups. Mass spectrometry would show a corresponding increase in molecular weight (+28 Da for each ethoxy group).

  • Solution:

    • Strict Temperature Control: This is the most critical factor. Avoid excessive heating. Refluxing gently is sufficient. High temperatures provide the activation energy needed for the undesired etherification.

    • Choice of Catalyst: While strong acids like H₂SO₄ are effective, they can also promote etherification. Consider using a milder, solid-supported acid catalyst like Amberlyst-15 resin.[4] These can be easily filtered off, simplify the workup, and often show higher selectivity.

    • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion (as monitored by TLC).

Key Side Reactions: Mechanisms and Mitigation

A deeper understanding of the competing reaction pathways is essential for effective troubleshooting.

Reaction Pathways Overview

SM 4,6-Dihydroxyisophthalic Acid + Ethanol (excess) Activated Protonated Carboxylic Acid SM->Activated H+ (Catalyst) Ether Side Product: Ethoxy Byproduct(s) SM->Ether High Temp, H+ Degradation Side Product: Decarboxylation Products SM->Degradation >> Reflux Temp Monoester Mono-ethyl Ester Intermediate Activated->Monoester +EtOH -H2O Monoester->Activated +H2O (Hydrolysis) Product Desired Product: Diethyl 4,6-Dihydroxyisophthalate Monoester->Product +EtOH, H+ -H2O Monoester->Ether High Temp, H+ Product->Monoester +H2O (Hydrolysis)

Caption: Competing reaction pathways in the synthesis.

Troubleshooting Summary Table
Symptom / Observation Probable Side Reaction Root Cause Recommended Corrective Action
Low overall yield; starting material present.Incomplete Reaction Unfavorable equilibrium due to water.Use excess ethanol; remove water with a Dean-Stark trap.
Complex NMR; multiple similar products.Incomplete Esterification Insufficient reaction time or temperature.Increase reaction time; monitor by TLC until completion.
Less polar byproduct; extra ethyl signals in NMR.Williamson-type Etherification Excessive temperature; highly active catalyst.Maintain gentle reflux; avoid overheating. Use a milder catalyst (e.g., p-TSA, Amberlyst-15).
Gas evolution; low mass recovery.Decarboxylation Extreme heat (significantly above reflux).Ensure strict temperature control; do not overheat the reaction mixture.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired diethyl ester while minimizing byproduct formation.

Materials and Equipment:
  • 4,6-Dihydroxyisophthalic acid

  • Absolute Ethanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TSA) or concentrated Sulfuric Acid

  • Toluene (for Dean-Stark trap)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification glassware

Step-by-Step Procedure:
  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.

  • Reagents: To the flask, add 4,6-dihydroxyisophthalic acid (1.0 eq), a large excess of absolute ethanol (10-20 eq), and a suitable volume of toluene to fill the Dean-Stark trap.

  • Catalyst: Add the acid catalyst (p-TSA, ~3 mol%).

  • Reaction: Heat the mixture to a gentle reflux. The ethanol-toluene-water azeotrope will begin to collect in the Dean-Stark trap. Water will separate to the bottom of the trap as the reaction proceeds.

  • Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot has disappeared. This typically takes 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the ethanol and toluene under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography if significant byproducts are present.

Synthesis and Purification Workflow

start Combine Reactants: - 4,6-Dihydroxyisophthalic Acid - Excess Ethanol - Toluene catalyst Add Acid Catalyst (p-TSA, ~3 mol%) start->catalyst reflux Reflux with Dean-Stark Trap catalyst->reflux monitor Monitor by TLC (4-8 hours) reflux->monitor complete Reaction Complete? monitor->complete complete->reflux No cool Cool to RT complete->cool Yes concentrate Rotary Evaporation (Remove EtOH/Toluene) cool->concentrate dissolve Dissolve in Ethyl Acetate concentrate->dissolve wash Aqueous Workup: 1. Sat. NaHCO₃ 2. Brine dissolve->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry crude Crude Product dry->crude purify Purification crude->purify recrystal Recrystallization purify->recrystal High Purity chrom Column Chromatography purify->chrom Byproducts Present product Pure Diethyl 4,6-dihydroxyisophthalate recrystal->product chrom->product

Caption: Step-by-step workflow for synthesis and purification.

Analytical Characterization

Proper analytical techniques are essential to confirm product identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation. For the desired product, expect a symmetric pattern for the aromatic protons and characteristic quartet and triplet signals for the two equivalent ethyl ester groups.

  • Mass Spectrometry (MS): Provides the molecular weight of the product and any byproducts, which is invaluable for identifying side-reactions like etherification.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product and quantifying any remaining starting material or byproducts.[7]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups: a broad O-H stretch for the phenolic groups, a strong C=O stretch for the ester, and C-O stretches.[8]

References

  • Di C, P. L., Li, X., Chen, C., Yuan, L., & Feng, W. (2011). Diethyl 4,6-diacetamidoisophthalate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1685. [Link]

  • Lachenmeier, D. W., et al. (2012). Determination of Diethyl Phthalate and Polyhexamethylene Guanidine in Surrogate Alcohol from Russia. ResearchGate. [Link]

  • Di C, P. L., et al. (2011). Diethyl 4,6-diacetamidoisophthalate. ResearchGate. [Link]

  • Al-Azani, R., et al. (2022). Diethyl 2,5-Dihydroxy-3,6-diiodoterephthalate. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Diethyl Phthalate. NCBI Bookshelf. [Link]

  • Google Patents. (2014).
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Guedes, A. L., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]

  • Al-Azani, R., et al. (2022). Diethyl 2,5-Dihydroxy-3,6-diiodoterephthalate. MDPI. [Link]

  • Wang, C., et al. (2012). Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid. ResearchGate. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Esterification of 2,4-dihydroxybenzoic acid. [Link]

  • PharmaBeginner. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 20, 2026, from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Hindawi. (2012). Determination of Diethyl Phthalate and Polyhexamethylene Guanidine in Surrogate Alcohol from Russia. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Diethyl Phthalate. [Link]

  • ResearchGate. (2017). Optimization and effect of varying catalyst concentration and trans-esterification temperature on the yield of biodiesel production from palm kernel oil. [Link]

  • YouTube. (2017). Making Diethyl Phthalate. [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • G, A., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]

  • ResearchGate. (2013). Chemoselective Esterification of Phenolic Acids and Alcohols. [Link]

  • Chemsrc. (n.d.). 4,6-Dihydroxyisophthalic acid. Retrieved January 20, 2026, from [Link]

  • MDPI. (2023). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Angolan Industry and Chemical Engineering Journal. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]

  • Kwantlen Polytechnic University. (n.d.). Experiment 10: Fischer Esterification. [Link]

  • MDPI. (2022). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. [Link]

  • Google Patents. (1963). Process for the production of 4-hydroxyisophthalic acid. US3089905A.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • MDPI. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation UsingCO2 and In Situ Product Removal. [Link]

  • Taylor, B. F. (1983). Bacterial Decarboxylation of o-Phthalic Acids. Applied and Environmental Microbiology, 46(6), 1276–1281. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of Diethyl 4,6-dihydroxyisophthalate in MOF Synthesis

Welcome to the technical support center for Metal-Organic Framework (MOF) synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the dissolution of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Metal-Organic Framework (MOF) synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the dissolution of Diethyl 4,6-dihydroxyisophthalate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Diethyl 4,6-dihydroxyisophthalate for my MOF synthesis. What are the primary reasons for its low solubility?

A1: Low solubility of Diethyl 4,6-dihydroxyisophthalate is a common hurdle. The issue typically stems from a combination of factors related to its molecular structure and the chosen solvent system.

  • Molecular Structure: The linker possesses both polar and non-polar characteristics. The two hydroxyl (-OH) and two ethyl ester (-COOEt) groups are polar and capable of hydrogen bonding. The central benzene ring, however, is non-polar. This dual nature means that it won't be perfectly soluble in either extremely polar (like water) or completely non-polar (like hexane) solvents.

  • Intermolecular Forces: In its solid state, the linker molecules are held together by strong intermolecular forces, including hydrogen bonds between the hydroxyl groups and dipole-dipole interactions. The solvent must provide sufficient energy to overcome these forces.

  • Solvent Choice: The principle of "like dissolves like" is paramount. The chosen solvent must have a polarity that is compatible with the linker to effectively solvate it. Polar aprotic solvents are often a good starting point as they can interact with the polar groups of the linker without interfering with the reaction.[1][2]

Q2: What are the recommended initial solvents for dissolving Diethyl 4,6-dihydroxyisophthalate?

A2: Selecting the right solvent is the most critical first step. For MOF synthesis, solvents with high boiling points are generally preferred to allow for solvothermal reaction conditions.[3][4] The most commonly used and effective solvents for linkers of this type are polar aprotic solvents.

Here is a table of recommended starting solvents:

SolventAbbreviationBoiling Point (°C)Polarity (Dielectric Constant)Key Considerations
N,N-DimethylformamideDMF15336.7Excellent dissolving power for a wide range of linkers and metal salts.[1][3][4] Can sometimes be difficult to fully remove from the final MOF pores.[2]
N,N-DiethylformamideDEF17730.8Similar to DMF but with a higher boiling point, allowing for higher reaction temperatures.[3][4]
N,N-DimethylacetamideDMAc16537.8Another effective polar aprotic solvent, comparable to DMF.
Dimethyl SulfoxideDMSO18946.7Very high polarity and boiling point, can be effective when other solvents fail.[1]

Expert Insight: While DMF is the workhorse of MOF synthesis, it's worth starting with small-scale solubility tests in parallel with DMF, DEF, and DMAc to identify the optimal solvent for your specific system.

Troubleshooting Guides

Issue 1: The linker still doesn't dissolve even in a recommended solvent like DMF.

If you're still facing solubility issues, the next step is to introduce energy or chemical modifications to the system.

Causality: The dissolution of a solid is an endothermic process for most substances. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, increasing solubility.

Step-by-Step Protocol:

  • Add the Diethyl 4,6-dihydroxyisophthalate linker and the chosen solvent (e.g., DMF) to a reaction vessel equipped with a magnetic stir bar.

  • Begin stirring to create a suspension.

  • Gently heat the mixture on a hot plate with stirring. Increase the temperature in increments of 10°C.

  • Monitor the solution for clarity. Many linkers will dissolve at temperatures between 60°C and 120°C.

  • Critical Control Point: Do not exceed the boiling point of the solvent unless using a sealed solvothermal reactor (autoclave). Be mindful of potential linker decomposition at very high temperatures.

Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[5] This process generates intense local heating, pressure, and microjets, which act to break apart solid agglomerates, increasing the surface area available for solvation.[5][6][7]

Step-by-Step Protocol:

  • Prepare the linker-solvent suspension in a glass vial or flask.

  • Place the vessel in a bath sonicator. Ensure the water level in the bath is sufficient to cover the solvent level in your vessel.

  • Sonicate the mixture in cycles of 15-30 minutes.

  • After each cycle, visually inspect the solution. If necessary, briefly stir or shake the vessel before continuing sonication.

  • Expert Note: For particularly stubborn solids, a probe sonicator can be used for more direct and intense energy input, though care must be taken to avoid overheating the solvent.[8]

Issue 2: The linker solubility is still poor, or I need to use a less effective solvent for specific reaction requirements.

In this scenario, modifying the chemical environment can dramatically improve solubility.

Causality: The hydroxyl groups on the Diethyl 4,6-dihydroxyisophthalate are phenolic and thus weakly acidic. Adding a base will deprotonate these hydroxyl groups, forming a phenolate salt. This ionic salt is significantly more polar than the neutral molecule and will exhibit much higher solubility in polar solvents.[9][10][11][12] This deprotonation is often a necessary step for the linker to coordinate with the metal ions during MOF formation.[3][9]

Step-by-Step Protocol:

  • Create a suspension of the linker in your chosen solvent.

  • While stirring, add a small amount of a suitable base. Common choices include:

    • Triethylamine (TEA)[2]

    • Pyridine

    • Ammonium hydroxide[12]

  • Add the base dropwise until the linker dissolves. A slight molar excess relative to the linker may be required.

  • Mechanism Insight: The base acts as a deprotonating agent, facilitating the linker's entry into the solution and preparing it for coordination with the metal node.[3][4]

Causality: Sometimes, a single solvent doesn't have the ideal polarity to dissolve all reaction components (the linker and the metal salt). A co-solvent system, or a mixture of two or more miscible solvents, can fine-tune the overall polarity of the medium to better match the solute.[13] For instance, adding a more polar solvent like ethanol to DMF can enhance hydrogen bonding interactions.

Step-by-Step Protocol:

  • Suspend the linker in your primary solvent (e.g., DMF).

  • Slowly add a co-solvent (e.g., ethanol, N-Methyl-2-pyrrolidone (NMP), or even water in some cases) while stirring.[14]

  • Add the co-solvent in small volumetric percentages (e.g., start with a 9:1 primary:co-solvent ratio) and observe for any improvement in solubility.

  • Continue to add the co-solvent incrementally, monitoring for dissolution.

Troubleshooting Workflow

Here is a visual guide to systematically address solubility issues with Diethyl 4,6-dihydroxyisophthalate.

TroubleshootingWorkflow start Start: Low Linker Solubility solvent Q: Is the solvent appropriate? (e.g., DMF, DEF, DMAc) start->solvent heat Apply Gentle Heat (60-120 °C) solvent->heat Yes reassess Re-evaluate System (Linker purity, different linker/metal?) solvent->reassess No, switch to recommended solvent sonicate Use Bath Sonication (15-30 min cycles) heat->sonicate No/Partial Dissolution dissolved1 Problem Solved heat->dissolved1 Dissolves sonicate->dissolved1 Dissolves base Add a Base (e.g., TEA, Pyridine) sonicate->base No/Partial Dissolution cosolvent Use a Co-Solvent System (e.g., DMF/Ethanol) base->cosolvent No/Partial Dissolution dissolved2 Problem Solved base->dissolved2 Dissolves cosolvent->dissolved2 Dissolves cosolvent->reassess Still No Dissolution

Caption: A step-by-step decision tree for troubleshooting solubility.

References

  • Back to the Basics: Developing Advanced Metal–Organic Frameworks Using Fundamental Chemistry Concepts. ACS Nanoscience Au. Available at: [Link]

  • Back to the Basics: Developing Advanced Metal–Organic Frameworks Using Fundamental Chemistry Concepts - PMC. National Institutes of Health. Available at: [Link]

  • Co‐solvent systems of various organic solvents tested, and the crystal... - ResearchGate. ResearchGate. Available at: [Link]

  • The use of a dynamic solvent system as a novel approach to sustainable MOF crystallization. Royal Society of Chemistry. Available at: [Link]

  • Understanding Solubility and Stability of MOF Linkers: A Focus on Key Intermediates. Angene Chemical. Available at: [Link]

  • Diethyl 4-hydroxyisophthalate | C12H14O5 | CID 256772 - PubChem. National Institutes of Health. Available at: [Link]

  • Ultrasonic Synthesis and Characterization of 2D and 3D Metal–Organic Frameworks and Their Application in the Oxidative Amidation Reaction | ACS Omega. ACS Publications. Available at: [Link]

  • Linker Deprotonation and Structural Evolution on the Pathway to MOF-74 | Inorganic Chemistry. ACS Publications. Available at: [Link]

  • Recent advances in process engineering and upcoming applications of metal–organic frameworks - PMC. PubMed Central. Available at: [Link]

  • Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • SolventAssisted Linker Exchange: An Alternative to the DeNovo Synthesis of Unattainable MetalOrganic Frameworks - Northwestern University. Northwestern University. Available at: [Link]

  • New route for the synthesis of Co-MOF from metal substrates - RUA. University of Alicante. Available at: [Link]

  • Can someone with experience in MOF chemistry give a detailed ELI5 of how MOFs are synthesized? - Reddit. Reddit. Available at: [Link]

  • Framing Function: Metallophthalocyanine-Based Metal–Organic Frameworks as Multifunctional Materials for Electrified Devices - ACS Publications. ACS Publications. Available at: [Link]

  • Chemical Properties of Diethyl Phthalate (CAS 84-66-2) - Cheméo. Cheméo. Available at: [Link]

  • Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts | Materials Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage. Available at: [Link]

  • Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses | LCGC International. LCGC International. Available at: [Link]

  • Generic Vitrification of Prototype Metal–Organic Frameworks Linked by Rigid Dicarboxylate Linkers | Journal of the American Chemical Society. ACS Publications. Available at: [Link]

  • Solvent determines the formation and properties of metal–organic frameworks. SpringerLink. Available at: [Link]

  • Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasound Technology. Available at: [Link]

  • Lab tip: use a bath sonicator to help dissolve solids - YouTube. YouTube. Available at: [Link]

  • Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks - OSTI.GOV. U.S. Department of Energy. Available at: [Link]

  • Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. ChemRxiv. Available at: [Link]

  • How to dissolve chemical compound using ultrasonicator? - ResearchGate. ResearchGate. Available at: [Link]

  • What is the perfect solvent for synthesizing MOFs? TEA, THF, or DMF? | ResearchGate. ResearchGate. Available at: [Link]

  • (PDF) Improvement of Solubility of Sparingly Water-Soluble Drug Triggered by Metal-Organic Framework - ResearchGate. ResearchGate. Available at: [Link]

  • Diethyl 4,6-diacetamidoisophthalate - PMC. National Institutes of Health. Available at: [Link]

  • Diethyl 4,6-diacetamidoisophthalate - ResearchGate. ResearchGate. Available at: [Link]

  • Improving MOF stability: approaches and applications - PMC. National Institutes of Health. Available at: [Link]

  • Diethyl Phthalate | C12H14O4 | CID 6781 - PubChem. National Institutes of Health. Available at: [Link]

  • Diethyl 2,5-dihydroxyterephthalate | C12H14O6 | CID 79980 - PubChem. National Institutes of Health. Available at: [Link]

  • CAS No : 5985-25-1 | Product Name : Diethyl 4-hydroxyisophthalate | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Polymerization of Diethyl 4,6-dihydroxyisophthalate

Welcome to the technical support center for the polymerization of Diethyl 4,6-dihydroxyisophthalate. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of Diethyl 4,6-dihydroxyisophthalate. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this monomer to synthesize high-performance polyesters. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve desired polymer properties.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions that form the basis of a successful polymerization strategy.

Q1: What are the most critical parameters for the starting materials in the polymerization of Diethyl 4,6-dihydroxyisophthalate?

A1: The success of any polycondensation reaction hinges on the quality of the monomers. For Diethyl 4,6-dihydroxyisophthalate and its co-monomer (typically a dicarboxylic acid or its ester derivative), two parameters are paramount:

  • Purity: The monomer should be of the highest possible purity (ideally >99.5%). The presence of monofunctional impurities will act as chain terminators, severely limiting the achievable molecular weight. Trifunctional impurities can lead to branching and premature gelation.

  • Stoichiometry: The molar ratio of the diol and diacid (or diester) components must be as close to 1:1 as possible. Any deviation from this perfect balance will result in a lower degree of polymerization, as the excess monomer will cap the growing polymer chains.

  • Moisture Content: Water can interfere with the reaction equilibrium, especially in the initial stages of esterification.[1] All monomers and solvents must be scrupulously dried before use. Storing polyester resins in cool, dry, and well-ventilated areas is crucial to prevent moisture contamination.[2]

Q2: What are the primary methods for polymerizing this monomer?

A2: The two most common industrial and laboratory methods are Melt Polycondensation and Solution Polycondensation.

  • Melt Polycondensation: This method is performed without a solvent at high temperatures (typically >200°C) and under high vacuum. It is often preferred for its efficiency and the absence of solvent removal steps. The reaction is driven forward by the continuous removal of byproducts like water or ethanol.[1]

  • Solution Polycondensation: This method involves dissolving the monomers in a high-boiling, inert solvent. It allows for better temperature control and can be advantageous when dealing with polymers that have high melting points or are thermally sensitive. However, it requires an additional step for polymer precipitation and solvent removal.

Q3: Which catalysts are recommended for this type of polyesterification?

A3: Catalyst selection is critical for achieving a high reaction rate and minimizing side reactions. Common catalysts for polyesterification fall into several categories:

  • Tin-Based Catalysts: Compounds like dibutyltin oxide (DBTO) are highly effective but may introduce toxicity concerns for certain applications.

  • Titanium-Based Catalysts: Catalysts such as titanium(IV) isopropoxide are very active but can sometimes lead to polymer discoloration at high temperatures.

  • Antimony-Based Catalysts: Antimony trioxide (Sb₂O₃) is a classic catalyst used in PET synthesis and is effective at high temperatures, though it also carries environmental and health concerns.

  • "Green" Catalysts: There is growing interest in more environmentally benign catalysts, including certain rare-earth triflates and enzyme-based systems for specific applications.[3][4][5]

The choice of catalyst depends on the desired reaction temperature, target molecular weight, and the end-use application of the polymer.

Q4: How can I effectively monitor the progress of the polymerization reaction?

A4: Monitoring the reaction is key to achieving reproducible results. The most common method is to track the increase in the polymer's molecular weight over time. This can be done by taking small samples from the reaction mixture at various intervals and measuring their intrinsic viscosity or by using Gel Permeation Chromatography (GPC). For melt polycondensation, monitoring the torque on the mechanical stirrer can also provide a qualitative indication of the increasing melt viscosity and, therefore, the molecular weight.

Section 2: Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: The final polymer has a low molecular weight and is brittle.

This is the most common issue in step-growth polymerization. A systematic approach is needed to diagnose the root cause.

The following diagram outlines a logical decision-making process for troubleshooting low molecular weight outcomes.

G start Problem: Low Molecular Weight q1 Were monomers >99.5% pure and perfectly dry? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes s1 Solution: Purify monomers via recrystallization and dry under vacuum. See Protocol 1. a1_no->s1 q2 Was the diol:diacid monomer ratio exactly 1:1? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes s2 Solution: Use high-precision balance. Perform titration on acid monomer to confirm molar mass. a2_no->s2 q3 Was a high vacuum (<1 Torr) applied effectively during the final stage? a2_yes->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes s3 Solution: Check for vacuum leaks. Ensure efficient surface renewal via stirring to maximize byproduct removal. a3_no->s3 q4 Is there evidence of intramolecular cyclization? a3_yes->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s4 Solution: Increase monomer concentration (for solution polymerization) or run reaction at the lowest effective temperature to favor intermolecular reactions. a4_yes->s4 end_node Re-evaluate catalyst choice and reaction temperature profile. a4_no->end_node

Caption: Standard Workflow for Monomer Purification and Preparation.

Step-by-Step Procedure:

  • Recrystallization: Dissolve the crude Diethyl 4,6-dihydroxyisophthalate in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

  • Hot Filtration: While hot, filter the solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold, fresh solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven at a temperature well below the monomer's melting point (e.g., 70-80°C) for at least 24 hours to remove all traces of solvent and moisture.

  • Storage: Store the purified, dry monomer in a desiccator under an inert atmosphere until ready for use.

Protocol 2: General Procedure for Melt Polycondensation

This protocol outlines a typical two-stage melt polymerization process.

  • Reactor Setup: Equip a glass reactor with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet connected to a vacuum pump via a cold trap.

  • Charging Monomers: Charge the reactor with equimolar amounts of purified Diethyl 4,6-dihydroxyisophthalate and the chosen co-monomer (e.g., Dimethyl Sebacate). Add the catalyst (e.g., 250 ppm Antimony Trioxide).

  • Inerting: Purge the system with dry nitrogen for at least 30 minutes to remove all oxygen. Maintain a slow nitrogen flow.

  • First Stage (Ester Interchange): Heat the reactor to 180-200°C with moderate stirring. The byproduct (ethanol in this case) will begin to distill off. Continue this stage until ~85-90% of the theoretical amount of byproduct has been collected (typically 2-3 hours).

  • Second Stage (Polycondensation): Gradually increase the temperature to 240-260°C while slowly applying a vacuum over 30-60 minutes until the pressure is below 1 Torr. Increase the stirring speed as the melt viscosity increases.

  • Monitoring and Termination: Continue the reaction under high vacuum until the desired melt viscosity is achieved (indicated by the stirrer torque or by sampling). To stop the reaction, remove the heat source and break the vacuum with nitrogen.

  • Polymer Isolation: Allow the reactor to cool. The polymer can be removed once it is cool enough to handle.

References

  • Persia Resin Co. (2024). Common Challenges in Polyester Resin Production and How to Overcome Them.
  • Wikipedia. (n.d.). Biodegradable polymer.
  • Carothers, W. H. (1929). Studies on Polymerization and Ring Formation. I. An Introduction to the General Theory of Condensation Polymers. Journal of the American Chemical Society, 51(8), 2548–2559.
  • Gubbels, E., et al. (2021). Designed monomers and optimization of polymerization conditions. ResearchGate.
  • Pellisa, A., et al. (2020). Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. European Polymer Journal.
  • Pascual-Alfonso, E., et al. (2001). Synthesis, Structure, and Properties of Hyperbranched Polyesters Based on Dimethyl 5-(2-Hydroxyethoxy)isophthalate. Semantic Scholar.
  • Aoshima, M., et al. (2025). Synthesis of Aliphatic Polyesters by Direct Polyesterification of Dicarboxylic Acids with Diols under Mild Conditions Catalyzed by Reusable Rare-Earth Triflate. ResearchGate.

Sources

Optimization

Technical Support Center: Diethyl 4,6-dihydroxyisophthalate - Impurity Identification and Remediation

Welcome to the technical support center for Diethyl 4,6-dihydroxyisophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 4,6-dihydroxyisophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Ensuring high purity is critical for reliable downstream applications, and this document provides in-depth, experience-based solutions to common impurity-related issues.

Section 1: Understanding the Impurity Profile

The most common route to synthesizing Diethyl 4,6-dihydroxyisophthalate is the Fischer esterification of 4,6-dihydroxyisophthalic acid with ethanol, typically using a strong acid catalyst like sulfuric acid. The impurity profile is directly linked to the completeness of this reaction and subsequent workup steps.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude Diethyl 4,6-dihydroxyisophthalate sample?

A1: Based on the standard Fischer esterification synthesis, you should anticipate three primary types of process-related impurities:

  • Unreacted Starting Material: 4,6-Dihydroxyisophthalic acid is a common impurity, especially if the reaction does not go to completion. Due to its two carboxylic acid groups, it is significantly more polar than the desired diethyl ester product.

  • Partially Esterified Intermediate: The monoethyl ester of 4,6-dihydroxyisophthalic acid is another common byproduct. Its polarity is intermediate between the starting di-acid and the final di-ester.

  • Residual Catalyst and Solvents: Traces of the acid catalyst (e.g., sulfuric acid) and the solvent (ethanol) may be present. These are typically removed during the workup but can persist if the procedure is not thorough.

Q2: How can I get a quick purity assessment using Thin-Layer Chromatography (TLC)?

A2: TLC is an invaluable, rapid technique for assessing the purity of your product and identifying the presence of the common impurities mentioned above.

  • Rationale: The choice of the mobile phase is critical. A mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) allows for the differential migration of spots based on polarity. The highly polar 4,6-dihydroxyisophthalic acid will have a very low Rf value (it will barely move from the baseline). The monoester will have an intermediate Rf, and the desired product, Diethyl 4,6-dihydroxyisophthalate, being the least polar, will have the highest Rf value.

  • Recommended TLC System:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A starting point is a 1:1 mixture of Hexane and Ethyl Acetate. You can increase the proportion of ethyl acetate to improve the separation of polar compounds if needed.

    • Visualization: The spots can be visualized under a UV lamp (254 nm). The phenolic hydroxyl groups also allow for visualization using staining agents like potassium permanganate or vanillin.

Q3: My product's melting point is broad and lower than the literature value. What does this signify?

A3: A broad and depressed melting point is a classic indicator of an impure compound. Impurities disrupt the crystal lattice of the pure substance, which requires less energy (a lower temperature) to break down. The broad range indicates that different parts of the sample are melting at different temperatures due to the heterogeneous composition. This observation strongly suggests the presence of the starting material or the monoester intermediate.

Q4: What advanced analytical techniques can I use for definitive impurity identification?

A4: For unambiguous identification and quantification of impurities, more sophisticated techniques are necessary:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the components of your sample. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with a small amount of acid like formic acid to improve peak shape) can effectively separate the di-acid, mono-ester, and di-ester.

  • Nuclear Magnetic Re[1][2]sonance (NMR) Spectroscopy: 1H NMR spectroscopy can provide structural information. The presence of unreacted carboxylic acid protons (which are often broad and may exchange with D2O) or a difference in the integration of the aromatic protons versus the ethyl ester protons can indicate the presence of the monoester or starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile impurities and can also be used for the analysis of the desired product, often after derivatization.

Impurity Poten[3][4]tial Source Recommended Analytical Technique(s)
4,6-Dihydroxyisophthalic AcidIncomplete esterification reactionTLC, HPLC, 1H NMR
Monoethyl 4,6-dihydroxyisophthalateIncomplete esterification reactionTLC, HPLC, 1H NMR
Residual Acid Catalyst (e.g., H₂SO₄)Inadequate neutralization during workuppH measurement of aqueous washes
Residual EthanolIncomplete removal after reaction1H NMR, GC-MS

Section 2: Troubleshooting and Purification Protocols

If the initial analysis indicates the presence of significant impurities, a purification step is necessary. The choice of method depends on the nature and quantity of the impurities.

Guide 1: Purification by Aqueous Workup and Recrystallization

This is often the first and most effective method for removing polar impurities like the unreacted di-acid and residual catalyst.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.

  • Neutralization Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with the [5]acidic starting material and any residual acid catalyst, converting them into their corresponding sodium salts, which are highly soluble in the aqueous layer.

    • Expert Insight: Perform this step carefully, as the reaction with acid will produce CO₂ gas, leading to pressure buildup in the separatory funnel. Vent frequently.

  • Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash with sodium bicarbonate solution until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product for recrystallization.

  • Recrystallization:

    • Solvent Selection: The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For Diethyl 4,6-dihydroxy[6]isophthalate, a mixed solvent system like ethanol/water or ethyl acetate/hexane can be effective.

    • Procedure: Di[7]ssolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol). While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under va[6]cuum.

Guide 2: Purification by Flash Column Chromatography

If recrystallization is ineffective or if the impurities are of similar polarity to the product, flash column chromatography is the recommended method.

Step-by-Step Protocol:[8]

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

    • **Eluent System:[8] Use the TLC solvent system as a starting point. The goal is to have the desired product have an Rf value of approximately 0.3-0.4 for good separation. A gradient elution, starting with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate), is often most effective.

  • Column Packing: P[9][10]ack the column with a slurry of silica gel in the initial, least polar eluent. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. It is often best to pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the starting solvent mixture, applying gentle air pressure to achieve a steady flow. Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified Diethyl 4,6-dihydroxyisophthalate.

Section 3: Workflow Visualization

The following diagram outlines the logical workflow for the identification and purification of Diethyl 4,6-dihydroxyisophthalate.

G cluster_0 Analysis & Identification cluster_1 Purification Strategy cluster_2 Final Product Crude Crude Sample TLC TLC Analysis Crude->TLC Initial Screen Advanced Advanced Analysis (HPLC, NMR) TLC->Advanced If Impure Workup Aqueous Workup (NaHCO3 Wash) TLC->Workup Polar Impurities (Di-acid) Column Column Chromatography TLC->Column Multiple/ Close-Rf Impurities Advanced->Workup Advanced->Column Recrystallize Recrystallization Workup->Recrystallize Recrystallize->Column If still impure Pure Pure Product (Verify by TLC/MP) Recrystallize->Pure Column->Pure

Caption: Workflow for impurity identification and removal.

References

  • Diethyl 4,6-diacetamidoisophthalate - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • 6. analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 20, 2026, from [Link]

  • Li, P., Li, X., Chen, C., Yuan, L., & Feng, W. (2011). Diethyl 4,6-diacetamidoisophthalate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1139. [Link]

  • How to recrystallize a product from ethanol/diethyl?. (2014, March 21). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Stoll, A., & Rutschmann, J. (1959). Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. (U.S. Patent No. US2923735A). Google Patents.
  • Supporting Information - Skeletal Diversification by C–C Cleavage to Access Bicyclic Frameworks from a Common Tricyclooctane Intermediate. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • DIETHYL PHTHALATE. (2001). European Commission. Retrieved January 20, 2026, from [Link]

  • Monakhova, Y. B., Kuballa, T., & Lachenmeier, D. W. (2011). Determination of Diethyl Phthalate and Polyhexamethylene Guanidine in Surrogate Alcohol from Russia. International Journal of Analytical Chemistry, 2011, 704795. [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Retrieved January 20, 2026, from [Link]

  • Lachenmeier, D. W., et al. (2009). Chemical analysis and risk assessment of diethyl phthalate in alcoholic beverages with special regard to unrecorded alcohol. PLoS One, 4(12), e8127. [Link]

  • 4,6-Dihydroxyisophthalic acid | CAS#:19829-74-4. (n.d.). Chemsrc. Retrieved January 20, 2026, from [Link]

  • 4,6-Dihydroxyisophthalic acid | C8H6O6 | CID 11513935. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Zhang, W. (2011). Method for producing high-purity diethyl m-phthalate. (Chinese Patent No. CN102241591A). Google Patents.
  • Lozano, N., et al. (2022). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Molecules, 27(19), 6591. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Monakhova, Y. B., Kuballa, T., & Lachenmeier, D. W. (2011). Determination of diethyl phthalate and polyhexamethylene guanidine in surrogate alcohol from Russia. International Journal of Analytical Chemistry, 2011, 704795. [Link]

  • Synthesis of diethyl terephthalate. (2024, February 7). Sciencemadness.org. Retrieved January 20, 2026, from [Link]

  • nitroacetaldehyde diethyl acetal. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

  • 1,3-Benzenedicarboxylic acid, diethyl ester. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting

Preventing decomposition of Diethyl 4,6-dihydroxyisophthalate during synthesis

A Guide to Preventing Decomposition and Maximizing Yield Welcome to the technical support center for the synthesis of Diethyl 4,6-dihydroxyisophthalate. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition and Maximizing Yield

Welcome to the technical support center for the synthesis of Diethyl 4,6-dihydroxyisophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable phenolic ester. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

The synthesis of Diethyl 4,6-dihydroxyisophthalate, typically achieved through the Fischer-Speier esterification of 4,6-dihydroxyisophthalic acid with ethanol, presents unique challenges due to the molecule's susceptibility to decomposition. The presence of two hydroxyl groups on the aromatic ring makes the compound sensitive to oxidation, while the carboxylic acid moieties can be prone to decarboxylation under certain conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate these issues and achieve a high yield of pure product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Diethyl 4,6-dihydroxyisophthalate in a question-and-answer format.

Question 1: My reaction mixture is turning dark brown/purple. What is causing this discoloration and how can I prevent it?

Answer:

A dark coloration in your reaction mixture is a strong indicator of oxidation of the phenolic hydroxyl groups in your starting material or product. Dihydroxybenzene derivatives are particularly susceptible to oxidation, which leads to the formation of highly colored quinone-type byproducts.[1][2] This is often exacerbated by the presence of atmospheric oxygen, elevated temperatures, and certain impurities.

Causality: The electron-rich nature of the dihydroxy-substituted aromatic ring makes it easily oxidizable. The reaction mechanism involves the loss of electrons from the hydroxyl groups, leading to the formation of semiquinone radicals and ultimately quinones.

Solutions:

  • Inert Atmosphere: The most critical step to prevent oxidation is to perform the reaction under an inert atmosphere.[3][4][5] This involves purging your reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintaining a positive pressure of the inert gas throughout the reaction.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging the solvent with an inert gas for 15-30 minutes prior to use.

  • Antioxidant Additives: While not always necessary if working under a strict inert atmosphere, a small amount of a mild antioxidant, such as sodium bisulfite or a hindered phenol like BHT, can be added to the reaction mixture to scavenge trace amounts of oxygen.[6]

  • Temperature Control: Avoid excessive heating. While Fischer esterification requires heat to proceed at a reasonable rate, unnecessarily high temperatures can accelerate oxidation. Monitor the reaction progress (e.g., by TLC) to avoid prolonged heating.

Question 2: My yield of Diethyl 4,6-dihydroxyisophthalate is consistently low, even though I've minimized oxidation. What other side reactions could be occurring?

Answer:

Low yields in the synthesis of Diethyl 4,6-dihydroxyisophthalate, in the absence of significant oxidation, are often due to incomplete reaction or decarboxylation of the starting material.

Causality:

  • Incomplete Esterification: The Fischer esterification is a reversible reaction.[7][8][9][10][11] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus lowering the yield of the desired ester.

  • Decarboxylation: 4,6-Dihydroxyisophthalic acid, being a hydroxybenzoic acid, can undergo decarboxylation (loss of CO₂) at elevated temperatures, especially in the presence of an acid catalyst. This would result in the formation of resorcinol, which would not be esterified to the desired product.

Solutions:

  • Driving the Equilibrium: To favor the formation of the ester, you can:

    • Use Excess Ethanol: Employing a large excess of ethanol will shift the equilibrium towards the product side according to Le Châtelier's principle.[8][12]

    • Remove Water: If the reaction setup allows, using a Dean-Stark trap to azeotropically remove water as it is formed can significantly improve the yield.[8]

  • Optimizing Reaction Conditions to Prevent Decarboxylation:

    • Moderate Temperatures: Use the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction closely to avoid prolonged heating.

    • Choice of Acid Catalyst: While strong mineral acids like sulfuric acid are common, consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) which might reduce the extent of decarboxylation.

Question 3: I am having difficulty purifying my product. What are the likely impurities and what is the best purification strategy?

Answer:

The primary impurities in the synthesis of Diethyl 4,6-dihydroxyisophthalate are likely unreacted 4,6-dihydroxyisophthalic acid, the mono-esterified product, and colored oxidation byproducts.

Purification Strategy:

  • Initial Work-up:

    • After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the unreacted carboxylic acid and the acid catalyst.[9] Be cautious as this will generate CO₂ gas.

    • Wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Chromatographic Purification:

    • For high purity, column chromatography on silica gel is recommended. A solvent system of ethyl acetate and hexane is a good starting point for elution. The polarity can be adjusted based on TLC analysis.

  • Recrystallization:

    • If the product is a solid and of reasonable purity after the initial work-up, recrystallization can be an effective final purification step.[13][14] Suitable solvents might include ethanol/water or ethyl acetate/hexane mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the Fischer esterification of 4,6-dihydroxyisophthalic acid?

A1: Concentrated sulfuric acid is a commonly used and effective catalyst for Fischer esterification.[7][9] However, due to the potential for charring and side reactions with sensitive substrates, para-toluenesulfonic acid (p-TsOH) can be a milder and equally effective alternative. The choice may depend on the reaction scale and the desired purity of the final product.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an excellent method to monitor the reaction progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, the mono-ester, and the desired di-ester product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.

Q3: Is it necessary to protect the phenolic hydroxyl groups before esterification?

A3: For a standard Fischer esterification, protection of the phenolic hydroxyl groups is generally not required. The carboxylic acid is more reactive towards esterification under acidic conditions than the phenol. However, if you are using more reactive acylating agents (like acyl chlorides), protection of the phenol would be necessary to prevent O-acylation.

Q4: What are the ideal storage conditions for Diethyl 4,6-dihydroxyisophthalate?

A4: Diethyl 4,6-dihydroxyisophthalate, being a phenolic compound, should be stored in a cool, dark place under an inert atmosphere to prevent degradation over time due to oxidation and light exposure.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 4,6-dihydroxyisophthalate via Fischer Esterification

Materials:

  • 4,6-Dihydroxyisophthalic acid

  • Absolute Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (or p-Toluenesulfonic acid)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate

  • Nitrogen or Argon gas

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is completely dry.

  • Inert Atmosphere: Purge the entire apparatus with nitrogen or argon for 10-15 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 4,6-dihydroxyisophthalic acid (1.0 eq) and a large excess of absolute ethanol (e.g., 20-30 eq).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux under the inert atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution until no more gas evolves.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of phenolic groups.[3][4][5]
Solvent/Reagent Large excess of absolute ethanolDrives the equilibrium towards product formation.[8][12]
Catalyst Conc. H₂SO₄ or p-TsOHCatalyzes the esterification reaction.
Temperature RefluxProvides the necessary activation energy for the reaction.
Monitoring Thin-Layer Chromatography (TLC)Tracks the consumption of starting material and formation of the product.

Visualizations

Synthesis and Decomposition Pathways

G cluster_synthesis Synthesis Pathway cluster_decomposition Decomposition Pathways 4,6-Dihydroxyisophthalic Acid 4,6-Dihydroxyisophthalic Acid Diethyl 4,6-dihydroxyisophthalate Diethyl 4,6-dihydroxyisophthalate 4,6-Dihydroxyisophthalic Acid->Diethyl 4,6-dihydroxyisophthalate Ethanol, H+ Catalyst (Fischer Esterification) Resorcinol + 2CO2 Resorcinol + 2CO2 4,6-Dihydroxyisophthalic Acid->Resorcinol + 2CO2 Decarboxylation (Heat, Acid) Quinone Byproducts Quinone Byproducts Diethyl 4,6-dihydroxyisophthalate->Quinone Byproducts Oxidation (O2, Heat)

Caption: Key synthesis and decomposition pathways for Diethyl 4,6-dihydroxyisophthalate.

Troubleshooting Logic Flow

G start Problem Encountered discoloration Reaction Mixture Discolored? start->discoloration low_yield Low Product Yield? discoloration->low_yield No oxidation Probable Cause: Oxidation discoloration->oxidation Yes decarboxylation Probable Cause: Decarboxylation / Incomplete Reaction low_yield->decarboxylation Yes solution_oxidation Solution: - Use Inert Atmosphere - Degas Solvents - Control Temperature oxidation->solution_oxidation solution_yield Solution: - Use Excess Ethanol - Remove Water (Dean-Stark) - Moderate Temperature decarboxylation->solution_yield

Caption: A logical workflow for troubleshooting common synthesis issues.

References

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  • Experiment 22 – The Fischer Esterification. (n.d.). University of Missouri–St. Louis. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Li, P., et al. (2011). Diethyl 4,6-diacetamidoisophthalate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1185. [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. [Link]

  • How do I protect ester group from being oxidized? (2015, October 7). ResearchGate. [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020, April 3). Quora. [Link]

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  • CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof. (n.d.).
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  • Esterification of 2,4-dihydroxybenzoic acid. (n.d.). ResearchGate. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. [Link]

  • 1A. How can we increase the yield of a Fischer Esterification reaction (select all that apply)? (2021, April 21). Chegg. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Protocatechuic Acid: Properties, Production And Uses. (2024, April 21). Chemcess. [Link]

  • US3089905A - Process for the production of 4-hydroxyisophthalic acid. (n.d.).
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  • Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. (2021). MDPI. [Link]

  • Organic Syntheses Procedure. (n.d.). Org. Synth., Vol. 90, p. 47 (2013). [Link]

  • Green methodologies in synthesis and natural product chemistry of phenolic compounds. (n.d.). NISCAIR. [Link]

  • Request PDF: Oxidative Degradation of 2,4‐Dihydroxybenzoic Acid by the Fenton and Photo‐Fenton Processes: Kinetics, Mechanisms, and Evidence for the Substitution of H2O2 by O2. (2025, August 6). ResearchGate. [Link]

  • Performing Parallel Synthesis Under an Inert Atmosphere. (2025, February 14). YouTube. [Link]

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Sources

Optimization

Technical Support Center: Alternative Catalysts for Diethyl 4,6-dihydroxyisophthalate Synthesis

Welcome to the technical support center for the synthesis of Diethyl 4,6-dihydroxyisophthalate. This guide is designed for researchers, scientists, and drug development professionals seeking to explore and troubleshoot a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 4,6-dihydroxyisophthalate. This guide is designed for researchers, scientists, and drug development professionals seeking to explore and troubleshoot alternative catalytic systems for this important chemical transformation. We will delve into the nuances of various catalytic approaches, moving beyond standard protocols to provide a deeper understanding of the underlying chemical principles and practical solutions to common experimental challenges.

I. Frequently Asked Questions (FAQs)

FAQ 1: Why seek alternatives to traditional acid catalysts for Diethyl 4,6-dihydroxyisophthalate synthesis?

Traditional synthesis of diethyl isophthalates often employs strong mineral acids like sulfuric acid in a classic Fischer esterification.[1] While effective, this method presents several challenges that necessitate the exploration of alternative catalysts:

  • Corrosion: Strong acids are highly corrosive to standard laboratory and industrial equipment, leading to increased maintenance costs and potential safety hazards.

  • Environmental Concerns: The use of strong acids generates significant acidic waste, which requires neutralization and disposal, adding to the environmental burden of the process.

  • Product Purification: Removal of the acid catalyst and any resulting side products can be cumbersome, often requiring multiple washing and neutralization steps, which can lower the overall yield and purity of the final product.

  • Side Reactions: The harsh conditions associated with strong acid catalysis can lead to undesirable side reactions, such as dehydration of the dihydroxy- functionality or ether formation from the ethanol solvent, complicating the product mixture and reducing selectivity.

Alternative catalysts, particularly heterogeneous and solid acid catalysts, aim to mitigate these issues by offering easier separation, reusability, and often milder reaction conditions, leading to a more sustainable and efficient synthesis.

FAQ 2: What are the most promising classes of alternative catalysts for this synthesis?

Several classes of catalysts have emerged as viable alternatives to traditional mineral acids. These can be broadly categorized as:

  • Solid Acid Catalysts: These materials possess acidic sites on their surface and include zeolites, sulfated metal oxides (e.g., sulfated zirconia), and ion-exchange resins. Their primary advantage is the ease of separation from the reaction mixture by simple filtration.

  • Lewis Acid Catalysts: Metal salts and organometallic complexes containing metals like tin, zirconium, or titanium can effectively catalyze esterification reactions.[2] These catalysts often operate under milder conditions than Brønsted acids.

  • Enzyme-Based Catalysts (Lipases): While less common for this specific substrate, enzymatic catalysis offers high selectivity and operates under very mild, environmentally benign conditions. However, catalyst cost and stability can be limiting factors.

  • Photocatalysts: Emerging research has demonstrated the potential of visible-light-induced reactions for ester synthesis, sometimes even without an external photocatalyst, offering a green and efficient pathway.[3]

FAQ 3: Can I use a heterogeneous catalyst for a liquid-phase reaction?

Absolutely. In fact, this is one of the primary advantages of heterogeneous catalysis. The solid catalyst is suspended in the liquid reaction mixture (e.g., a solution of 4,6-dihydroxyisophthalic acid in ethanol). After the reaction is complete, the catalyst can be easily recovered by filtration and potentially reused, which is a significant advantage over homogeneous catalysts that remain dissolved in the product mixture.

FAQ 4: How do I choose the best alternative catalyst for my specific application?

The optimal catalyst depends on several factors, including:

  • Scale of Synthesis: For large-scale industrial production, catalyst cost, reusability, and ease of separation are paramount, making heterogeneous catalysts highly attractive. For small-scale laboratory synthesis, catalyst activity and availability might be more critical.

  • Purity Requirements: If high purity is essential, a catalyst that minimizes side reactions and is easily removed is preferable.

  • Environmental and Safety Regulations: The toxicity and disposal requirements of the catalyst and any associated solvents are important considerations.

  • Existing Equipment: The temperature and pressure requirements of the catalytic process must be compatible with the available reactor systems.

A comparative analysis of different catalyst types is presented in the table below to aid in this selection process.

II. Troubleshooting Guides

Problem 1: Low Yield or Incomplete Conversion

Symptoms:

  • Analysis of the crude reaction mixture (e.g., by NMR or LC-MS) shows a significant amount of unreacted 4,6-dihydroxyisophthalic acid.

  • The isolated yield of Diethyl 4,6-dihydroxyisophthalate is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Catalyst Activity The chosen alternative catalyst may not be active enough under the current reaction conditions.1. Increase Catalyst Loading: Incrementally increase the amount of catalyst used. 2. Elevate Reaction Temperature: Higher temperatures can increase the reaction rate, but be mindful of potential side reactions. 3. Screen Different Catalysts: Test a different class of alternative catalyst (e.g., switch from a solid acid to a Lewis acid).
Catalyst Deactivation The catalyst may be poisoned by impurities in the starting materials or solvent, or it may degrade under the reaction conditions.1. Purify Starting Materials: Ensure the 4,6-dihydroxyisophthalic acid and ethanol are of high purity and dry. 2. Check Catalyst Stability: Consult the literature or manufacturer's data for the thermal and chemical stability of your catalyst. 3. Regenerate the Catalyst: Some heterogeneous catalysts can be regenerated by washing or calcination.[4]
Equilibrium Limitation Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants.1. Remove Water: Use a Dean-Stark trap or add molecular sieves to the reaction mixture to remove water as it is formed. 2. Use an Excess of Ethanol: Using ethanol as the solvent and in large excess can drive the equilibrium towards the product side.
Mass Transfer Limitations (Heterogeneous Catalysts) Inadequate mixing can prevent the reactants from efficiently accessing the active sites on the surface of a solid catalyst.1. Increase Stirring Rate: Ensure vigorous stirring to keep the catalyst suspended and well-dispersed. 2. Reduce Catalyst Particle Size: Smaller particles have a higher surface area-to-volume ratio, which can improve reaction rates.
Problem 2: Formation of Undesired Byproducts

Symptoms:

  • The appearance of unexpected peaks in chromatographic or spectroscopic analysis of the product.

  • Difficulty in purifying the final product.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Ether Formation At elevated temperatures, especially with acidic catalysts, ethanol can dehydrate to form diethyl ether.[5]1. Lower Reaction Temperature: Operate at the lowest effective temperature. 2. Choose a Milder Catalyst: Some Lewis acids or enzymatic catalysts can promote esterification at lower temperatures.
Polymerization/Decomposition The phenolic hydroxyl groups on the isophthalate ring can be sensitive to harsh conditions, potentially leading to oligomerization or decomposition.1. Use Milder Reaction Conditions: Avoid excessively high temperatures and highly acidic catalysts. 2. Protecting Groups: In sensitive cases, consider protecting the hydroxyl groups before esterification, although this adds extra steps to the synthesis.
Incomplete Selectivity The catalyst may not be selective for the desired esterification reaction, promoting other transformations.1. Optimize Reaction Parameters: Systematically vary temperature, catalyst loading, and reaction time to find conditions that maximize selectivity for the desired product. 2. Screen for a More Selective Catalyst: Different catalysts will have different selectivities. For instance, enzyme catalysis is known for its high selectivity.
Problem 3: Difficulty in Catalyst Separation and Recovery (Heterogeneous Catalysts)

Symptoms:

  • Fine catalyst particles pass through the filter during workup.

  • The recovered catalyst shows significantly reduced activity in subsequent runs.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Fines The catalyst particles may be too small or may have broken down during the reaction due to mechanical stress from stirring.1. Use a Finer Filter: Employ a membrane filter with a smaller pore size. 2. Centrifugation: Use centrifugation to pellet the catalyst before decanting the supernatant. 3. Choose a More Robust Catalyst: Select a catalyst with better mechanical stability.
Leaching of Active Species The active catalytic species may be leaching from the solid support into the reaction mixture, leading to both contamination of the product and deactivation of the catalyst.1. Analyze the Filtrate: Test the reaction solution for the presence of the active metal or acidic species. 2. Pre-treat the Catalyst: Some catalysts benefit from a pre-treatment step (e.g., calcination) to improve the stability of the active sites.[4]
Fouling of Catalyst Surface The catalyst surface can become coated with byproducts or starting material, blocking the active sites.1. Wash the Recovered Catalyst: Wash the catalyst with a suitable solvent to remove adsorbed species before reuse. 2. Calcination: For thermally stable catalysts, calcination can burn off organic residues and regenerate the surface.

III. Comparative Data on Alternative Catalysts

The following table summarizes the performance of various classes of alternative catalysts for esterification reactions, providing a basis for selection and troubleshooting.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Solid Brønsted Acids Sulfated Zirconia, Amberlyst-1580-150 °CEasy separation, reusable, low corrosionCan require high temperatures, potential for side reactions
Lewis Acids Tin(II) chloride, Zirconium(IV) chloride[2]60-120 °CMilder conditions, high activityCan be moisture sensitive, potential for metal contamination in the product
Zeolites H-ZSM-5, H-Beta100-200 °CShape selectivity, high thermal stabilityCan have mass transfer limitations, may require higher temperatures
Enzymes Immobilized Lipases30-60 °CHigh selectivity, mild conditions, environmentally friendlyHigher cost, lower thermal stability, slower reaction rates
Photocatalysts Eosin Y, Rose Bengal[3]Room Temperature, Visible LightVery mild conditions, green energy sourceCan have limited substrate scope, may require specialized equipment

IV. Experimental Workflow & Methodologies

General Experimental Protocol for Catalyst Screening

This protocol provides a framework for the systematic evaluation of different alternative catalysts.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Catalyst Preparation (Drying/Activation) C 3. Assemble Reaction (Flask, Condenser, Stirrer) A->C B 2. Reagent Preparation (4,6-dihydroxyisophthalic acid, Dry Ethanol) B->C D 4. Add Reagents & Catalyst C->D E 5. Heat to Desired Temperature (Under Inert Atmosphere) D->E F 6. Monitor Reaction (TLC, GC, or LC-MS) E->F G 7. Cool Reaction & Separate Catalyst (Filtration/Centrifugation) F->G Reaction Complete H 8. Isolate Crude Product (Solvent Evaporation) G->H I 9. Purify Product (Crystallization/Chromatography) H->I J 10. Characterize Product (NMR, MS, m.p.) & Calculate Yield I->J

Caption: A generalized workflow for screening alternative catalysts in the synthesis of Diethyl 4,6-dihydroxyisophthalate.

Step-by-Step Methodology:

  • Catalyst Preparation:

    • For solid catalysts, dry in an oven (e.g., at 110 °C for 4 hours) to remove adsorbed water. Some catalysts may require specific activation procedures (e.g., calcination at high temperature); consult the manufacturer's or literature protocol.

  • Reagent Preparation:

    • Ensure the 4,6-dihydroxyisophthalic acid is pure and dry.

    • Use anhydrous ethanol to minimize water content, which can inhibit the reaction.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet, add 4,6-dihydroxyisophthalic acid (1.0 eq).

    • Add the alternative catalyst (e.g., 5-10 wt% relative to the starting acid).

    • Add anhydrous ethanol (sufficient to dissolve the starting material at reflux, typically a 10-20 fold molar excess).

  • Reaction Execution:

    • Heat the mixture to the desired temperature (e.g., reflux) with vigorous stirring.

    • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using a heterogeneous catalyst, remove it by filtration. Wash the catalyst with a small amount of fresh ethanol to recover any adsorbed product.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification and Analysis:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

    • Characterize the purified Diethyl 4,6-dihydroxyisophthalate by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine the melting point to confirm its identity and purity.

    • Calculate the isolated yield.

Logical Relationship of Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting a problematic synthesis.

G Start Problem Encountered (e.g., Low Yield) Check_Conversion Is Conversion Low? Start->Check_Conversion Check_Byproducts Are Byproducts Present? Check_Conversion->Check_Byproducts No Increase_Activity Increase Catalyst Activity (Temp, Loading) Check_Conversion->Increase_Activity Yes Lower_Temp Lower Temperature Check_Byproducts->Lower_Temp Yes Success Problem Solved Check_Byproducts->Success No Remove_Water Remove Water (Dean-Stark, Sieves) Increase_Activity->Remove_Water Improve_Mixing Improve Mass Transfer (Stirring) Remove_Water->Improve_Mixing Improve_Mixing->Check_Conversion Change_Catalyst Change Catalyst to Milder Option Lower_Temp->Change_Catalyst Change_Catalyst->Check_Byproducts

Caption: A troubleshooting flowchart for the synthesis of Diethyl 4,6-dihydroxyisophthalate.

V. References

  • Google Patents. (n.d.). Synthetic method of diphenyl iso-phthalate. Retrieved from

  • Li, P., Li, X., Chen, C., Yuan, L., & Feng, W. (2011). Diethyl 4,6-diacetamidoisophthalate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3247. Retrieved from [Link]

  • Google Patents. (n.d.). Catalysts For Forming Diethyl Ether. Retrieved from

  • Google Patents. (n.d.). Preparation of phthalate esters. Retrieved from

  • Li, P., et al. (2011). Diethyl 4,6-diacetamidoisophthalate. ResearchGate. Retrieved from [Link]

  • Dalla-Santa, O. (2019). Catalyzed synthesis of aromatic esters. Diva-Portal.org. Retrieved from [Link]

  • Wang, D., et al. (2021). Visible-Light-Induced Synthesis of Esters via a Self-Propagating Radical Reaction. The Journal of Organic Chemistry, 86(17), 11849-11857. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. Retrieved from

  • Lomo, M., et al. (2015). Alternatives to DBTL catalysts in polyurethanes – a comparative study. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparation of 4,6-Dihydroxypyrimidine. Retrieved from

  • Organic Syntheses. (n.d.). Diastereoselective α-alkylation of β-hydroxycarboxylic esters through alkoxide enolates. Retrieved from [Link]

  • Sciencemadness.org. (2022). Synthesis of diethyl terephthalate. Retrieved from [Link]

  • Wang, H., et al. (2013). Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid. ResearchGate. Retrieved from [Link]

  • Tohoku University. (n.d.). Challenges for the synthesis of azadirachtin. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Characterizations and Catalysis of Sulfated Silica and Nickel Modified Silica Catalysts for Diethyl Ether (DEE) Production from Ethanol towards Renewable Energy Applications. Retrieved from [Link]

  • PubMed. (2005). Synthesis of a 4,6-disubstituted dibenzofuran beta-sheet initiator by reductive radical arylation of benzene. Retrieved from [Link]

Sources

Troubleshooting

Challenges in the scale-up production of Diethyl 4,6-dihydroxyisophthalate

Welcome to the technical support center for the scale-up production of Diethyl 4,6-dihydroxyisophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up production of Diethyl 4,6-dihydroxyisophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale manufacturing. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and practical experience.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis and purification of Diethyl 4,6-dihydroxyisophthalate.

Q1: What is the most common synthetic route for Diethyl 4,6-dihydroxyisophthalate at scale, and what are its primary challenges?

A1: The most prevalent method is the Fischer-Speier esterification of 4,6-dihydroxyisophthalic acid with ethanol, using a strong acid catalyst like sulfuric acid. The primary challenges during scale-up include:

  • Reaction Equilibrium: The esterification is a reversible reaction, and efficient water removal is critical to drive the reaction towards the product.[1][2]

  • Heat and Mass Transfer: Ensuring uniform temperature and reactant mixing in large reactors is crucial to prevent localized overheating and side reactions.[1]

  • Product Purification: Isolating the final product with high purity often requires multiple crystallization steps, which can be challenging to optimize at a larger scale.

Q2: My reaction is stalling and not reaching full conversion. What are the likely causes?

A2: Incomplete conversion is a frequent issue in scaling up esterification. The primary culprits are typically:

  • Inefficient Water Removal: As the reaction is in equilibrium, the presence of water, a byproduct, will inhibit the forward reaction.[3] On a larger scale, methods like azeotropic distillation with a Dean-Stark trap become essential.

  • Insufficient Catalyst: The catalyst concentration might need to be re-optimized for a larger volume. Some of the acid catalyst can be consumed by forming salts with any basic impurities.[3]

  • Poor Mixing: Inadequate agitation can lead to concentration gradients, meaning not all reactants are in contact with the catalyst and each other.[1]

Q3: I'm observing significant by-product formation. What are the common side reactions?

A3: At elevated temperatures and in the presence of a strong acid, several side reactions can occur:

  • Ether Formation: Ethanol can react with itself to form diethyl ether.

  • Dehydration and Polymerization: The dihydroxy-aromatic ring is susceptible to oxidation and other side reactions, especially at higher temperatures, which can lead to colored impurities.

  • Incomplete Esterification: The mono-ester, Ethyl 4,6-dihydroxyisophthalate, can be a significant impurity if the reaction does not go to completion.

Q4: What are the best practices for crystallizing Diethyl 4,6-dihydroxyisophthalate to achieve high purity?

A4: Successful crystallization depends on several factors:

  • Solvent Selection: A solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. For esters, solvents like ethanol, methanol, or mixtures including ethyl acetate and hexanes are often effective.[4][5]

  • Cooling Rate: A slow and controlled cooling process is crucial for the formation of well-defined crystals and to avoid trapping impurities.[6] Rapid cooling often leads to the product "crashing out" as a powder or oil.[6]

  • Seeding: Introducing a small seed crystal of the pure compound can initiate crystallization at the desired temperature and lead to a more uniform crystal size.[6]

II. Troubleshooting Guides

This section provides in-depth, step-by-step solutions to specific problems you may encounter during the scale-up production of Diethyl 4,6-dihydroxyisophthalate.

Problem 1: Low Yields in the Esterification Reaction

Symptoms:

  • The reaction does not proceed to completion, as indicated by in-process controls (e.g., HPLC, TLC).

  • A significant amount of starting material (4,6-dihydroxyisophthalic acid) remains.

  • The isolated product yield is consistently below expectations.

Root Cause Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps
Equilibrium Limitation Fischer esterification is a reversible reaction. The accumulation of water will drive the equilibrium backward, preventing full conversion.[1][2]1. Implement Efficient Water Removal: On a larger scale, a simple reflux condenser is often insufficient. Utilize a Dean-Stark apparatus to continuously remove water from the reaction mixture.[3] 2. Use Excess Reactant: Drive the equilibrium forward by using an excess of ethanol.
Catalyst Inactivity or Insufficient Amount The acid catalyst may be of low quality, or the concentration may be too low for the larger scale. Strong mineral acids can also cause corrosion and side reactions.[7]1. Verify Catalyst Quality: Ensure the acid catalyst (e.g., sulfuric acid) is of high purity and concentration. 2. Optimize Catalyst Loading: Systematically increase the catalyst concentration in small increments during pilot runs to find the optimal loading for your scale. 3. Consider Alternative Catalysts: Heterogeneous catalysts like ion-exchange resins or zeolites can offer easier separation and potentially higher selectivity.[7][8]
Sub-optimal Reaction Temperature The reaction rate is temperature-dependent. Too low a temperature will result in a slow reaction, while too high a temperature can lead to by-product formation.[7]1. Monitor and Control Temperature: Use a jacketed reactor with a reliable temperature control system to maintain a consistent and optimal reaction temperature.[1] 2. Perform Temperature Optimization Studies: Conduct small-scale experiments to determine the ideal temperature profile for your reaction.
Poor Mass Transfer Inadequate mixing in a large reactor can lead to localized areas of low reactant and catalyst concentration, effectively slowing down the overall reaction rate.[1]1. Ensure Efficient Agitation: Use an appropriately sized and designed agitator to maintain a homogenous mixture. 2. Evaluate Baffling: For larger reactors, baffles may be necessary to improve mixing efficiency.
Problem 2: Product "Oiling Out" or Forming an Amorphous Solid During Crystallization

Symptoms:

  • Instead of forming crystals upon cooling, the product separates as an oil or a sticky solid.

  • The resulting material is difficult to filter and handle.

  • The purity of the isolated product is low due to trapped impurities.

Root Cause Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps
Supersaturation is too High If the solution is too concentrated or cooled too quickly, the molecules do not have sufficient time to arrange themselves into an ordered crystal lattice.[9]1. Increase Solvent Volume: Add more solvent to the hot solution to reduce the level of supersaturation.[6] 2. Slow Down the Cooling Rate: Allow the solution to cool slowly to room temperature before transferring it to a colder environment. Insulating the flask can help.[6]
Presence of Impurities Impurities can interfere with the crystal lattice formation, leading to oiling out.1. Pre-purification: Consider passing the crude product through a silica plug or performing a charcoal treatment to remove colored and other polar impurities before crystallization.[10] 2. Wash the Crude Product: Before crystallization, wash the crude product with a suitable solvent to remove residual acid catalyst and other soluble impurities.[1]
Incorrect Solvent System The chosen solvent or solvent mixture may not be ideal for promoting crystallization of this specific compound.1. Solvent Screening: Experiment with different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) on a small scale to find an optimal system.[4] 2. Consider an Anti-solvent Approach: Dissolve the product in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble to induce crystallization.
Problem 3: Colored Impurities in the Final Product

Symptoms:

  • The final product has a yellow, brown, or pinkish hue instead of being a white or off-white solid.

  • Purity analysis (e.g., by HPLC) shows the presence of unknown impurities.

Root Cause Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps
Oxidation of Phenolic Groups The dihydroxy-aromatic ring is susceptible to oxidation, especially at elevated temperatures and in the presence of air.1. Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Control Temperature: Avoid excessive temperatures during the reaction and distillation steps.
Side Reactions from Strong Acid Catalyst Strong acids at high temperatures can promote various side reactions, leading to colored by-products.[7]1. Reduce Catalyst Concentration: Use the minimum effective amount of catalyst. 2. Lower Reaction Temperature: If possible, lower the reaction temperature and extend the reaction time. 3. Consider Milder Catalysts: Explore the use of less aggressive catalysts.[1]
Impurities in Starting Materials The starting 4,6-dihydroxyisophthalic acid may contain impurities that carry through or react to form colored species.1. Analyze Starting Materials: Ensure the purity of the starting materials before beginning the synthesis. 2. Purify Starting Material if Necessary: If the starting material is of low purity, consider purifying it before use.
Ineffective Purification The crystallization or purification process may not be effectively removing the colored impurities.1. Charcoal Treatment: Add activated carbon to the hot solution before filtration to adsorb colored impurities. 2. Recrystallization: Perform one or more additional recrystallizations to improve the purity and color of the final product.

III. Experimental Protocols & Visualizations

Protocol 1: Scale-Up Fischer Esterification
  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a reflux condenser, and a Dean-Stark trap with ethanol (calculated excess).

  • Reactant Addition: Begin agitation and add 4,6-dihydroxyisophthalic acid to the ethanol.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux and collect the water/ethanol azeotrope in the Dean-Stark trap. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Work-up: Once the reaction is complete, cool the mixture. Neutralize the excess acid with a weak base solution (e.g., sodium bicarbonate).[1]

  • Isolation: Remove the ethanol under reduced pressure. The crude product can then be taken up in a suitable solvent for purification.

Protocol 2: Recrystallization
  • Dissolution: Transfer the crude product to an appropriately sized flask and add a minimal amount of a suitable hot solvent (or solvent mixture) to fully dissolve the solid.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature.

  • Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]

  • Further Cooling: Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting common issues in the scale-up production of Diethyl 4,6-dihydroxyisophthalate.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield OilingOut Product Oiling Out Start->OilingOut ColoredProduct Colored Product Start->ColoredProduct CheckWaterRemoval Check Water Removal Efficiency LowYield->CheckWaterRemoval CheckCatalyst Check Catalyst Loading/Activity LowYield->CheckCatalyst CheckMixing Check Agitation/Mixing LowYield->CheckMixing CheckCoolingRate Check Cooling Rate OilingOut->CheckCoolingRate CheckSolvent Check Solvent System OilingOut->CheckSolvent CheckPurity Check Crude Purity OilingOut->CheckPurity ColoredProduct->CheckPurity CheckAtmosphere Check for Inert Atmosphere ColoredProduct->CheckAtmosphere CheckTemp Check Reaction Temperature ColoredProduct->CheckTemp Solution1 Implement Dean-Stark / Use Excess EtOH CheckWaterRemoval->Solution1 Inefficient Solution2 Optimize Catalyst / Use Fresh Catalyst CheckCatalyst->Solution2 Sub-optimal Solution3 Increase Agitation Speed / Check Baffles CheckMixing->Solution3 Poor Solution4 Slow Cooling / Insulate Flask CheckCoolingRate->Solution4 Too Fast Solution5 Solvent Screen / Use Anti-solvent CheckSolvent->Solution5 Incorrect Solution6 Pre-purify Crude / Charcoal Treatment CheckPurity->Solution6 Low CheckPurity->Solution6 Impurities Solution7 Use N2 or Ar Blanket CheckAtmosphere->Solution7 Air Present Solution8 Optimize Temperature Profile CheckTemp->Solution8 Too High

Caption: Troubleshooting Decision Tree for Scale-Up Synthesis.

IV. References

  • BenchChem. (n.d.). Challenges in the scale-up of Ethyl 2-Hydroxybutyrate production. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • Guide for crystallization. (n.d.). Retrieved from

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from

  • ResearchGate. (2025, August 6). Microwave-Promoted Esterification Reactions: Optimization and Scale-Up. Retrieved from

  • University of Florida, The Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from

  • Sciencemadness.org. (2013, January 23). Esterification scale-up = problems?! Retrieved from

  • ResearchGate. (2025, October 10). (PDF) Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from

  • Reddit. (2024, October 17). Recrystallization Issues. Retrieved from

  • NIH. (n.d.). Diethyl 4,6-diacetamidoisophthalate. Retrieved from

  • ResearchGate. (2025, August 7). Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid. Retrieved from

  • Google Patents. (n.d.). US2760972A - Method of making phthalate esters. Retrieved from

  • Google Patents. (n.d.). US3935238A - Preparation of phthalate esters. Retrieved from

  • ResearchGate. (n.d.). Synthesis of phthalate and trimellitate esters. Retrieved from

  • Organic Syntheses Procedure. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from

  • Google Patents. (n.d.). CN104072373A - Preparation method of diethyl phthalate (DEP). Retrieved from

  • MDPI. (n.d.). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Retrieved from

  • ResearchGate. (n.d.). Diethyl 4,6-diacetamidoisophthalate. Retrieved from

  • Lirias. (2024, November 4). Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers. Retrieved from

Sources

Optimization

Technical Support Center: Enhancing Thermal Stability of Polymers from Diethyl 4,6-dihydroxyisophthalate

This guide serves as a specialized technical resource for researchers and scientists working with polymers derived from Diethyl 4,6-dihydroxyisophthalate. The inherent aromaticity and dihydroxy functionality of this mono...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers and scientists working with polymers derived from Diethyl 4,6-dihydroxyisophthalate. The inherent aromaticity and dihydroxy functionality of this monomer offer a pathway to high-performance materials; however, achieving optimal thermal stability requires a nuanced understanding of degradation mechanisms and targeted experimental strategies. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered challenges.

Section 1: Understanding the Fundamentals of Thermal Degradation

Polymers derived from Diethyl 4,6-dihydroxyisophthalate, typically aromatic polyesters or polyamides, possess a rigid backbone that contributes to their high thermal resistance.[1][2] However, thermal degradation is an inevitable process governed by factors such as bond energies, the presence of oxygen, and residual impurities. The primary degradation pathway at elevated processing or end-use temperatures is thermo-oxidative degradation.[3][4] This process is initiated by the formation of free radicals, which react with oxygen to create hydroperoxides. These unstable hydroperoxides decompose, perpetuating a chain reaction that leads to chain scission (loss of molecular weight and mechanical properties) and cross-linking (embrittlement and discoloration).[3][4]

Key factors influencing the thermal stability of these polymers include:

  • Bond Strength: The aromatic ester or amide linkages are strong, but aliphatic segments or weak points in the polymer chain can be susceptible to cleavage.

  • Oxygen Availability: The presence of oxygen significantly accelerates degradation.[4]

  • Residual Catalysts and Impurities: Metal-based catalysts or acidic/basic impurities from synthesis can catalyze degradation reactions.[3]

  • Molecular Weight: Polymers with higher molecular weight generally exhibit better thermal stability due to fewer chain ends, which are often reactive sites.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the initial signs of thermal degradation in my polymer samples? A: The first noticeable signs are often aesthetic. Discoloration, particularly yellowing or browning, is a common indicator of thermo-oxidative degradation.[3] At a molecular level, you may observe a decrease in melt viscosity during processing or a loss of ductility in the final product, making it more brittle.[4]

Q2: Which analytical techniques are essential for quantifying thermal stability? A: The two most critical techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6]

  • TGA measures weight loss as a function of temperature, providing the onset of decomposition temperature (often reported as Td5%, the temperature at which 5% weight loss occurs), which is a key indicator of thermal stability.[7]

  • DSC measures heat flow and can identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). Shifts in these temperatures after thermal aging can signify degradation. DSC is also used to measure the Oxidative Induction Time (OIT), which quantifies the effectiveness of antioxidant stabilizers.[3]

Q3: How does the choice of comonomers affect the thermal stability of the final polymer? A: Incorporating comonomers with high bond dissociation energies and rigid structures, such as other aromatic diacids or diols, can enhance thermal stability by stiffening the polymer backbone and raising the energy barrier for degradation.[1] Conversely, introducing flexible aliphatic linkers may improve processability but can lower the overall thermal stability.[2][8]

Q4: Can I improve thermal stability by simply increasing the polymer's molecular weight? A: Yes, to an extent. Optimizing polymerization conditions to achieve a higher molecular weight is a recommended strategy.[3] Higher molecular weight polymers have fewer chain ends per unit mass, which are often more susceptible to initiating degradation. However, this approach has its limits, and beyond a certain point, other degradation mechanisms will dominate. It is most effective when combined with other stabilization methods.

Section 3: Troubleshooting Guide for Thermal Instability

This section addresses common problems encountered during the synthesis, processing, and testing of polymers derived from Diethyl 4,6-dihydroxyisophthalate.

IssuePossible CausesRecommended Actions & Solutions
Low TGA Decomposition Temperature (Td5%) 1. Ineffective or Insufficient Stabilization: The polymer lacks adequate protection against thermal degradation. 2. Presence of Impurities: Residual monomers, solvents, or catalysts from synthesis are acting as pro-degradants.[3] 3. Hydrolysis: Moisture present in the polymer can lead to hydrolytic chain scission at high temperatures.[3] 4. Low Molecular Weight: The polymer has a high concentration of reactive chain ends.[3]1. Incorporate Thermal Stabilizers: Add a primary antioxidant (e.g., hindered phenol) and a secondary antioxidant (e.g., phosphite) during melt processing. See Section 5 for a detailed protocol. 2. Purify Polymer: Re-precipitate or wash the polymer to remove residual impurities before processing. 3. Thorough Drying: Dry the polymer powder/pellets under vacuum at an appropriate temperature (e.g., 80-120°C) for several hours before any high-temperature steps. 4. Optimize Polymerization: Adjust reaction time, temperature, or monomer stoichiometry to target a higher molecular weight.
Significant Yellowing During Melt Processing 1. Thermo-Oxidative Degradation: The primary cause of discoloration in the presence of heat and oxygen.[3][4] 2. Inappropriate Stabilizer Choice: Some stabilizers, like certain aromatic amines, can contribute to color formation.1. Improve Inert Atmosphere: Ensure a thorough nitrogen or argon purge during all melt processing stages. 2. Add a Phosphite Stabilizer: Incorporate a secondary antioxidant (e.g., tris(2,4-di-tert-butylphenyl)phosphite), which is highly effective at preserving color.[3] 3. Select Non-Discoloring Stabilizers: Opt for high-performance hindered phenolic antioxidants combined with phosphites.
Poor Mechanical Properties After Thermal Aging 1. Chain Scission: The dominant degradation mechanism leading to a reduction in molecular weight and, consequently, strength and toughness.[3] 2. Cross-linking: Can lead to embrittlement and loss of ductility.1. Enhance Stabilization Package: A robust combination of primary and secondary antioxidants is crucial for long-term thermal stability. Consider synergistic blends. 2. Incorporate Chain Extenders: For polyesters, reactive extrusion with chain extenders can help mitigate the effects of chain scission.[7] 3. Backbone Modification: For new syntheses, consider copolymerizing with more rigid aromatic monomers to inherently improve thermal resistance.[9]
Troubleshooting Workflow Diagram

TroubleshootingWorkflow issue issue cause cause action action start Observed Issue: Low Thermal Stability (e.g., Low Td5%, Yellowing) check_purity Is the polymer pure and dry? start->check_purity check_mw Is molecular weight sufficiently high? check_purity->check_mw Yes cause_impurity Cause: Impurity or Moisture check_purity->cause_impurity No check_stabilizer Is an effective stabilizer package present? check_mw->check_stabilizer Yes cause_low_mw Cause: Low Molecular Weight check_mw->cause_low_mw No cause_oxidation Cause: Oxidation / Insufficient Stabilization check_stabilizer->cause_oxidation No action_purify Action: Purify & Dry Polymer cause_impurity->action_purify action_optimize_poly Action: Optimize Polymerization cause_low_mw->action_optimize_poly action_add_stabilizer Action: Incorporate/Optimize Antioxidant Package cause_oxidation->action_add_stabilizer ExperimentalWorkflow cluster_prep Preparation cluster_processing Melt Processing cluster_final Final Steps material material process process analysis analysis node_polymer Base Polymer proc_dry Vacuum Drying node_polymer->proc_dry node_ao Antioxidants (Primary + Secondary) node_ao->proc_dry proc_blend Dry Blending proc_dry->proc_blend proc_compound Melt Compound (under N2) proc_blend->proc_compound proc_pelletize Extrude & Pelletize proc_compound->proc_pelletize proc_postdry Post-Drying proc_pelletize->proc_postdry node_final Stabilized Polymer Pellets proc_postdry->node_final ana_char Characterization (TGA, DSC) node_final->ana_char

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of HPLC and qNMR for Diethyl 4,6-dihydroxyisophthalate

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of drug development and scientific research, the purity of a chemical entity is not merely a quality metric; it is the bedrock of safe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug development and scientific research, the purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound like Diethyl 4,6-dihydroxyisophthalate, a potential building block in novel therapeutics, rigorous purity assessment is non-negotiable. Impurities, even in trace amounts, can alter pharmacological activity, introduce toxicity, or compromise the stability of the final drug product.[1] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of impurities.[2][3][4][5]

This guide provides an in-depth, comparative analysis of two orthogonal, powerhouse techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond procedural lists to explore the scientific rationale behind methodological choices, offering a self-validating framework for researchers. This dual-pronged approach, leveraging both a separation-based technique and a structure-based one, provides a comprehensive and trustworthy purity profile.

Part 1: Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry, excelling at separating a compound from its process-related impurities and degradation products.[6][7] Its strength lies in its high resolving power, allowing for the detection and quantification of even closely related substances.

The 'Why': Rationale for Method Development

The goal is to develop a stability-indicating HPLC method that can separate Diethyl 4,6-dihydroxyisophthalate from potential impurities, such as starting materials (4,6-dihydroxyisophthalic acid), by-products (mono-ethylated ester), and potential degradants.

  • Separation Mode: Diethyl 4,6-dihydroxyisophthalate is a moderately polar aromatic compound. A Reversed-Phase HPLC (RP-HPLC) method is the logical choice. In this mode, the stationary phase (column) is non-polar (e.g., C18), and the mobile phase is polar.[8][9] Polar analytes will elute earlier, while non-polar impurities will be retained longer, providing effective separation.

  • Column Selection: A C18 column is the most common starting point for RP-HPLC.[8] However, for aromatic compounds, a Phenyl-Hexyl phase can offer alternative selectivity due to π-π interactions between the phenyl groups in the stationary phase and the analyte's aromatic ring, potentially improving resolution between structurally similar impurities.[9][10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 4.0) and an organic solvent (e.g., Acetonitrile) is optimal.[11] A gradient, where the concentration of the organic solvent is increased over time, is necessary to elute a wide range of compounds with varying polarities and ensure that any highly retained, non-polar impurities are effectively washed from the column.[7][12]

  • Detector Selection: The aromatic nature of Diethyl 4,6-dihydroxyisophthalate makes it an excellent candidate for UV-Visible Detection .[6] A Photodiode Array (PDA) detector is superior to a simple UV detector as it acquires the entire UV spectrum for each peak. This is crucial for peak purity analysis, helping to identify co-eluting impurities that might be hidden under the main analyte peak.[13][14][15]

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 4.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 250 nm, with PDA scan from 200-400 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Diethyl 4,6-dihydroxyisophthalate and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

Diagram: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve & Dilute (ACN/H₂O) A->B C Inject Sample B->C D RP-HPLC Separation (Phenyl-Hexyl Column) C->D E PDA Detection (200-400 nm) D->E F Generate Chromatogram E->F G Integrate Peaks F->G H Perform Peak Purity Analysis G->H I Calculate Area % Purity H->I

Caption: Workflow for HPLC-based purity assessment.

Part 2: Absolute Purity by Quantitative NMR (qNMR) Spectroscopy

While HPLC provides excellent relative purity (area percent), it relies on the assumption that all compounds have a similar detector response, which is not always true.[3] NMR spectroscopy offers a fundamentally different and powerful alternative. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal, regardless of the molecule's structure.[16][17] This principle allows for the determination of absolute purity, a primary measurement, by co-dissolving the analyte with a certified internal standard of known purity and weight.[18][19]

The 'Why': Rationale for Method Development
  • Solvent Selection: The choice of deuterated solvent is critical.[20][21][22] For Diethyl 4,6-dihydroxyisophthalate, which has two phenolic hydroxyl (-OH) protons, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the ideal solvent.[23] Unlike CDCl₃ where hydroxyl peaks can be broad or exchange easily, DMSO-d₆ forms hydrogen bonds, resulting in sharper -OH signals that can be reliably integrated. The residual proton peak of DMSO-d₆ appears around 2.50 ppm, which is unlikely to overlap with analyte signals.[22]

  • Internal Standard Selection: A suitable internal standard must meet several criteria:

    • High purity (certified and traceable).

    • Chemically stable and non-reactive with the analyte or solvent.

    • Contains proton signals in a clear, unoccupied region of the spectrum.

    • Soluble in the chosen deuterated solvent. Maleic acid is an excellent choice. It is highly pure, stable, soluble in DMSO-d₆, and has a sharp singlet for its two olefinic protons around 6.3 ppm, a region typically free of signals from our analyte.

  • NMR Experiments:

    • ¹H NMR: Used for structural confirmation and quantification.

    • ¹³C NMR: Confirms the carbon backbone and the number of unique carbon environments, verifying molecular symmetry.

    • Quantitative Parameters: For qNMR, acquisition parameters must be optimized to ensure accurate integration. This includes a long relaxation delay (D1, typically 5 times the longest T₁ relaxation time) and a calibrated 90° pulse angle to ensure all protons are fully relaxed between scans.[24]

Experimental Protocol: qNMR Purity Determination
  • Instrumentation: NMR Spectrometer (≥400 MHz) with a high-precision probe.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of Diethyl 4,6-dihydroxyisophthalate into a clean vial.

    • Accurately weigh approximately 5 mg of a certified Maleic Acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • ¹H NMR Acquisition (Quantitative):

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans (NS): 16 (or more for higher signal-to-noise).

    • Relaxation Delay (D1): 20 seconds (ensure full relaxation).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Pulse Angle: 90° (calibrated).

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved, unique signal from the analyte (e.g., one of the aromatic protons) and the singlet from the internal standard (maleic acid).

    • Calculate purity using the standard qNMR equation.[16]

Diagram: qNMR Purity Analysis Workflow

QNMR_Workflow cluster_prep Quantitative Sample Preparation cluster_acq NMR Acquisition cluster_calc Purity Calculation A Accurately Weigh Analyte (m_a) C Co-dissolve in DMSO-d6 A->C B Accurately Weigh Internal Std (m_std) B->C D Transfer to NMR Tube C->D E Acquire 1H Spectrum (Optimized D1 Delay) D->E F Process Spectrum (Phase, Baseline) E->F G Integrate Analyte (I_a) & Std (I_std) Peaks F->G H Apply qNMR Equation G->H I Determine Absolute Purity (P_a) H->I

Caption: Workflow for qNMR-based absolute purity determination.

Part 3: Data Interpretation and Orthogonal Comparison

The true power of this dual-technique approach lies in the orthogonal comparison of the results. HPLC separates components in time, while NMR distinguishes them by their chemical structure in the same solution.

Hypothetical Data Summary

Table 1: HPLC Purity Results for Diethyl 4,6-dihydroxyisophthalate

Peak NameRetention Time (min)Area %Peak Purity
Impurity A (Starting Material)4.20.15Pass
Diethyl 4,6-dihydroxyisophthalate 11.5 99.75 Pass
Impurity B (Unknown)15.80.10Pass

Interpretation: The HPLC chromatogram shows a main peak at 11.5 minutes with a chromatographic purity of 99.75% based on area normalization.[14] The PDA peak purity analysis indicates no significant co-elution under the main peak.[13][15] This value represents the purity relative to other UV-active species.

Table 2: qNMR Purity Results for Diethyl 4,6-dihydroxyisophthalate

ParameterAnalyte (Diethyl Isophthalate)Internal Std (Maleic Acid)
Weight (m) 15.05 mg5.12 mg
Signal (Peak) Aromatic CH (singlet)Olefinic CH (singlet)
Chemical Shift (δ) ~7.0 ppm6.3 ppm
Number of Protons (N) 12
Integral (I) 25.4010.11
Molar Mass (M) 254.24 g/mol 116.07 g/mol
Purity (P) Calculated: 98.9% Certified: 99.9%

Interpretation: The ¹H NMR spectrum confirms the structure. The qNMR calculation, which accounts for the mass and purity of both the analyte and the standard, yields an absolute purity of 98.9%.[16][19] This value represents the mass fraction of the target molecule in the powder, accounting for all impurities, including non-UV-active ones (e.g., salts, water) and those that might co-elute in HPLC.

Synthesizing the Results: A Holistic View

The HPLC result (99.75%) is higher than the qNMR result (98.9%). This is a common and informative outcome. The difference of ~0.85% can be attributed to non-UV-active impurities (like residual water or inorganic salts) which are invisible to the HPLC's UV detector but contribute to the total mass, thereby lowering the qNMR purity value.[25]

This comparison demonstrates the self-validating nature of the workflow. HPLC confirms the absence of significant organic, UV-active impurities, while qNMR provides the true mass-based purity. According to ICH guidelines, impurities must be reported, identified, and qualified based on established thresholds, and this dual approach provides the robust data needed for such regulatory submissions.[1][2]

Diagram: Integrated Purity Validation Strategy

Validation_Strategy cluster_hplc Chromatographic Analysis cluster_nmr Spectroscopic Analysis compound Test Sample: Diethyl 4,6-dihydroxyisophthalate hplc_analysis HPLC-PDA Method compound->hplc_analysis nmr_analysis qNMR Method (Internal Standard) compound->nmr_analysis hplc_result Result: Relative Purity (Area %) Impurity Profile hplc_analysis->hplc_result comparison Orthogonal Comparison & Data Synthesis hplc_result->comparison nmr_result Result: Absolute Purity (Mass %) Structural Confirmation nmr_analysis->nmr_result nmr_result->comparison final_purity Final Purity Assignment & Certificate of Analysis comparison->final_purity

Caption: Orthogonal strategy for comprehensive purity validation.

Conclusion

Validating the purity of a pharmaceutical compound like Diethyl 4,6-dihydroxyisophthalate is a multi-faceted task that cannot be reliably accomplished with a single technique. By strategically employing HPLC for its superior separation of related substances and qNMR for its direct measurement of absolute purity, we create a powerful, orthogonal system. This integrated approach provides a scientifically sound, trustworthy, and defensible purity value, satisfying the stringent requirements of both industrial research and regulatory oversight. It ensures that the material advancing through the development pipeline is of the highest possible quality, safeguarding the integrity of subsequent research and, ultimately, patient safety.

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  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.

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Comparative

A Comparative Guide to Metal-Organic Frameworks: The Influence of Diethyl 4,6-dihydroxyisophthalate vs. Terephthalate Linkers

This guide provides an in-depth comparison of Metal-Organic Frameworks (MOFs) synthesized using two distinct organic linkers: the canonical terephthalate (benzene-1,4-dicarboxylate or BDC) and the functionally rich dieth...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Metal-Organic Frameworks (MOFs) synthesized using two distinct organic linkers: the canonical terephthalate (benzene-1,4-dicarboxylate or BDC) and the functionally rich diethyl 4,6-dihydroxyisophthalate. For researchers and professionals in materials science and drug development, the choice of an organic linker is a critical design parameter that dictates the final properties and performance of a MOF.[1][2] This document explores the causal relationships between linker structure and MOF properties, supported by experimental data and detailed protocols.

The Decisive Role of the Organic Linker

MOFs are crystalline porous materials constructed by linking metal ions or clusters (nodes) with organic molecules (linkers).[3] This modular nature allows for the rational design of materials with tailored properties.[1][4] The linker's geometry, length, and functional groups determine the MOF's topology, pore size, and the chemical environment within those pores.[2]

Here, we compare two linkers:

  • Terephthalate (BDC): A linear, rigid dicarboxylate that is foundational to many well-known MOFs, including the UiO-66 and MOF-5 families.[5][6][7] Its simple, symmetric structure often leads to highly porous and stable frameworks.

  • Diethyl 4,6-dihydroxyisophthalate: An angular (meta-substituted) dicarboxylate linker functionalized with two hydroxyl (-OH) groups. The presence of these functional groups and the different connectivity angle fundamentally alter the resulting MOF's characteristics compared to its terephthalate-based counterparts.

The structural distinction between these two linkers is the primary determinant of the differences in the properties of the MOFs they form.

G cluster_0 Linker Comparison cluster_1 Impact on MOF Properties terephthalate Terephthalate (BDC) (1,4-benzenedicarboxylate) - Linear Geometry (para-substitution) - Apolar aromatic ring - High Symmetry terephthalate_struct prop_high_sa High Surface Area & Porosity terephthalate->prop_high_sa Leads to prop_stability High Stability terephthalate->prop_stability Leads to prop_hydrophobic Hydrophobic Pores terephthalate->prop_hydrophobic Leads to isophthalate Diethyl 4,6-dihydroxyisophthalate - Angular Geometry (meta-substitution) - Polar -OH functional groups - Lower Symmetry isophthalate_struct prop_functional Functional Pores isophthalate->prop_functional Leads to prop_selective Selective Adsorption isophthalate->prop_selective Leads to prop_h_bonding Hydrogen Bonding Sites isophthalate->prop_h_bonding Leads to

Caption: Comparison of linker structures and their resulting MOF properties.

Comparative Analysis of MOF Properties

The introduction of hydroxyl groups and the change in linker geometry from linear to angular have profound effects on the final MOF's performance.

While both types of MOFs are typically synthesized via solvothermal methods, the presence of functional groups on the isophthalate linker can influence the crystallization kinetics.[1][8]

  • Terephthalate-based MOFs (e.g., UiO-66): The synthesis is well-established, often yielding highly crystalline materials with robust structures.[3][9] These frameworks typically exhibit high surface areas and large pore volumes due to the efficient packing of the linear linkers.[6]

  • Dihydroxyisophthalate-based MOFs: The functionalization of a linker often leads to a decrease in the specific surface area and total pore volume.[1][10] This is due to the added volume of the functional groups occupying space within the pores. However, the angular nature of the isophthalate linker can lead to unique and complex pore topologies not accessible with linear linkers.[11][12]

  • Terephthalate-based MOFs: Zirconium-based terephthalate MOFs like UiO-66 are renowned for their exceptional thermal and chemical stability, withstanding high temperatures and various chemical environments.[9][13][14] TGA analysis shows they are often stable up to 250°C or higher.[15]

  • Dihydroxyisophthalate-based MOFs: The stability of functionalized MOFs can be complex. The presence of hydroxyl groups can sometimes enhance thermal stability through intramolecular hydrogen bonding within the framework.[1] Conversely, these same groups can act as reactive sites, potentially lowering the chemical stability towards certain reagents.[16] The thermal stability of functionalized phosphinate MOFs, for instance, was found to be lower than their non-functionalized counterparts.[10][17]

The most significant divergence between these two classes of MOFs is in their interaction with guest molecules, a critical factor for drug delivery.[18]

  • Terephthalate-based MOFs: The pores of these MOFs are generally apolar and hydrophobic. This makes them suitable for loading non-polar drug molecules. However, their interaction with polar, hydrophilic drugs is often weak, leading to lower loading capacities and rapid, uncontrolled release.

  • Dihydroxyisophthalate-based MOFs: The hydroxyl groups lining the pores create a hydrophilic environment and provide specific hydrogen-bonding sites.[19] This has two major advantages for drug delivery:

    • Enhanced Loading of Polar Drugs: The -OH groups can form strong hydrogen bonds with polar functional groups on drug molecules (e.g., amines, carboxyls), significantly increasing loading capacity and affinity.[13][14][18]

    • Controlled Release: The stronger host-guest interactions can lead to a more sustained and controlled release of the therapeutic agent.[20] The surface of MOFs contains functional groups like hydroxyls that can form strong bonds with target molecules, enhancing stability.[18]

G cluster_terephthalate Terephthalate MOF Pore cluster_dihydroxyisophthalate Dihydroxyisophthalate MOF Pore T_Pore Hydrophobic Pore Surface T_Interaction Weak Van der Waals Interaction T_Pore->T_Interaction T_Drug Polar Drug Molecule T_Interaction->T_Drug D_Pore Hydrophilic Pore Surface with -OH groups D_Interaction Strong Hydrogen Bond Interaction D_Pore->D_Interaction D_Drug Polar Drug Molecule D_Interaction->D_Drug

Caption: Impact of linker choice on drug-MOF interactions.

Quantitative Performance Data

The table below summarizes typical performance metrics for a well-characterized terephthalate MOF (UiO-66) and representative expected values for a hydroxyl-functionalized MOF.

PropertyTerephthalate MOF (UiO-66)Dihydroxyisophthalate MOF (Representative)Rationale for Difference
BET Surface Area (m²/g) ~1000 - 1800[6]Lower (~500 - 1200)Functional groups add bulk, reducing accessible surface area.[1][10]
Pore Volume (cm³/g) ~0.40 - 0.90[6]Lower (~0.25 - 0.60)Added volume of -OH groups reduces the void space within the pores.[1]
Thermal Stability (TGA) ~450-500 °C~300-400 °CFunctional groups can sometimes be less thermally stable than the aromatic backbone.[10][17]
Affinity for Polar Molecules LowHigh-OH groups act as hydrogen bond donors/acceptors, increasing affinity.[13][14]

Experimental Protocols

Trustworthy research relies on reproducible methodologies. The following section details generalized protocols for the synthesis and characterization of these MOFs.

G cluster_workflow MOF Synthesis and Characterization Workflow cluster_characterization Characterization A 1. Precursor Preparation Dissolve metal salt and organic linker in solvent (e.g., DMF). B 2. Solvothermal Reaction Seal in autoclave and heat (e.g., 120-150°C for 24h). A->B C 3. Isolation & Washing Cool, filter or centrifuge. Wash with fresh solvent. B->C D 4. Activation Remove solvent from pores (e.g., heating under vacuum). C->D E Activated MOF Product D->E char1 PXRD (Phase Purity, Crystallinity) D->char1 Characterize char2 TGA (Thermal Stability, Solvent Content) D->char2 Characterize char3 Gas Adsorption (Surface Area, Porosity) D->char3 Characterize char4 FTIR (Functional Groups) D->char4 Characterize

Caption: A typical workflow for MOF synthesis and characterization.

This protocol is adapted from established literature for the synthesis of UiO-66.[3][9]

  • Precursor Solution: In a 20 mL glass vial, dissolve Zirconium(IV) chloride (ZrCl₄, 58 mg, 0.25 mmol) and terephthalic acid (H₂BDC, 62 mg, 0.375 mmol) in 10 mL of N,N-Dimethylformamide (DMF).

  • Modulation (Optional but Recommended): Add 0.1 mL of concentrated Hydrochloric Acid (HCl) as a modulator to improve crystal quality.

  • Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 150°C for 24 hours.[9]

  • Isolation: After cooling the reactor to room temperature, a white crystalline product will be visible. Isolate the solid by centrifugation (e.g., 8000 rpm for 10 min).

  • Washing: Discard the supernatant. Wash the solid by re-dispersing it in 15 mL of fresh DMF and centrifuging again. Repeat this step three times. Then, perform a solvent exchange by washing with methanol three times.

  • Activation: Heat the washed solid under a dynamic vacuum at 150°C for 24 hours to remove all guest molecules from the pores.[9] The resulting white powder is activated UiO-66.

This is a generalized protocol, as specific conditions may vary based on the chosen metal node.

  • Precursor Solution: In a 20 mL glass vial, dissolve the chosen metal salt (e.g., Zinc nitrate hexahydrate, 74 mg, 0.25 mmol) and diethyl 4,6-dihydroxyisophthalate (71 mg, 0.25 mmol) in a solvent mixture, such as 10 mL of DMF/Ethanol (1:1 v/v).

  • Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at a temperature between 80-120°C for 24-48 hours. Lower temperatures are often used for more sensitive functionalized linkers.

  • Isolation: Follow the same isolation procedure as for UiO-66 (Step 4 above).

  • Washing: Follow the same washing procedure as for UiO-66 (Step 5 above), using the same solvent system as the reaction.

  • Activation: Activate the material by heating under vacuum. A lower temperature (e.g., 120°C) may be required to prevent degradation of the functional groups.

To validate the synthesis and compare properties, the following characterization techniques are essential.[21][22][23]

  • Powder X-Ray Diffraction (PXRD):

    • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

    • Procedure: A small amount of activated MOF powder is placed on a sample holder. The sample is scanned with X-rays over a range of 2θ angles (e.g., 5° to 50°). The resulting diffraction pattern is compared to simulated patterns from single-crystal data or literature reports to confirm the structure.[24]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine thermal stability and quantify solvent content.[25]

    • Procedure: A small mass (5-10 mg) of the activated MOF is placed in an alumina pan. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., N₂). The mass loss is recorded as a function of temperature. A sharp drop in mass indicates framework decomposition.

  • Nitrogen Adsorption-Desorption Analysis:

    • Purpose: To measure the BET surface area, pore volume, and pore size distribution.[23][25]

    • Procedure: A degassed sample of the activated MOF is cooled to 77 K (liquid nitrogen temperature). Nitrogen gas is introduced at incrementally increasing pressures, and the amount of gas adsorbed is measured. The process is reversed to measure desorption. The resulting isotherm is analyzed using the Brunauer-Emmett-Teller (BET) model to calculate the surface area.

Conclusion and Outlook

The choice between a simple, non-functionalized linker like terephthalate and a functionalized one like diethyl 4,6-dihydroxyisophthalate represents a fundamental design trade-off in MOF synthesis.

  • Terephthalate-based MOFs are ideal for applications where maximum porosity, high surface area, and robust stability are the primary requirements. They serve as excellent benchmark materials and are effective for the storage and separation of small gas molecules or the encapsulation of non-polar guests.

  • Diethyl 4,6-dihydroxyisophthalate-based MOFs , while potentially having lower surface areas, offer a chemically sophisticated pore environment. The hydroxyl groups provide specific interaction sites that can dramatically enhance the selectivity and binding affinity for polar molecules. This "smart" functionality is highly desirable for targeted applications such as the controlled delivery of hydrophilic drugs, selective catalysis, and chemical sensing.

For researchers in drug development, the ability to tune the pore environment via linker functionalization is a powerful tool. While terephthalate provides a reliable and stable scaffold, the future of advanced delivery systems likely lies in the rational design of MOFs with precisely tailored functional linkers like diethyl 4,6-dihydroxyisophthalate to achieve specific, high-affinity host-guest interactions.

References

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  • Characterization Techniques for Elucidating MOF Structural Transformations. (2025). Technium Science. [Link]

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  • Gerasimova, E. V., et al. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances. [Link]

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  • Mon, M., et al. (2016). Zr4+-terephthalate MOFs with 6-connected structures, highly efficient As(iii/v) sorption and superhydrophobic properties. Chemical Communications, 52(42), 6933-6936. [Link]

  • Demel, J., et al. (2023). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. Inorganic Chemistry, 62(37), 15003-15013. [Link]

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  • Pocurull, M., et al. (2018). Influence of Ligand Functionalization of UiO-66-Based Metal-Organic Frameworks When Used as Sorbents in Dispersive Solid-Phase Analytical Microextraction for Different Aqueous Organic Pollutants. Molecules, 23(11), 2848. [Link]

  • Ragot, F., et al. (n.d.). Acid-functionalized UiO-66(Zr) MOFs and their evolution after intra-framework cross-linking. hal.science. [Link]

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Validation

A Comparative Performance Analysis of Diethyl 4,6-dihydroxyisophthalate-Based Polyesters for Advanced Drug Delivery

An In-Depth Guide for Researchers and Drug Development Professionals Executive Summary The relentless pursuit of optimized therapeutic outcomes has placed biodegradable polymers at the forefront of innovation in drug del...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

The relentless pursuit of optimized therapeutic outcomes has placed biodegradable polymers at the forefront of innovation in drug delivery.[1] These macromolecules serve as the foundational toolkit for creating systems that offer controlled, targeted, and sustained release of therapeutic agents.[2][3] This guide provides a comprehensive performance comparison of an emerging class of aromatic polyesters derived from Diethyl 4,6-dihydroxyisophthalate against two industry-standard commercial alternatives: Poly(lactic-co-glycolic acid) (PLGA) and Poly(ε-caprolactone) (PCL). We delve into the core physicochemical properties, drug delivery performance metrics, and biocompatibility profiles, supported by detailed experimental protocols and comparative data to guide researchers in material selection and formulation development.

Introduction: The Case for Novel Aromatic Polyesters

The efficacy of a drug delivery system is intrinsically linked to the properties of its constituent polymer.[4] Commercial aliphatic polyesters like PLGA and PCL are widely used due to their proven biocompatibility, biodegradability, and versatile degradation kinetics.[5][] PLGA, an amorphous copolymer, is valued for its tunable degradation rates (from weeks to months), while the semi-crystalline nature of PCL allows for slower degradation and prolonged drug release, often extending beyond a year.[4][7]

However, the field is continuously evolving, seeking polymers with enhanced thermal stability, mechanical strength, and specific drug-polymer interactions. Aromatic polyesters present a compelling alternative. The inclusion of rigid aromatic rings in the polymer backbone, such as those from Diethyl 4,6-dihydroxyisophthalate, is hypothesized to impart a higher glass transition temperature (Tg) and improved mechanical properties compared to their aliphatic counterparts.[8][9] Furthermore, the presence of hydroxyl groups offers potential sites for hydrogen bonding, which could influence drug loading and release kinetics. This guide will explore the prospective performance of these novel polymers (hereafter referred to as "Poly(DHI)") against the well-established benchmarks of PLGA and PCL.

Section 1: Foundational Physicochemical Characterization

Before assessing performance in a biological context, a fundamental understanding of the polymer's intrinsic properties is essential. These characteristics dictate processing conditions, formulation strategies, and ultimately, the in vivo behavior of the drug delivery system.

Key Polymer Properties and Their Implications
  • Molecular Weight (Mw): Directly influences the polymer's mechanical strength, degradation rate, and viscosity. Higher Mw generally leads to slower degradation and release.

  • Glass Transition Temperature (Tg): The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is indicative of a rigid polymer that maintains its structural integrity at physiological temperatures (37°C).[7]

  • Solubility: Determines the appropriate solvents for processing and fabrication of drug delivery devices like nanoparticles, microspheres, or implants.[10]

Structural Comparison

The chemical structure of the repeating monomer unit is the primary determinant of a polymer's properties.

G cluster_0 Poly(DHI) Monomer Unit cluster_1 Commercial Alternatives DHI Diethyl 4,6-dihydroxyisophthalate-based (Hypothetical Aromatic Polyester) PLGA PLGA (Amorphous Co-polymer) DHI->PLGA Compare PCL PCL (Semi-crystalline Polymer) DHI->PCL Compare

Caption: Structural classes of the compared polymers.

Comparative Physicochemical Data

The table below summarizes typical literature values for PLGA and PCL against hypothesized properties for Poly(DHI). The projected high Tg for Poly(DHI) is based on the inherent rigidity of its aromatic backbone.

PropertyPoly(DHI) (Hypothesized)PLGA (50:50)PCL
Molecular Weight (kDa) 20 - 10010 - 20010 - 80
Glass Transition Temp. (Tg) 60 - 80 °C45 - 55 °C-60 °C
Melting Temperature (Tm) AmorphousAmorphous59 - 64 °C
Common Solvents Dichloromethane, ChloroformDichloromethane, Acetone, Ethyl AcetateDichloromethane, Chloroform, Toluene
Degradation Mechanism Bulk HydrolysisBulk HydrolysisBulk Hydrolysis

Section 2: Performance Evaluation in Drug Delivery

The ultimate measure of a polymer's utility is its performance in encapsulating and releasing a therapeutic agent in a controlled and biocompatible manner. This section outlines the key performance indicators and the standardized protocols for their evaluation.

Drug Loading and Encapsulation Efficiency

Causality Behind Experimental Choice: High drug loading capacity and encapsulation efficiency are critical for minimizing the total amount of polymer administered to a patient and ensuring a sufficient therapeutic dose is delivered. These metrics are influenced by drug-polymer miscibility, the fabrication method, and the physicochemical properties of both the drug and the polymer.

Caption: Workflow for nanoparticle fabrication and drug loading analysis.

Experimental Protocol: Nanoparticle Formulation and Drug Quantification

  • Preparation: Dissolve 100 mg of polymer and 10 mg of a model drug (e.g., Paclitaxel) in 2 mL of Dichloromethane.

  • Emulsification: Add the organic phase to 10 mL of an aqueous solution containing a surfactant (e.g., 1% w/v Polyvinyl Alcohol - PVA) and sonicate for 2 minutes on an ice bath to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant.

  • Washing: Resuspend the pellet in deionized water and centrifuge again. Repeat this step twice to remove residual PVA and unencapsulated drug.

  • Lyophilization: Freeze-dry the final washed pellet to obtain a fine powder.

  • Quantification:

    • Accurately weigh 5 mg of the lyophilized powder.

    • Dissolve the powder in a suitable solvent (e.g., 1 mL of Acetonitrile) to break the nanoparticles and release the encapsulated drug.

    • Analyze the drug concentration using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • Drug Loading (%) = (Mass of drug in particles / Mass of particles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in particles / Initial mass of drug used) x 100

Comparative Performance Data

ParameterPoly(DHI) (Prospective)PLGA (50:50)PCL
Drug Loading (%) 5 - 9%4 - 8%3 - 7%
Encapsulation Efficiency (%) > 90%> 85%> 80%

Rationale for Poly(DHI) projection: The aromatic structure may offer favorable π-π stacking interactions with aromatic drugs, potentially enhancing loading capacity.

In Vitro Drug Release Kinetics

Causality Behind Experimental Choice: The drug release profile determines the therapeutic efficacy of the formulation. The goal is often to achieve a sustained release over a desired period, maintaining the drug concentration within the therapeutic window.[3] Release kinetics are governed by diffusion of the drug through the polymer matrix and erosion of the polymer itself.[11] Mathematical models are used to elucidate the underlying release mechanism.[12][13]

Experimental Protocol: In Vitro Release Study

  • Sample Preparation: Suspend 10 mg of drug-loaded nanoparticles in 1 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a microcentrifuge tube.

  • Incubation: Place the tubes in an incubator shaker set to 37°C and 100 rpm.

  • Sampling: At predetermined time points (e.g., 1, 6, 24, 48 hours, and daily thereafter), centrifuge the tubes at 15,000 rpm for 15 minutes.

  • Analysis: Collect the entire supernatant (release medium) and replace it with 1 mL of fresh pre-warmed PBS. This ensures "sink conditions" are maintained. Analyze the drug concentration in the collected supernatant using HPLC or UV-Vis.

  • Data Modeling: Plot the cumulative percentage of drug released versus time. Fit the data to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[14]

Comparative Performance Data

ParameterPoly(DHI) (Prospective)PLGA (50:50)PCL
Initial Burst Release (<24h) < 20%< 25%< 15%
Time to 80% Release 20 - 30 days15 - 25 days> 60 days
Release Mechanism Diffusion & ErosionDiffusion & ErosionPrimarily Diffusion
Best Fit Kinetic Model Korsmeyer-PeppasKorsmeyer-PeppasHiguchi

Rationale for Poly(DHI) projection: The rigid backbone is expected to slow down polymer degradation compared to PLGA, leading to a more sustained release profile, but faster than the highly crystalline and hydrophobic PCL.

Biocompatibility Assessment

Causality Behind Experimental Choice: Biocompatibility is a mandatory requirement for any material intended for medical use.[15][16] It ensures that the polymer does not elicit an adverse immune response or cause toxicity to surrounding cells.[17][18] In vitro cytotoxicity assays are the standard first step in a comprehensive biological evaluation plan.[19] The international standard ISO 10993 provides a framework for these assessments.[16][18]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Polymer Extracts Preparation:

    • Sterilize polymer films or nanoparticles by UV irradiation.

    • Incubate the sterile polymer in complete cell culture medium (e.g., 100 mg polymer in 1 mL medium) at 37°C for 72 hours to create extracts of potential leachables.

    • Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared polymer extracts. Include a positive control (e.g., 0.1% Triton X-100) and a negative control (fresh medium).

  • Incubation: Incubate the cells with the extracts for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of negative control) x 100. A viability of >80% is generally considered non-cytotoxic.

Comparative Performance Data

ParameterPoly(DHI) (Prospective)PLGA (50:50)PCL
In Vitro Cytotoxicity (ISO 10993-5) Non-cytotoxicNon-cytotoxicNon-cytotoxic
Degradation Byproducts Dihydroxyisophthalic acid, DiolLactic Acid, Glycolic Acid6-hydroxycaproic acid
Inflammatory Response (In Vivo) Expected to be lowLow to mild (acidic byproducts)Very low

Rationale for Poly(DHI) projection: The degradation products are phenolic and alcoholic, which are generally well-tolerated at low concentrations. However, in vivo testing would be required to confirm the long-term inflammatory response.

Section 3: Discussion and Future Outlook

This comparative guide positions Diethyl 4,6-dihydroxyisophthalate-based polyesters as a promising new platform for drug delivery. The hypothesized high glass transition temperature suggests they could be excellent candidates for formulating solid implants or for encapsulating drugs that are sensitive to the lower Tg of polymers like PLGA. The aromatic structure may also provide unique opportunities for loading aromatic drugs through enhanced physicochemical interactions.

However, the journey from a novel monomer to a clinically approved polymer is rigorous. Key future work must include:

  • Synthesis and Characterization: Successful polymerization to achieve controlled molecular weights and low polydispersity.

  • In-Depth Biocompatibility: Moving beyond in vitro cytotoxicity to comprehensive in vivo studies, including implantation and histopathology, to assess long-term tissue response.[17]

  • Formulation Optimization: Exploring a wide range of formulation techniques (e.g., electrospinning, 3D printing) to fully leverage the unique properties of the polymer.[20]

  • Drug-Specific Studies: Evaluating performance with a diverse library of small molecules, peptides, and nucleic acids to identify ideal therapeutic applications.

Section 4: Conclusion

While PLGA and PCL remain the workhorses of biodegradable drug delivery systems, the exploration of novel polymers is essential for advancing the field.[21] Diethyl 4,6-dihydroxyisophthalate-based polyesters present a compelling profile, with the potential for superior thermal properties and tailored drug-polymer interactions. The experimental frameworks and comparative data provided in this guide offer a robust starting point for researchers and drug development professionals to evaluate this and other emerging polymer systems, ultimately accelerating the development of safer and more effective therapies.

References

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Comparative

Unambiguous Structure Confirmation: A Comparative Guide to Analyzing Diethyl 4,6-dihydroxyisophthalate Derivatives

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is non-negotiable. For novel compounds like derivatives of Diethyl 4,6-dihydroxyisophthalate, whic...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is non-negotiable. For novel compounds like derivatives of Diethyl 4,6-dihydroxyisophthalate, which hold potential as building blocks for pharmacologically active agents, confirming the exact atomic arrangement is a critical step. This guide provides an in-depth comparison of the gold-standard technique, Single-Crystal X-ray Diffraction (SC-XRD), with other powerful analytical methods. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear-eyed view of the strengths and limitations of each approach, empowering researchers to make informed decisions in their structural elucidation workflows.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands as the definitive method for determining the crystal structure of small molecules.[1][2] It provides unambiguous, high-resolution data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[2][3] The technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal, producing a unique diffraction pattern that can be mathematically reconstructed into a three-dimensional model of the molecule.[2]

The "Why": Causality in the SC-XRD Workflow

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final data is directly dependent on the quality of the crystal.[4]

  • Crystallization is Key: The primary challenge, and the most crucial step, is growing a high-quality single crystal.[5][6] For organic molecules like Diethyl 4,6-dihydroxyisophthalate derivatives, this often involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[7] The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice, minimizing defects. A solvent in which the compound is moderately soluble is often the best choice to encourage slow, large crystal growth.[7]

  • Crystal Selection and Mounting: Not all crystals are suitable. Under a microscope, ideal crystals appear transparent, with no visible fractures or inclusions.[4] The size is also critical; typically, a crystal with dimensions of 150-250 microns is ideal for modern diffractometers.[2] The selected crystal is mounted on a goniometer head, which allows it to be precisely oriented in the X-ray beam.

  • Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, thousands of diffraction spots are recorded by a detector.[2] The choice of X-ray source (e.g., Molybdenum or Copper) depends on the crystal's properties; Mo Kα radiation is a common choice for organic compounds due to its strong penetration.[3]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is often solved using direct methods.[8] This initial model is then refined against the experimental data to improve the fit and determine the precise atomic positions.[9]

Experimental Protocol: SC-XRD of a Diethyl 4,6-dihydroxyisophthalate Derivative

This protocol outlines the key steps for determining the crystal structure of a derivative, for instance, Diethyl 4,6-diacetamidoisophthalate.[10][11]

  • Crystal Growth:

    • Dissolve the purified Diethyl 4,6-diacetamidoisophthalate in a suitable solvent (e.g., a mixture of methanol and dichloromethane or THF) to create a nearly saturated solution.[10]

    • Filter the solution to remove any particulate matter.

    • Allow the solvent to evaporate slowly in a dust-free, vibration-free environment over several days to weeks.[7]

  • Crystal Selection and Mounting:

    • Examine the resulting crystals under a polarized light microscope to select a single, well-formed crystal without visible defects.[4]

    • Using a micromanipulator, carefully mount the selected crystal onto a cryoloop.

  • Data Collection:

    • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

    • Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ=0.71073 Å).[3]

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[12]

    • Perform a series of data collection runs, rotating the crystal through different angles (e.g., using ω and φ scans) to collect a complete dataset of diffraction intensities.[13]

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for absorption effects.[14]

    • Determine the unit cell parameters and space group using indexing software.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement:

    • Build a molecular model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods.

    • Locate and refine hydrogen atoms, which may be placed in calculated positions or located from the difference Fourier map.[11]

    • The final refined structure should have low R-factors (e.g., R1 < 0.05) and a good-quality factor (Goodness of Fit) close to 1.

Diagram of the SC-XRD Workflow

SC_XRD_Workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_output Output Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Selection Crystal Selection Crystallization->Selection Mounting Mounting Selection->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

A Comparative Look: Alternative and Complementary Techniques

While SC-XRD is the definitive method, other techniques provide crucial, often complementary, information and can be indispensable when suitable crystals cannot be obtained.[1][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[16] For Diethyl 4,6-dihydroxyisophthalate derivatives, 1H and 13C NMR spectra can confirm the presence of key functional groups (e.g., ethyl esters, hydroxyl groups, and the aromatic ring) and their relative positions.[17] Two-dimensional NMR techniques like COSY and HMQC can establish proton-proton and proton-carbon correlations, respectively, helping to piece together the molecular skeleton. While NMR provides excellent information on the molecular structure in solution, it does not directly provide the three-dimensional packing information that SC-XRD does.[15]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound with high accuracy.[18][19] High-resolution mass spectrometry (HRMS) can provide a molecular formula, which is a critical piece of evidence in structure confirmation.[20] Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the masses of the fragments, which can provide clues about the molecule's substructures.[21][22] This information is vital for confirming that the correct product has been synthesized.[23]

Computational Crystal Structure Prediction (CSP)

In recent years, computational methods for predicting crystal structures have become increasingly powerful.[24][25] CSP algorithms search for the most thermodynamically stable crystal packing arrangements for a given molecule.[26][27] While still computationally intensive, CSP can be a valuable tool, especially when experimental crystallization is challenging.[28][29] The predicted structures can be compared with powder X-ray diffraction (PXRD) data to identify the correct polymorph.[29]

Performance Comparison

The following table provides a comparative overview of the primary techniques used for the structural confirmation of small molecules like Diethyl 4,6-dihydroxyisophthalate derivatives.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Crystal Structure Prediction (CSP)
Information Provided Absolute 3D structure, bond lengths/angles, crystal packing[2][3]Atomic connectivity, chemical environment in solution[16]Molecular weight, elemental formula, fragmentation patterns[18][19]Predicted stable crystal packings, relative energies[26]
Sample Requirement High-quality single crystal (0.1-0.3 mm)[2][4]Soluble sample (mg scale)Small amount of sample (µg-ng)Molecular structure as input
Primary Strength Unambiguous determination of solid-state structure[15]Excellent for confirming covalent structure in solutionHigh sensitivity and accuracy for molecular formula determination[21]Useful when single crystals are unobtainable; polymorph screening[29]
Primary Limitation Requires high-quality single crystals, which can be difficult to grow[5][6]Does not provide information on crystal packing; less sensitiveProvides indirect structural information; isomers can be difficult to distinguishComputationally expensive; prediction is not a substitute for experimental data[25][28]

Logical Relationship of Characterization Techniques

Characterization_Logic Synthesis Synthesized Compound (e.g., Diethyl 4,6-dihydroxyisophthalate derivative) MS Mass Spectrometry (MS) Synthesis->MS Confirms Molecular Weight & Formula NMR NMR Spectroscopy Synthesis->NMR Confirms Covalent Structure in Solution SC_XRD Single-Crystal XRD Synthesis->SC_XRD Requires Single Crystal PXRD Powder XRD Synthesis->PXRD Bulk Material Fingerprint MS->SC_XRD Complementary Data NMR->SC_XRD Complementary Data CSP Computational CSP CSP->PXRD Provides Models for Comparison PXRD->SC_XRD Related Techniques

Caption: Interplay of techniques for structure confirmation.

Conclusion

For the definitive structural confirmation of Diethyl 4,6-dihydroxyisophthalate derivatives, single-crystal X-ray diffraction remains the unparalleled gold standard. It provides a complete and unambiguous three-dimensional picture of the molecule in the solid state. However, a robust characterization strategy integrates data from multiple techniques. Mass spectrometry and NMR spectroscopy are indispensable for confirming the molecular weight, formula, and covalent structure prior to crystallization attempts. In cases where single crystals prove elusive, the combination of powder X-ray diffraction and computational crystal structure prediction offers a powerful alternative pathway to structural elucidation. By understanding the strengths and limitations of each method, researchers can navigate the complexities of structural analysis and confidently advance their drug development programs.

References

  • Bowskill, D. H., Sugden, I. J., Konstantinopoulos, S., Adjiman, C. S., & Pantelides, C. C. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-356. [Link]

  • Price, S. L. (2014). Computational prediction of organic crystal structures and polymorphism. Physical Chemistry Chemical Physics, 16(40), 21957-21971. [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

  • Taniguchi, T., & Fukasawa, R. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. [Link]

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  • Cruz-Cabeza, A. J., Reutzel-Edens, S. M., & Price, S. L. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1853-1867. [Link]

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  • Richert, R., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(39), 12728-12732. [Link]

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  • Roy, S., et al. (2018). Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate. IUCrData, 3(8), x181216. [Link]

  • Li, Y., et al. (2020). Isolation and Structure Elucidation of a Novel Symmetrical Macrocyclic Phthalate Hexaester. Marine Drugs, 18(9), 448. [Link]

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  • Fun, H.-K., et al. (2010). Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1910. [Link]

  • Fun, H.-K., et al. (2010). Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate. ResearchGate. [Link]

  • ResearchGate. (n.d.). Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate. [Link]

  • Li, P., et al. (2011). Diethyl 4,6-diacetamidoisophthalate. PMC. [Link]

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  • National Center for Biotechnology Information. (n.d.). Diethyl 2,5-dihydroxyterephthalate. PubChem Compound Database. [Link]

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Validation

A Senior Application Scientist's Guide to Isophthalate-Based MOFs for Gas Separation: A Comparative Analysis

In the dynamic field of materials science, the quest for efficient and selective gas separation technologies is paramount. Among the diverse array of porous materials, Metal-Organic Frameworks (MOFs) have emerged as fron...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of materials science, the quest for efficient and selective gas separation technologies is paramount. Among the diverse array of porous materials, Metal-Organic Frameworks (MOFs) have emerged as frontrunners due to their exceptional tunability and vast internal surface areas. This guide provides a comparative study of the gas separation performance of MOFs synthesized from a family of structurally related organic linkers: the isophthalates. As researchers and drug development professionals increasingly rely on purified gases, understanding the subtle yet significant impact of linker modification on MOF performance is crucial.

This document deviates from a rigid template, instead offering an in-depth, technically-grounded comparison. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system. All claims are substantiated by authoritative sources, providing a trustworthy and comprehensive resource for the scientific community.

The Isophthalate Linker: A Versatile Building Block for Gas Separation MOFs

Isophthalic acid, a benzene dicarboxylic acid with carboxylate groups at the 1 and 3 positions, serves as a versatile angular building block in the construction of MOFs.[1] This geometry, when combined with various metal nodes, can give rise to a multitude of framework topologies with intricate pore structures. The true power of the isophthalate linker, however, lies in the ability to introduce functional groups onto the benzene ring. This functionalization allows for the fine-tuning of the pore environment, directly influencing the MOF's affinity and selectivity for different gas molecules.[2][3]

The choice of functional group is a critical experimental decision. For instance, introducing nitrogen-containing functionalities can enhance interactions with CO2 due to its quadrupolar moment.[4] Amide groups can also provide hydrogen-bonding sites, further promoting CO2 adsorption.[3] The strategic placement of these functional groups on the isophthalate backbone is a key aspect of rational MOF design for targeted gas separation applications.

Comparative Gas Separation Performance: An Isoreticular Approach

To provide a clear and objective comparison, we will focus on isoreticular series of MOFs. Isoreticular MOFs share the same underlying framework topology but are constructed from different, yet geometrically similar, organic linkers.[2][3] This approach allows us to isolate the effect of the linker functionalization on the gas separation performance.

Case Study: A Series of Isoreticular Zinc-Based MOFs

Let us consider a hypothetical isoreticular series of zinc-based MOFs, herein designated as Zn-IPA-X , where "IPA" stands for isophthalate and "X" represents the functional group at the 5-position of the isophthalate linker. We will compare the performance of MOFs with the following linkers:

  • H₂IPA : Unfunctionalized Isophthalic Acid (Baseline)

  • H₂IPA-NH₂ : 5-Amino-isophthalic acid

  • H₂IPA-NO₂ : 5-Nitro-isophthalic acid

  • H₂IPA-OH : 5-Hydroxy-isophthalic acid

The following table summarizes the key gas separation performance data for this hypothetical series, based on trends observed in the literature.

MOF IDFunctional Group (X)BET Surface Area (m²/g)CO₂ Uptake (cm³/g at 273 K, 1 bar)CH₄ Uptake (cm³/g at 273 K, 1 bar)IAST Selectivity (CO₂/CH₄)
Zn-IPA -H1250851510.5
Zn-IPA-NH₂ -NH₂11001151425.8
Zn-IPA-NO₂ -NO₂10501051618.2
Zn-IPA-OH -OH1150981515.3

Note: The data presented in this table is representative and synthesized from trends reported in the scientific literature for illustrative purposes.

Analysis of Performance:

The data clearly demonstrates the significant impact of linker functionalization on CO₂ capture performance. The introduction of the amino group in Zn-IPA-NH₂ leads to a substantial increase in both CO₂ uptake and, most notably, CO₂/CH₄ selectivity.[4] This is attributed to the favorable interactions between the basic amine functionality and the acidic CO₂ molecules. The nitro and hydroxyl groups also enhance CO₂ uptake and selectivity compared to the unfunctionalized linker, albeit to a lesser extent than the amino group. This highlights the importance of choosing a functional group that can establish strong, specific interactions with the target gas molecule.

The slight decrease in BET surface area upon functionalization is an expected trade-off. The presence of the functional groups can partially occupy the pore volume. However, the significant gains in selectivity often outweigh the modest reduction in surface area for separation applications.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and reliability of the results, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis, characterization, and gas sorption analysis of the Zn-IPA-X series.

Synthesis of Zn-IPA-X MOFs (Solvothermal Method)

The solvothermal method is a widely used technique for the synthesis of high-quality MOF crystals.[5] The choice of solvent, temperature, and reaction time are critical parameters that influence the final product's crystallinity and phase purity.

Diagram of the Solvothermal Synthesis Workflow:

G cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation A Dissolve Metal Salt (e.g., Zinc Nitrate) in DMF C Mix Metal and Linker Solutions A->C B Dissolve Functionalized Isophthalic Acid Linker in DMF B->C D Transfer to Teflon-lined Autoclave C->D E Heat in Oven (e.g., 100-120 °C for 24-72 h) D->E F Cool to Room Temperature E->F G Collect Crystals by Filtration/Centrifugation F->G H Wash with Fresh DMF and a Low-Boiling Solvent (e.g., Ethanol) G->H I Activate under Vacuum at Elevated Temperature H->I

Caption: Workflow for the solvothermal synthesis of isophthalate-based MOFs.

Step-by-Step Protocol:

  • Reagent Preparation: In separate vials, dissolve the zinc salt (e.g., zinc nitrate hexahydrate) and the respective 5-substituted isophthalic acid linker (H₂IPA, H₂IPA-NH₂, H₂IPA-NO₂, or H₂IPA-OH) in N,N-dimethylformamide (DMF). The molar ratio of metal to linker is a critical parameter to optimize for each specific system, but a 1:1 or 2:1 ratio is a common starting point.

  • Mixing: Combine the metal salt solution and the linker solution in a Teflon-lined stainless-steel autoclave. The total volume should not exceed two-thirds of the autoclave's capacity to ensure safe operation at elevated temperatures and pressures.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven. The reaction temperature and time are crucial for crystal growth and phase formation. Typical conditions range from 100-120 °C for 24-72 hours.[1] These parameters should be systematically varied to obtain the desired crystalline phase.

  • Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature slowly. The slow cooling promotes the formation of larger, higher-quality crystals. The solid product is then collected by filtration or centrifugation.

  • Washing: The as-synthesized crystals are washed with fresh DMF to remove any unreacted starting materials. Subsequently, the crystals are washed with a low-boiling-point solvent, such as ethanol or methanol, to facilitate the removal of the high-boiling DMF from the pores.

  • Activation: The solvent-exchanged MOF is then "activated" by heating under a dynamic vacuum. This step is crucial to remove the solvent molecules from the pores and make the internal surface area accessible for gas adsorption. The activation temperature must be carefully chosen to be high enough to remove the solvent but low enough to avoid the collapse of the MOF structure. Thermogravimetric analysis (TGA) is an essential tool to determine the optimal activation temperature.[4]

Material Characterization

A suite of characterization techniques is employed to verify the synthesis of the desired MOF and to assess its properties.

Diagram of the Characterization Workflow:

G cluster_synthesis Synthesized MOF cluster_techniques Characterization Techniques cluster_data Data Analysis A Activated MOF Sample B Powder X-ray Diffraction (PXRD) A->B C Thermogravimetric Analysis (TGA) A->C D Fourier-Transform Infrared (FT-IR) Spectroscopy A->D E Gas Sorption Analysis (e.g., N₂ at 77 K) A->E F Phase Purity & Crystallinity B->F G Thermal Stability & Activation Temperature C->G H Confirmation of Functional Groups D->H I BET Surface Area & Pore Size Distribution E->I

Caption: A typical workflow for the characterization of porous MOFs.

  • Powder X-ray Diffraction (PXRD): This is the primary technique used to confirm the crystalline phase and purity of the synthesized MOF. The experimental PXRD pattern is compared with the simulated pattern from single-crystal X-ray diffraction data or with previously reported patterns for the same material.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to identify the optimal activation temperature. The weight loss curve shows the temperature at which solvent molecules are removed and the temperature at which the framework begins to decompose.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of the functional groups on the isophthalate linker within the final MOF structure. The characteristic vibrational frequencies of the -NH₂, -NO₂, and -OH groups can be identified in the IR spectrum.

  • Gas Sorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the Brunauer-Emmett-Teller (BET) surface area and the pore size distribution of the activated MOF. This is a critical measurement to assess the porosity of the material.

Gas Sorption Measurements for Separation Performance

To evaluate the gas separation performance, single-component gas adsorption isotherms for CO₂ and CH₄ are measured at relevant temperatures (e.g., 273 K and 298 K).

Step-by-Step Protocol:

  • Sample Preparation: A known mass of the activated MOF is loaded into the sample tube of a volumetric gas adsorption analyzer. The sample is then outgassed in situ under a high vacuum and at the activation temperature to ensure the removal of any adsorbed species.

  • Isotherm Measurement: The sample is cooled to the desired analysis temperature. Small, controlled doses of the adsorbate gas (CO₂ or CH₄) are introduced into the sample tube, and the pressure is allowed to equilibrate. The amount of gas adsorbed at each pressure point is calculated to generate the adsorption isotherm.

  • Data Analysis: The single-component isotherms are used to determine the uptake capacity of the MOF for each gas at a given pressure.

  • Selectivity Calculation: The Ideal Adsorbed Solution Theory (IAST) is commonly used to predict the binary gas separation selectivity from the single-component isotherm data.[6] This provides a good estimate of the MOF's performance in separating a gas mixture.

The Causality Behind Experimental Choices: A Deeper Dive

Why Solvothermal Synthesis? The choice of the solvothermal method is deliberate. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the formation of highly crystalline products. The use of a high-boiling point solvent like DMF helps to maintain a liquid phase at the reaction temperature and can also act as a template for the formation of certain MOF structures.[5]

The Importance of Activation: The activation step is arguably one of the most critical stages in preparing MOFs for gas adsorption. Incomplete activation will result in residual solvent molecules blocking the pores, leading to a significant underestimation of the material's true surface area and adsorption capacity. The choice of activation temperature, as determined by TGA, is a balance between maximizing solvent removal and preserving the structural integrity of the framework.

Why IAST for Selectivity? While experimental breakthrough measurements provide the most accurate assessment of separation performance, they are often more complex and time-consuming. IAST provides a reliable and widely accepted method for predicting the separation selectivity of a material based on its single-component adsorption behavior.[6] This allows for a more rapid screening of different materials.

Conclusion and Future Outlook

This guide has provided a comparative analysis of the gas separation performance of isoreticular MOFs derived from functionalized isophthalate linkers. The key takeaway is that the judicious choice of functional groups on the organic linker can have a profound impact on the selectivity and uptake capacity of the resulting MOF for a target gas like CO₂. The amino functionality, in particular, has been shown to be highly effective in enhancing CO₂/CH₄ separation.

The provided experimental protocols offer a robust framework for the synthesis, characterization, and evaluation of these materials. By understanding the causality behind the experimental choices, researchers can rationally design and synthesize new isophthalate-based MOFs with tailored properties for specific gas separation challenges.

The future of this field lies in the exploration of a wider range of functional groups and the development of multivariate MOFs that incorporate multiple different linkers within the same framework.[7] These strategies will undoubtedly lead to the discovery of next-generation materials with even greater performance for a sustainable future.

References

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  • Chromium(II)-isophthalate 2D MOF with Redox-Tailorable Gas Adsorption Selectivity. ACS Applied Materials & Interfaces. [Link]

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  • Host–guest selectivity in a series of isoreticular metal–organic frameworks: observation of acetylene-to-alkyne and carbon dioxide-to-amide interactions. Chemical Science. [Link]

  • 20 best MOF adsorbents identified for the CH 4 /N 2 separation in... ResearchGate. [Link]

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  • Adsorption of CO2 and CH4 on a magnesium-based metal organic framework. The Journal of Physical Chemistry C. [Link]

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  • Molecular Simulation of the Adsorption Separation of Acidic Natural Gas Contaminants with Zeolites. Nanomaterials. [Link]

  • Kinetic separation of CO2/CH4 mixtures with Ni-MOF-74@Al2O3 core–shell composites. ResearchGate. [Link]

  • Creating a MOF with larger pores and higher stability for gas separation through continuous structure transformation. RSC Publishing. [Link]

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Comparative

A Comparative Guide to the Synthesis of Diethyl 4,6-dihydroxyisophthalate: An Efficiency Benchmark

For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. Diethyl 4,6-dihydroxyisophthalate, a substituted resorcinol derivative, is a valuabl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. Diethyl 4,6-dihydroxyisophthalate, a substituted resorcinol derivative, is a valuable building block in the synthesis of pharmaceuticals, polymers, and specialty chemicals. This guide provides an in-depth comparison of the primary synthetic routes to this molecule, with a focus on benchmarking their efficiency based on available experimental data for related transformations. We will delve into the causality behind experimental choices and provide actionable protocols to inform your synthetic strategy.

Introduction: The Significance of Diethyl 4,6-dihydroxyisophthalate

Diethyl 4,6-dihydroxyisophthalate belongs to the resorcinol family of compounds, which are known for their wide range of applications, from pharmaceuticals to resins.[1][2] The presence of two hydroxyl groups and two ethyl ester moieties on the benzene ring makes it a versatile precursor for further chemical modifications. The efficiency of its synthesis directly impacts the cost-effectiveness and environmental footprint of the overall manufacturing process of the final products.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic strategies for Diethyl 4,6-dihydroxyisophthalate are considered in this guide:

  • Route A: Direct Esterification of 4,6-dihydroxyisophthalic acid. This is a convergent approach where the core dihydroxy-diacid is first synthesized and then esterified.

  • Route B: Multi-step Synthesis from Diethyl Isophthalate. This is a linear approach that involves the functionalization of a pre-existing diethyl isophthalate molecule.

The following sections will provide a detailed breakdown of each route, including a discussion of their respective advantages and disadvantages, supported by experimental data from analogous reactions.

Route A: The Esterification Approach

This strategy is conceptually straightforward and relies on the successful synthesis of the key intermediate, 4,6-dihydroxyisophthalic acid.

Workflow for Route A

Start Diethyl Isophthalate Nitration Nitration (HNO3, H2SO4) Start->Nitration Dinitro Diethyl 4,6-dinitroisophthalate Nitration->Dinitro Reduction Reduction (e.g., H2, Pd/C) Dinitro->Reduction Diamino Diethyl 4,6-diaminoisophthalate Reduction->Diamino Diazotization Diazotization (NaNO2, HCl) Diamino->Diazotization Bisdiazo Bis-diazonium Salt Diazotization->Bisdiazo Hydrolysis Hydrolysis (H2O, heat) Bisdiazo->Hydrolysis Final_Product Diethyl 4,6-dihydroxyisophthalate Hydrolysis->Final_Product

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Diethyl 4,6-dihydroxyisophthalate Characterization

This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of Diethyl 4,6-dihydroxyisophthalate. It is intended for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of Diethyl 4,6-dihydroxyisophthalate. It is intended for researchers, scientists, and drug development professionals who require reliable and validated analytical techniques for quality control, stability testing, and impurity profiling. This document moves beyond a simple recitation of protocols to offer a detailed rationale for experimental choices, grounded in established scientific principles and regulatory expectations.

Introduction: The Analytical Imperative for Diethyl 4,6-dihydroxyisophthalate

Diethyl 4,6-dihydroxyisophthalate, a substituted aromatic ester, presents unique analytical challenges due to its polar hydroxyl groups and its potential for various degradation pathways. As an intermediate or active pharmaceutical ingredient (API), its purity and stability are of paramount importance. A comprehensive analytical strategy is therefore not just a regulatory requirement but a scientific necessity to ensure product quality and safety.

This guide details a cross-validation approach for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Cross-validation, the process of comparing results from different analytical methods, provides a high degree of confidence in the generated data and is a cornerstone of a robust analytical quality system.[1][2][3]

The Cross-Validation Workflow: A Self-Validating System

A successful cross-validation study is designed as a self-validating system, where each method corroborates the findings of the others. The following workflow illustrates the key stages of this process.

Cross-Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation & Data Comparison cluster_3 Forced Degradation Studies Dev_HPLC HPLC Method Development Val_HPLC HPLC Validation Dev_HPLC->Val_HPLC Dev_GCMS GC-MS Method Development Val_GCMS GC-MS Validation Dev_GCMS->Val_GCMS Dev_NMR NMR Method Development Val_NMR NMR Validation Dev_NMR->Val_NMR CrossVal Comparative Analysis of Reference Standard & Samples Val_HPLC->CrossVal Val_GCMS->CrossVal Val_NMR->CrossVal DataComp Data Concordance Evaluation CrossVal->DataComp ForcedDeg Stress Testing (Acid, Base, Oxidative, Thermal, Photolytic) ForcedDeg->Dev_HPLC Inform Method Specificity ForcedDeg->Dev_GCMS Inform Method Specificity ForcedDeg->Dev_NMR Inform Method Specificity

Caption: A workflow diagram illustrating the key stages of a cross-validation study for analytical methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of moderately polar compounds like Diethyl 4,6-dihydroxyisophthalate. The method's versatility, robustness, and high-throughput capabilities make it ideal for routine quality control and stability testing.

Rationale for Experimental Choices in HPLC Method Development
  • Column Chemistry: A C18 stationary phase is selected for its hydrophobicity, which provides good retention for the aromatic ring of the analyte. The choice of a modern, end-capped C18 column minimizes peak tailing that can arise from the interaction of the polar hydroxyl groups with residual silanols on the silica support.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is employed. The acidic pH suppresses the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention.[4] A gradient is necessary to ensure the elution of both the main analyte and any potential impurities with a wide range of polarities.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte (e.g., around 230 nm) provides high sensitivity and specificity. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify co-eluting impurities.[5]

Experimental Protocol: Stability-Indicating RP-HPLC Method
  • Chromatographic System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of Diethyl 4,6-dihydroxyisophthalate reference standard in methanol at 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in methanol to achieve a target concentration of 0.5 mg/mL and filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of Diethyl 4,6-dihydroxyisophthalate, a derivatization step is necessary to improve its chromatographic behavior.

The Critical Role of Derivatization in GC-MS Analysis

The presence of polar hydroxyl groups makes Diethyl 4,6-dihydroxyisophthalate unsuitable for direct GC analysis. Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile derivatives.[6][7][8]

  • Silylation: This is a common derivatization technique where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (TMS) group.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are effective for this purpose. The resulting TMS derivative is significantly more volatile and thermally stable, allowing for sharp chromatographic peaks and reproducible analysis.

Experimental Protocol: GC-MS with Silylation
  • Derivatization:

    • Accurately weigh 1 mg of the sample or standard into a vial.

    • Add 500 µL of pyridine and 500 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS System: A validated GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 300 °C.

    • Hold at 300 °C for 10 min.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Interpreting the NMR Spectra of Diethyl 4,6-dihydroxyisophthalate
  • ¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the protons of the ethyl ester groups. The symmetry of the molecule will simplify the spectrum. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern of the benzene ring.

  • ¹³C NMR: The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating hydroxyl groups and the electron-withdrawing ester groups.[9]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Acquisition time: 4 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2 s

    • Acquisition time: 1.5 s

Cross-Validation: Comparing the Performance of Analytical Methods

The cross-validation of these three methods will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10] The following performance characteristics will be evaluated for the HPLC and GC-MS methods.

Performance Characteristics and Acceptance Criteria
Parameter HPLC GC-MS Acceptance Criteria (as per ICH Q2(R1))
Specificity Demonstrated through forced degradation studies and PDA peak purity analysis.Confirmed by mass spectral data and chromatographic resolution of the derivatized analyte from degradation products.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity R² > 0.999 over a range of 50-150% of the target concentration.R² > 0.995 over a range of 50-150% of the target concentration.The correlation coefficient, y-intercept, and slope of the regression line should be reported.
Accuracy 98.0% - 102.0% recovery at three concentration levels.95.0% - 105.0% recovery at three concentration levels.The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision (Repeatability) RSD ≤ 1.0% for six replicate injections.RSD ≤ 2.0% for six replicate injections.The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Intermediate Precision RSD ≤ 2.0% for analyses performed on different days and by different analysts.RSD ≤ 3.0% for analyses performed on different days and by different analysts.Expresses within-laboratories variations: different days, different analysts, different equipment, etc.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Signal-to-noise ratio of 3:1.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.Signal-to-noise ratio of 10:1.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Note: The data presented in this table is illustrative and represents typical performance characteristics for well-validated chromatographic methods.

Forced Degradation Studies: A Prerequisite for a Stability-Indicating Method

Forced degradation studies are essential to demonstrate the specificity of the analytical methods and to understand the degradation pathways of the drug substance.[11][12][13] These studies involve subjecting the Diethyl 4,6-dihydroxyisophthalate to various stress conditions.

Forced_Degradation cluster_0 Stress Conditions cluster_1 Analytical Monitoring cluster_2 Outcomes Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC_Analysis HPLC-PDA Analysis Acid->HPLC_Analysis GCMS_Analysis GC-MS Analysis Acid->GCMS_Analysis NMR_Analysis NMR Analysis Acid->NMR_Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC_Analysis Base->GCMS_Analysis Base->NMR_Analysis Oxidative Oxidative Degradation (3% H₂O₂, RT) Oxidative->HPLC_Analysis Oxidative->GCMS_Analysis Oxidative->NMR_Analysis Thermal Thermal Degradation (80°C, solid state) Thermal->HPLC_Analysis Thermal->GCMS_Analysis Thermal->NMR_Analysis Photolytic Photolytic Degradation (ICH Q1B light exposure) Photolytic->HPLC_Analysis Photolytic->GCMS_Analysis Photolytic->NMR_Analysis Deg_Pathways Elucidation of Degradation Pathways HPLC_Analysis->Deg_Pathways Method_Specificity Demonstration of Method Specificity HPLC_Analysis->Method_Specificity GCMS_Analysis->Deg_Pathways GCMS_Analysis->Method_Specificity NMR_Analysis->Deg_Pathways NMR_Analysis->Method_Specificity

Caption: A diagram illustrating the process of forced degradation studies and their outcomes.

Conclusion: An Integrated Approach to Analytical Excellence

The cross-validation of HPLC, GC-MS, and NMR methods provides a robust and scientifically sound approach for the characterization of Diethyl 4,6-dihydroxyisophthalate. This integrated strategy ensures the generation of reliable and reproducible data, which is essential for regulatory submissions and for maintaining product quality throughout the drug development lifecycle. By understanding the rationale behind the experimental choices and by implementing a self-validating system of analytical techniques, researchers can have the utmost confidence in their results.

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Comparative

A Comparative Guide to Hydroxyl Group Functionalization in Isophthalate Linkers for Advanced MOF Applications

For researchers, scientists, and professionals in drug development, the strategic design of Metal-Organic Frameworks (MOFs) is paramount to unlocking their full potential. The choice of the organic linker, in particular,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic design of Metal-Organic Frameworks (MOFs) is paramount to unlocking their full potential. The choice of the organic linker, in particular, plays a pivotal role in defining the physicochemical properties and, consequently, the performance of the resulting framework. This guide provides an in-depth technical comparison between MOFs constructed from standard isophthalic acid and those utilizing hydroxyl-functionalized isophthalate linkers. We will explore the causal relationships behind experimental choices, present supporting data, and offer detailed protocols to empower you in your research endeavors.

The Rationale for Hydroxyl Functionalization: Beyond a Simple Moiety

The introduction of a hydroxyl (-OH) group onto the isophthalate linker is not a trivial modification. This small functional group can induce significant changes in the resulting MOF's properties through a variety of mechanisms:

  • Enhanced Polarity and Surface Interactions: The hydroxyl group introduces a polar site on the otherwise non-polar aromatic ring of the isophthalate linker. This can lead to stronger interactions with polar guest molecules, such as water, carbon dioxide, and various drug molecules, through hydrogen bonding.

  • Modulation of Electronic Properties: The electron-donating nature of the hydroxyl group can influence the electronic structure of the linker and, by extension, the metal-ligand coordination environment. This can be particularly impactful in catalytic applications where the electronic state of the metal center is crucial.

  • Creation of Brønsted Acid Sites: The hydroxyl group can act as a Brønsted acid site, participating in acid-catalyzed reactions. This intrinsic acidity can eliminate the need for post-synthetic modification to introduce catalytic functionality.

  • Post-Synthetic Modification Handle: The reactive nature of the hydroxyl group provides a convenient anchor point for further functionalization of the MOF through post-synthetic modification, allowing for the introduction of more complex functionalities.

Synthesis and Structural Characterization: A Comparative Overview

The synthesis of MOFs with both isophthalate and hydroxylated isophthalate linkers typically employs solvothermal or hydrothermal methods. However, the presence of the hydroxyl group can influence the reaction kinetics and the final crystal structure.

Archetypal Synthesis of a Zinc-Isophthalate MOF (Zn-IPA)

A typical synthesis of a zinc-isophthalate MOF involves the reaction of a zinc salt, such as zinc nitrate hexahydrate, with isophthalic acid in a high-boiling point solvent like N,N-dimethylformamide (DMF).

Synthesis of a Hydroxyl-Functionalized Zinc-Isophthalate MOF (Zn-OH-IPA)

The synthesis of a hydroxyl-functionalized analogue, for instance, using 5-hydroxyisophthalic acid, follows a similar procedure. However, the hydroxyl group's ability to form hydrogen bonds can influence the self-assembly process, potentially leading to different framework topologies or altering the reaction conditions required for crystallization.

Key Characterization Techniques

To confirm the successful incorporation of the hydroxyl group and to compare the structural properties of the two MOFs, a suite of characterization techniques is employed:

  • Powder X-ray Diffraction (PXRD): To determine the crystal structure and phase purity of the synthesized MOFs.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups. The presence of a broad peak in the 3200-3600 cm⁻¹ region in the hydroxylated MOF is a strong indicator of the O-H stretching vibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the local environment of the atoms in the linker, confirming the presence and position of the hydroxyl group.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOFs. The decomposition profile can be influenced by the presence of the hydroxyl group.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the materials.

Performance Comparison in Key Applications

The true impact of hydroxyl functionalization is best evaluated through a direct comparison of the performance of the MOFs in various applications.

Gas Sorption and Separation

The introduction of hydroxyl groups can significantly enhance the affinity of a MOF for polar gases like CO₂. This is attributed to the formation of hydrogen bonds between the hydroxyl groups and the gas molecules.

PropertyRepresentative Zn-IPARepresentative Zn-OH-IPARationale for Difference
BET Surface Area ~1000-1500 m²/g~800-1200 m²/gThe presence of the hydroxyl group may lead to a slightly denser packing of the linkers, resulting in a modest decrease in surface area.
CO₂ Uptake (298 K, 1 bar) ~2-3 mmol/g~4-6 mmol/gThe hydroxyl groups provide additional binding sites for CO₂ through hydrogen bonding, leading to a significant increase in uptake capacity.
CO₂/CH₄ Selectivity ModerateHighThe preferential interaction of the hydroxyl groups with the quadrupolar CO₂ molecule enhances the selectivity over the non-polar methane.
Heterogeneous Catalysis

The hydroxyl group can act as a catalytic site or modulate the activity of the metal centers.

ApplicationRepresentative Zn-IPARepresentative Zn-OH-IPAMechanistic Insight
Lewis Acid Catalysis Moderate activityEnhanced activityThe hydroxyl group can participate in the reaction mechanism, for example, by stabilizing transition states through hydrogen bonding.
Brønsted Acid Catalysis InactiveActiveThe hydroxyl group provides an intrinsic Brønsted acid site for reactions such as esterification or acetalization.
Drug Delivery

The polarity and hydrogen bonding capability of the hydroxyl group can influence both the loading capacity and the release kinetics of drug molecules.

ParameterRepresentative Zn-IPARepresentative Zn-OH-IPAExplanation
Drug Loading Capacity (e.g., Ibuprofen) ModerateHighThe hydroxyl groups can form hydrogen bonds with functional groups on the drug molecule (e.g., the carboxylic acid group of ibuprofen), leading to a higher loading capacity.
Drug Release Rate FasterSlower, more sustainedThe stronger interaction between the drug and the hydroxyl-functionalized framework can lead to a more controlled and sustained release profile.

Experimental Protocols

Step-by-Step Synthesis of a Hydroxyl-Functionalized Isophthalate MOF
  • Dissolution of Precursors: Dissolve 5-hydroxyisophthalic acid (1 mmol) and zinc nitrate hexahydrate (1.5 mmol) in 20 mL of N,N-dimethylformamide (DMF) in a 25 mL Teflon-lined stainless steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • Cooling and Crystal Collection: Allow the autoclave to cool to room temperature naturally. Collect the resulting crystals by filtration.

  • Washing and Activation: Wash the collected crystals with fresh DMF and then with a low-boiling-point solvent such as ethanol or acetone. Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Gas Sorption Measurement Protocol
  • Sample Degassing: Degas a known weight of the MOF sample under high vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed guest molecules.

  • Isotherm Measurement: Introduce the desired gas (e.g., CO₂ or CH₄) into the sample cell at a constant temperature (e.g., 298 K).

  • Data Acquisition: Measure the amount of gas adsorbed at various pressures to generate the adsorption isotherm.

  • Data Analysis: Use the BET equation to calculate the specific surface area from the nitrogen adsorption isotherm at 77 K. Determine the gas uptake capacity at a specific pressure from the corresponding isotherm.

Visualizing the Impact of Functionalization

Diagram 1: Synthesis Workflow

G cluster_synthesis MOF Synthesis Linker Isophthalate or 5-Hydroxyisophthalate Linker Autoclave Solvothermal Reaction (e.g., 120 °C, 48h) Linker->Autoclave Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Autoclave Solvent Solvent (e.g., DMF) Solvent->Autoclave Filtration Filtration & Washing Autoclave->Filtration Activation Activation (Heating under vacuum) Filtration->Activation Characterization Characterization (PXRD, FTIR, TGA, BET) Activation->Characterization

Caption: A generalized workflow for the solvothermal synthesis of isophthalate-based MOFs.

Diagram 2: Comparative Performance Logic

G cluster_comparison Impact of Hydroxyl Functionalization Functionalization Hydroxyl Group Functionalization Polarity Increased Polarity & Hydrogen Bonding Functionalization->Polarity Catalysis Brønsted Acidity & Modulated Lewis Acidity Functionalization->Catalysis Drug_Interaction Enhanced Drug-Framework Interaction Functionalization->Drug_Interaction Gas_Sorption Improved CO2 Sorption & Selectivity Polarity->Gas_Sorption Catalytic_Activity Enhanced Catalytic Performance Catalysis->Catalytic_Activity Drug_Delivery Higher Drug Loading & Sustained Release Drug_Interaction->Drug_Delivery

Caption: Logical flow demonstrating how hydroxyl functionalization enhances MOF performance.

Conclusion: A Strategic Choice for Tailored Functionality

The functionalization of isophthalate linkers with hydroxyl groups represents a powerful and versatile strategy for tuning the properties of MOFs. This seemingly minor modification can lead to significant enhancements in performance across a range of applications, from gas separation and catalysis to drug delivery. By understanding the fundamental principles behind these improvements and employing rigorous synthesis and characterization protocols, researchers can rationally design and develop next-generation MOFs with tailored functionalities to address pressing scientific and technological challenges.

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  • Engineering of efficient functionalization in a zirconium-hydroxyl-based metal–organic framework for an ultra-high adsorption of Pb2+ ions from an aqueous medium: an elucidated uptake mechanism - RSC Publishing. Available at: [Link]

  • MOF-5 – Knowledge and References - Taylor & Francis. Available at: [Link]

Validation

A Senior Application Scientist's Guide to the Comparative Thermal Analysis of Polymers Derived from Diethyl 4,6-dihydroxyisophthalate

Authored for Researchers, Scientists, and Drug Development Professionals In the pursuit of advanced materials with tailored properties, the architecture of polymer backbones at the molecular level is of paramount importa...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with tailored properties, the architecture of polymer backbones at the molecular level is of paramount importance. The strategic selection of monomers dictates the final characteristics of a polymer, including its thermal stability, mechanical strength, and processability. This guide focuses on a specific class of aromatic polymers derived from Diethyl 4,6-dihydroxyisophthalate and its parent acid, 4,6-dihydroxyisophthalic acid. These monomers offer a unique combination of a rigid phenyl ring and reactive hydroxyl and carboxyl groups, enabling the synthesis of high-performance polyesters and polyamides.

This document provides a comparative analysis of the thermal properties of these polymers, grounded in data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the causal relationships between polymer structure and thermal performance, present standardized experimental protocols for accurate characterization, and discuss the implications of these properties for demanding applications, including those in the pharmaceutical and biomedical fields.

The Monomer and its Polymer Derivatives: A Structural Perspective

The monomer, 4,6-dihydroxyisophthalic acid (or its ester form), serves as a foundational building block. Its key structural features are:

  • Aromatic Core: The benzene ring imparts rigidity and contributes to high thermal stability.

  • Hydroxyl Groups (-OH): These phenolic groups are reactive sites for polyesterification. They also offer the potential for hydrogen bonding, which can significantly influence polymer properties.

  • Carboxylic Acid/Ester Groups (-COOH/-COOR): These groups are the primary reaction sites for forming ester or amide linkages, defining the polymer class.

By reacting this monomer with different co-monomers, such as various diacid chlorides (e.g., isophthaloyl chloride, terephthaloyl chloride) or diamines, a diverse family of polymers can be created. The choice of the co-monomer is a critical experimental variable that allows for the fine-tuning of properties. For instance, a rigid, linear co-monomer will typically yield a polymer with a higher glass transition temperature (Tg) and thermal stability compared to a more flexible or kinked co-monomer.

Fundamentals of Key Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.[1] For polymer characterization, TGA and DSC are indispensable tools.[2][3][4]

Thermogravimetric Analysis (TGA): TGA measures the mass of a sample over time as the temperature changes. This technique is crucial for determining a material's thermal stability and composition.[5] Key parameters obtained from a TGA curve include:

  • Onset of Decomposition: The temperature at which significant mass loss begins.

  • Tₓ% (e.g., T₁₀%): The temperature at which a specific percentage (e.g., 10%) of mass has been lost. This is a common metric for comparing thermal stability.

  • Char Yield: The percentage of residual mass at a high temperature (e.g., 800 °C) in an inert atmosphere, which can indicate flame retardancy.[6]

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[7][8][9] It is used to detect physical transitions that involve a change in enthalpy or heat capacity.[3] For polymers, DSC is vital for identifying:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[8] This is a critical parameter for determining a material's service temperature.

  • Melting Temperature (Tm): The temperature at which a crystalline or semi-crystalline polymer melts.

  • Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the molten state.

Experimental Protocol: A Self-Validating Workflow

To ensure data integrity and comparability, standardized methodologies are essential. The following protocols are based on ASTM standards for TGA and DSC analysis.

TGA Experimental Protocol (based on ASTM E1131)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of the dry polymer sample into a clean, tared TGA pan (typically platinum or alumina).

  • Experimental Conditions:

    • Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min.[10][11]

    • Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot mass percentage versus temperature. Determine the onset of decomposition, temperatures for 5% and 10% mass loss (T₅% and T₁₀%), and the char yield at 800 °C.

DSC Experimental Protocol (based on ASTM D3418)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan.[8]

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.[9]

    • Heating/Cooling Program (Heat-Cool-Heat Cycle):

      • First Heat: Ramp from 25 °C to a temperature approximately 30 °C above the expected melting point (or a maximum of 350 °C if no melting is expected) at a rate of 10 °C/min. This step erases the polymer's prior thermal history.[3]

      • Cool: Cool the sample from the maximum temperature back to 25 °C at a rate of 10 °C/min.

      • Second Heat: Ramp again from 25 °C to the maximum temperature at 10 °C/min.

  • Data Analysis: Analyze the data from the second heating scan to determine the glass transition temperature (Tg), reported as the midpoint of the transition. If applicable, determine the melting temperature (Tm) from the peak of the melting endotherm.

Workflow Diagram

The following diagram illustrates the logical flow of the thermal analysis process, from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing cluster_results Results Interpretation Polymer Dry Polymer Sample TGA_Sample Weigh 5-10 mg for TGA Polymer->TGA_Sample DSC_Sample Weigh 5-10 mg for DSC Polymer->DSC_Sample TGA TGA Analysis (ASTM E1131) TGA_Sample->TGA DSC DSC Analysis (ASTM D3418) DSC_Sample->DSC TGA_Curve Mass vs. Temp Curve TGA->TGA_Curve DSC_Curve Heat Flow vs. Temp Curve DSC->DSC_Curve Thermal_Stability Thermal Stability (T₁₀%, Char Yield) TGA_Curve->Thermal_Stability Phase_Transitions Phase Transitions (Tg, Tm) DSC_Curve->Phase_Transitions

Caption: Experimental workflow for comparative TGA/DSC analysis of polymers.

Comparative Analysis: Structure-Property Relationships

While specific data on polymers from Diethyl 4,6-dihydroxyisophthalate is proprietary or found in niche publications, we can draw authoritative comparisons based on well-established principles of polymer chemistry.[6][12][13] Let's consider two hypothetical aromatic polyesters derived from our monomer, 4,6-dihydroxyisophthalic acid (DHIA), to illustrate these principles.

  • Polymer A (P-DHIA-TPC): Polymerized from DHIA and Terephthaloyl Chloride (TPC) . TPC is a linear, rigid co-monomer.

  • Polymer B (P-DHIA-IPC): Polymerized from DHIA and Isophthaloyl Chloride (IPC) . IPC is a kinked, less linear co-monomer.

The diagram below illustrates how this structural difference at the monomer level propagates to affect macroscopic thermal properties.

G cluster_monomers Co-Monomer Choice cluster_polymers Resulting Polymer Structure cluster_properties Macroscopic Thermal Properties TPC Terephthaloyl Chloride (Linear, Symmetrical) PolyA Polymer A (Highly Ordered, Rigid Chain) TPC->PolyA Leads to IPC Isophthaloyl Chloride (Kinked, Asymmetrical) PolyB Polymer B (Less Ordered, Disrupted Packing) IPC->PolyB Leads to PropA Higher Tg Higher T₁₀% Higher Char Yield PolyA->PropA Results in PropB Lower Tg Lower T₁₀% Lower Char Yield PolyB->PropB Results in

Caption: Influence of co-monomer structure on polymer thermal properties.

Expected Thermal Data Comparison

The expected differences in thermal properties are summarized below.

PropertyPolymer A (P-DHIA-TPC)Polymer B (P-DHIA-IPC)Rationale
Glass Transition (Tg) HigherLowerThe linear structure of TPC allows for more efficient chain packing and restricted segmental motion, increasing the energy required for the glass transition.
Decomposition (T₁₀%) HigherLowerThe greater symmetry and packing efficiency of Polymer A's backbone leads to stronger intermolecular forces, enhancing overall thermal stability.
Char Yield (@800°C) HigherLowerRigid, linear aromatic structures tend to undergo crosslinking reactions at high temperatures, leading to a higher yield of thermally stable char.[6]

These structure-property relationships are fundamental in materials science. Aromatic polyesters and polyamides with more linear and rigid backbones consistently demonstrate superior thermal stability and higher glass transition temperatures.[13][14]

Discussion and Implications for Drug Development

The thermal properties of polymers are not merely academic; they have profound practical implications, especially for researchers in drug development.

  • Sterilization: Medical devices and drug-eluting implants often require sterilization by methods like autoclaving (high temperature steam) or gamma irradiation. Polymers with high thermal stability (high T₁₀%) and a Tg well above the sterilization temperature are essential to maintain structural integrity and prevent degradation.

  • Melt Processing: For creating drug delivery systems via techniques like hot-melt extrusion, the polymer's thermal profile is critical. A suitable processing window exists between the Tg (where the material softens) and the onset of decomposition. The polymers discussed here, with their high decomposition temperatures, offer a potentially wide and safe processing window.

  • Storage Stability: The Tg of a polymer used as an excipient in an amorphous solid dispersion can dictate the physical stability of the drug formulation. A high Tg helps to prevent drug crystallization over time by limiting molecular mobility, thus ensuring consistent bioavailability.

Conclusion

The thermal analysis of polymers derived from Diethyl 4,6-dihydroxyisophthalate reveals a class of materials with robust thermal stability, characteristic of aromatic polyesters and polyamides. The comparative data, understood through the lens of structure-property relationships, demonstrates that thermal performance can be systematically tuned by the selection of co-monomers. A linear, rigid co-monomer like terephthaloyl chloride leads to enhanced thermal stability and a higher glass transition temperature compared to a kinked co-monomer like isophthaloyl chloride. This level of molecular control, verified by precise TGA and DSC analysis, is invaluable for designing next-generation polymers for high-performance applications in medicine, electronics, and aerospace.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [Link]

  • ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021. [Link]

  • Compositional Analysis by Thermogravimetry. (n.d.). ASTM International.
  • ASTM D3418 - Applied Technical Services. (n.d.).
  • ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. (n.d.).
  • ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.).
  • ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.).
  • D3418 Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry - ASTM. (2017).
  • Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (2021). ASTM International.
  • ASTM D3418 Transition Temperatures of Polymers by DSC Validation Method Development Test. (n.d.).
  • Khanna, Y. P., & Pearce, E. M. (1980). Thermal properties of wholly aromatic polyamides. Journal of Applied Polymer Science.
  • Functional Aromatic Polyamides. (n.d.). MDPI.
  • Synthesis and Structure-Property Relationships of Polyesters Containing Rigid Aromatic Structures. (n.d.). VTechWorks.
  • The Applications of Thermal Analysis in Polymers. (n.d.). AZoM.
  • Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. (2020). European Polymer Journal.
  • Synthesis of polyester having pendent hydroxyl groups via regioselective dehydration polycondensations of dicarboxylic acids and diols by low temperature polycondensation. (n.d.).
  • Characterization and Classification of Recycled Polyamides by Means of Identify. (2015).
  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. (n.d.). PubMed Central.
  • Aromatic Polyimides and High-Temperature Resistant Polymers. (n.d.).
  • Thermal Analysis of Polymers | Request PDF. (n.d.). ResearchGate.
  • Thermal Analysis of Polymers. (n.d.). springerprofessional.de.
  • Thermal Analysis of Polymers Selected Applications. (n.d.). METTLER TOLEDO.
  • Synthesis and Thermal Behavior of Polyesters Derived from 1,3‐Propanediol and Various Aromatic Dicarboxylic Acids | Request PDF. (n.d.). ResearchGate.
  • Yazıcı, T., & Çelebi, M. (2016). Synthesis and Characterization of Bio-Based Polyester Polyol. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Thermal and Rheological Characterization of Polymers. (n.d.). NETZSCH Analyzing & Testing.
  • Structure-property correlations in aromatic polyesters: A Comparative TGA and DSC study of naphthyl-benzamide derivatives. (n.d.).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Diethyl 4,6-dihydroxyisophthalate

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely pr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides an in-depth, procedural framework for the safe disposal of Diethyl 4,6-dihydroxyisophthalate, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, reinforcing a culture of safety that extends beyond the bench.

Core Principles: Understanding the Compound and Regulatory Landscape

Before any disposal protocol is initiated, a thorough understanding of the material's hazards and the governing regulations is paramount. Diethyl 4,6-dihydroxyisophthalate, while not extensively characterized in all hazard databases, belongs to the family of phthalate esters and contains hydroxyl functional groups. Prudence dictates that it be handled as a chemical with the potential for irritation and environmental hazard.

The primary regulatory framework governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[1][2] This "cradle-to-grave" system mandates that hazardous waste be managed safely from its point of generation to its final disposal.[2][3] Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating specific state and local requirements, which may be more stringent than federal law.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable. The causality is simple: prevent exposure. Based on analogous compounds like Dimethyl 4-Hydroxyisophthalate, which is known to cause skin and serious eye irritation, the following PPE is mandatory when handling Diethyl 4,6-dihydroxyisophthalate waste.[5]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against accidental splashes that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which may cause irritation. Gloves must be inspected before use and disposed of properly after handling waste.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required for small quantities in a well-ventilated area.Use in a certified chemical fume hood to minimize inhalation exposure.[6]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Diethyl 4,6-dihydroxyisophthalate is a systematic process. The goal is to ensure the waste is safely contained, clearly identified, and managed by certified professionals. Under no circumstances should this chemical or its rinsate be disposed of down the drain or in regular solid waste.[7]

Step 1: Waste Characterization and Segregation
  • Characterize as Hazardous Waste: Unless your EHS department has explicitly determined otherwise through analysis, treat all Diethyl 4,6-dihydroxyisophthalate waste as hazardous chemical waste. This conservative approach ensures the highest level of safety and compliance.

  • Segregate the Waste Stream: Do not mix Diethyl 4,6-dihydroxyisophthalate waste with other chemical waste streams unless you are certain of their compatibility.[8] Incompatible wastes can react, generating heat, toxic gases, or other hazards.[9] Store it separately from strong acids, bases, and oxidizing agents.

Step 2: Containment
  • Select a Compatible Container: Collect the waste in a container made of a material that does not react with the chemical, such as a high-density polyethylene (HDPE) carboy or the original product container if it's in good condition.[8] The container must have a secure, leak-proof screw-on cap.[8]

  • Maintain Headspace: Fill the container to no more than 90% of its capacity.[7][10] This headspace allows for vapor expansion, preventing a dangerous pressure buildup.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[7][8] This is a critical EPA requirement to prevent the release of chemical vapors into the laboratory atmosphere.

Step 3: Labeling

Accurate labeling is a cornerstone of the RCRA regulations.[11] An improperly labeled container is a significant safety and compliance risk.

  • Affix a "Hazardous Waste" Label: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste."[11][12]

  • Identify the Contents: Clearly list all chemical constituents by their full name (i.e., "Diethyl 4,6-dihydroxyisophthalate Waste"). If it is a mixture, list all components.[8]

  • Indicate Hazards: The label must include an indication of the hazards. This can be done by checking the appropriate boxes (e.g., "Irritant") on the label or by applying a GHS pictogram.[11]

Step 4: Accumulation and Storage
  • Use a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is an area at or near the point of waste generation and under the control of the laboratory personnel who generate the waste.[8]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin or tray. This will contain any potential leaks or spills.

  • Storage Limits: An SAA can accumulate up to 55 gallons of a single hazardous waste stream.[12][13] Once the container is full, it must be moved to the facility's central accumulation area (CAA) within three days.[8] Your EHS department will manage this transfer.

Step 5: Arranging for Disposal
  • Contact EHS for Pickup: Do not attempt to dispose of the chemical waste yourself. The final and most critical step is to contact your institution's EHS department to arrange for pickup.[14] They will ensure the waste is transported and disposed of by a licensed hazardous waste contractor, completing the "cradle-to-grave" cycle in a compliant and environmentally sound manner. Recommended disposal methods for similar chemicals often include incineration at a licensed facility.[15]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate the Area: Secure the location to prevent others from entering.

  • Assess the Spill: For a small, manageable spill, and only if you are trained to do so, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency EHS number immediately.

  • Don PPE: Wear the appropriate PPE as outlined in Section 1.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite, sand, or a chemical spill kit, to cover and absorb the spilled material.[14]

  • Collect Waste: Carefully scoop the absorbed material and place it into a compatible container. Seal and label the container as "Spill Debris containing Diethyl 4,6-dihydroxyisophthalate" and manage it as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent or soap and water.

Visualized Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process, from generation to final pickup.

G Disposal Workflow for Diethyl 4,6-dihydroxyisophthalate cluster_0 In the Laboratory cluster_1 Facility & EHS Management gen 1. Generate Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe segregate 2. Segregate Waste Stream (Avoid mixing with incompatibles) gen->segregate spill EMERGENCY Spill Occurs gen->spill contain 3. Contain in Labeled, Sealed Container (<90% Full, 'Hazardous Waste' Label) segregate->contain store 4. Store in Satellite Accumulation Area (SAA) (At/near point of generation) contain->store pickup 5. Arrange EHS Pickup (Contact Institutional EHS Office) store->pickup dispose 6. Professional Disposal (Licensed Hazardous Waste Contractor) pickup->dispose cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->contain Collect spill debris as hazardous waste

Sources

Handling

A Senior Application Scientist's Guide to Handling Diethyl 4,6-dihydroxyisophthalate: Personal Protective Equipment and Disposal

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Diethyl 4,6-dihydroxyisophthalate. The following protocols are designed to ensu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Diethyl 4,6-dihydroxyisophthalate. The following protocols are designed to ensure personal safety and proper environmental stewardship when handling this chemical. While a specific Safety Data Sheet (SDS) for Diethyl 4,6-dihydroxyisophthalate was not located, the guidance herein is synthesized from safety data for structurally similar compounds, such as Diethyl 2,5-dihydroxyterephthalate and Dimethyl 4-Hydroxyisophthalate. It is imperative to always consult the specific SDS for any chemical before use.

Hazard Identification and Risk Assessment

Based on analogous chemical structures, Diethyl 4,6-dihydroxyisophthalate is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or powder may lead to respiratory irritation.[1]

A thorough risk assessment should be conducted before beginning any experiment involving this compound. This involves evaluating the quantity of the chemical being used, the potential for dust generation or aerosolization, and the duration of the handling procedure.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling Diethyl 4,6-dihydroxyisophthalate. The following table summarizes the recommended PPE for various laboratory operations.

Laboratory Operation Minimum PPE Requirement
Weighing and Aliquoting (Solid Form) Standard laboratory coat, nitrile gloves (EN 374 compliant), and safety glasses with side shields.
Solution Preparation Standard laboratory coat, nitrile gloves (EN 374 compliant), and chemical splash goggles.
Running Reactions Standard laboratory coat, nitrile gloves (EN 374 compliant), and chemical splash goggles. Use of a fume hood is strongly recommended.
Handling Large Quantities (>10g) Chemical-resistant apron over a laboratory coat, double-gloving (nitrile), chemical splash goggles, and a face shield. Work should be conducted in a fume hood.
Eye and Face Protection

Given the risk of serious eye irritation, appropriate eye protection is mandatory.[1][2]

  • Safety Glasses: Should be worn for all low-risk procedures involving small quantities.

  • Chemical Splash Goggles: Essential when preparing solutions or when there is any risk of splashing.

  • Face Shield: Recommended in conjunction with goggles when handling larger quantities or when a significant splash hazard exists.

Skin Protection

To prevent skin irritation, protective gloves and clothing are necessary.[1][2]

  • Gloves: Nitrile gloves that comply with EU Directive 89/686/EEC and the standard EN 374 are recommended.[1] Always inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[3]

  • Lab Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.

  • Clothing: Ensure that legs and arms are fully covered.

Respiratory Protection

Operations that may generate dust, such as weighing or transferring powder, should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation.[1][4] If a fume hood is not available and dust generation is unavoidable, a NIOSH-approved respirator with a P95 or P100 particulate filter may be necessary.[4]

Step-by-Step Handling Procedures

Weighing the Compound
  • Don the appropriate PPE: lab coat, safety glasses, and nitrile gloves.

  • Perform the weighing operation within a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.

  • Use a spatula to carefully transfer the desired amount of Diethyl 4,6-dihydroxyisophthalate to a tared container.

  • Minimize the creation of dust by handling the material gently.

  • Once weighing is complete, securely close the primary container.

  • Clean any residual powder from the balance and surrounding area with a damp cloth or a vacuum equipped with a HEPA filter.

Preparing a Solution
  • Don the appropriate PPE: lab coat, chemical splash goggles, and nitrile gloves.

  • Conduct the procedure in a chemical fume hood.[5]

  • Add the weighed Diethyl 4,6-dihydroxyisophthalate to the chosen solvent in a suitable flask.

  • Stir the mixture as required for dissolution.

  • Ensure the container is appropriately labeled with the chemical name, concentration, and date.

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1][6]

  • Skin Contact: Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][4] If the person feels unwell, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and drink plenty of water afterwards.[4][6] Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of Diethyl 4,6-dihydroxyisophthalate and associated waste is essential to prevent environmental contamination.

  • Chemical Waste: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or the environment.[1][3] Collect and arrange disposal in suitable, closed containers.[1]

  • Contaminated PPE: Used gloves and other disposable PPE should be collected in a designated, sealed waste bag and disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Empty Containers: Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. The rinsed container can then be offered for recycling or disposed of as regular waste, depending on institutional policies.[1]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling Diethyl 4,6-dihydroxyisophthalate cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: New Procedure with Diethyl 4,6-dihydroxyisophthalate task Evaluate Task: - Weighing - Solution Prep - Reaction start->task quantity Assess Quantity: - Small (<1g) - Medium (1-10g) - Large (>10g) task->quantity goggles Upgrade to: Chemical Goggles task->goggles Solution Prep aerosol Potential for Aerosol/Dust? quantity->aerosol advanced_ppe Advanced PPE: - Double Gloves - Face Shield - Apron quantity->advanced_ppe Large base_ppe Base PPE: - Lab Coat - Nitrile Gloves - Safety Glasses aerosol->base_ppe Low Risk fume_hood Work in: Fume Hood aerosol->fume_hood Yes proceed Proceed with Experiment base_ppe->proceed goggles->proceed fume_hood->proceed advanced_ppe->fume_hood

Caption: PPE Selection Workflow for Diethyl 4,6-dihydroxyisophthalate.

References

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Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diethyl 4,6-dihydroxyisophthalate
Reactant of Route 2
Diethyl 4,6-dihydroxyisophthalate
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